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  • Product: 4-(Allyloxy)-3-bromobenzoic acid
  • CAS: 886643-00-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Allyloxy)-3-bromobenzoic acid

CAS Number: 886643-00-1 For: Researchers, scientists, and drug development professionals. Editor's Note: This document is intended to be a comprehensive technical guide to 4-(Allyloxy)-3-bromobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 886643-00-1

For: Researchers, scientists, and drug development professionals.

Editor's Note: This document is intended to be a comprehensive technical guide to 4-(Allyloxy)-3-bromobenzoic acid. However, despite extensive searches for detailed experimental protocols, specific physicochemical properties, spectroscopic data, and applications, publicly available information on this specific compound is exceptionally limited. The following guide has been constructed by leveraging established chemical principles and drawing parallels with closely related analogs. All proposed experimental procedures are based on well-documented reactions for similar substrates and should be considered theoretical starting points for method development.

Introduction

4-(Allyloxy)-3-bromobenzoic acid is a halogenated aromatic carboxylic acid with a molecular structure that suggests its utility as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The presence of three key functional groups—a carboxylic acid, a bromine atom, and an allyl ether—provides multiple reactive sites for a variety of chemical transformations.

The carboxylic acid moiety allows for the formation of esters, amides, and other acyl derivatives. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the benzene ring. The allyl group can undergo a range of reactions, including isomerization, oxidation, and addition reactions, and can also serve as a protecting group for the phenolic hydroxyl group.

Physicochemical Properties

PropertyPredicted Value/InformationSource(s)
CAS Number 886643-00-1[1]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.09 g/mol [1]
Appearance Likely a white to off-white crystalline solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated.Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
pKa Estimated to be around 4, typical for a benzoic acid derivative.Inferred from similar compounds

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to 4-(Allyloxy)-3-bromobenzoic acid involves a two-step process starting from the commercially available 4-hydroxybenzoic acid.

Step 1: Bromination of 4-Hydroxybenzoic Acid

The first step is the regioselective bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is occupied by the carboxylic acid group, bromination will preferentially occur at one of the ortho positions.

Step 2: Williamson Ether Synthesis (Allylation)

The second step is the allylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

This protocol is adapted from established methods for the bromination of phenolic compounds.

Materials:

  • 4-Hydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Deionized water

Procedure:

  • In a fume hood, dissolve 4-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-4-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the electrophilic aromatic substitution reaction.

  • Precipitation in Ice-Water: This step is to precipitate the product, which has lower solubility in water than in acetic acid, and to quench any remaining bromine.

Protocol 2: Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid

This is a proposed protocol based on standard Williamson ether synthesis conditions.

Materials:

  • 3-Bromo-4-hydroxybenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as the solvent

Procedure:

  • To a solution of 3-bromo-4-hydroxybenzoic acid in acetone or DMF in a round-bottom flask, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(Allyloxy)-3-bromobenzoic acid.

Causality Behind Experimental Choices:

  • Potassium Carbonate as Base: It is a mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group without hydrolyzing the ester (if the methyl or ethyl ester of the starting material is used).

  • Acetone or DMF as Solvent: These are polar aprotic solvents that facilitate the SN2 reaction by solvating the cation of the base but not the nucleophilic phenoxide anion.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for 4-(Allyloxy)-3-bromobenzoic acid are not well-documented, its structure suggests several potential uses:

  • Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The bromo- and carboxylic acid functionalities are ideal for introducing diversity through various chemical reactions.

  • Linker Molecule: The carboxylic acid and the terminal double bond of the allyl group could be functionalized to act as a bifunctional linker in the development of probes or bioconjugates.

  • Pro-drug Design: The allyl ether could potentially be cleaved in vivo to release a biologically active 3-bromo-4-hydroxybenzoic acid derivative.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(Allyloxy)-3-bromobenzoic acid is not widely available. Based on the safety information for related brominated benzoic acids, the following precautions should be taken:

  • Hazard Class: Likely to be classified as an irritant.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Allyloxy)-3-bromobenzoic acid is a chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific compound is scarce, its synthesis can be reasonably proposed based on established chemical transformations. Further research into the properties and reactivity of this molecule is warranted to fully explore its utility in drug discovery and materials science.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Allylation 4_Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 3_Bromo_4_hydroxybenzoic_Acid 3-Bromo-4-hydroxybenzoic Acid 4_Hydroxybenzoic_Acid->3_Bromo_4_hydroxybenzoic_Acid Br₂, Acetic Acid Target_Compound 4-(Allyloxy)-3-bromobenzoic acid 3_Bromo_4_hydroxybenzoic_Acid->Target_Compound Allyl bromide, K₂CO₃

Caption: Proposed two-step synthesis of 4-(Allyloxy)-3-bromobenzoic acid.

Reactivity Profile

Reactivity_Profile cluster_reactions Potential Reactions Target_Compound 4-(Allyloxy)-3-bromobenzoic acid Carboxylic_Acid_Derivatization Esterification/ Amidation Target_Compound->Carboxylic_Acid_Derivatization -COOH group Cross_Coupling Suzuki, Heck, etc. Target_Compound->Cross_Coupling -Br atom Allyl_Group_Modification Isomerization, Oxidation, etc. Target_Compound->Allyl_Group_Modification -O-allyl group

Caption: Potential reaction sites on 4-(Allyloxy)-3-bromobenzoic acid.

References

Sources

Exploratory

An In-depth Technical Guide to 4-(Allyloxy)-3-bromobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 4-(Allyloxy)-3-bromobenzoic acid, a substituted aromatic carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(Allyloxy)-3-bromobenzoic acid, a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Central to its identity is a precise molecular weight of 257.09 g/mol . This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, establishes a framework for its analytical characterization, and explores its potential applications as a versatile chemical building block. The trifunctional nature of this molecule—possessing a carboxylic acid for amide/ester formation, a bromine atom for cross-coupling reactions, and a terminal alkene for various additions—makes it a highly valuable intermediate in the design and synthesis of complex molecular architectures, particularly in the field of drug discovery.

Introduction: A Multifunctional Synthetic Intermediate

4-(Allyloxy)-3-bromobenzoic acid belongs to the class of substituted benzoic acid derivatives, a foundational scaffold in organic chemistry and pharmaceutical development.[1][2] Its structure is characterized by a benzene ring substituted at key positions:

  • A Carboxylic Acid Group (-COOH) at C1: This group serves as a handle for forming esters and amides, enabling linkage to other molecules or modification of pharmacokinetic properties.

  • A Bromine Atom (-Br) at C3: The bromine atom is an excellent leaving group, making this position a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[3]

  • An Allyloxy Group (-OCH₂CH=CH₂) at C4: This ether linkage provides stability, while the terminal alkene offers a site for a diverse range of chemical transformations, including oxidation, reduction, and addition reactions.

This unique combination of reactive sites within a single, well-defined molecule renders 4-(Allyloxy)-3-bromobenzoic acid a powerful and versatile intermediate for constructing complex target molecules with potential therapeutic activities.[3][4]

Physicochemical and Structural Data

A precise understanding of the compound's properties is critical for its effective use in research and development. The key quantitative data for 4-(Allyloxy)-3-bromobenzoic acid are summarized below.

PropertyValueSource(s)
Molecular Weight 257.09 g/mol [5]
Molecular Formula C₁₀H₉BrO₃[5][6]
CAS Number 886643-00-1[5][6][7]
MDL Number MFCD00831493[5][8]
Physical Appearance Predicted to be a white to off-white crystalline solidInferred from similar compounds[1]
Hazard Irritant[5]

Synthesis and Purification: A Logic-Driven Approach

The synthesis of 4-(Allyloxy)-3-bromobenzoic acid is most logically achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. This approach offers high yields and a straightforward purification process.

Retrosynthetic Rationale

The target molecule can be disconnected at the ether oxygen, revealing the logical precursors: 3-bromo-4-hydroxybenzoic acid and an allyl halide, such as allyl bromide . 3-bromo-4-hydroxybenzoic acid is itself commercially available or can be synthesized from p-hydroxybenzoic acid.[9] This pathway is efficient as it builds the desired functionality onto a readily accessible, pre-functionalized aromatic core.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis p_hydroxy p-Hydroxybenzoic Acid br2 Br₂ in Acetic Acid precursor 3-Bromo-4-hydroxybenzoic Acid br2->precursor Bromination reagents Allyl Bromide K₂CO₃ (Base) Acetone (Solvent) precursor->reagents To Next Step product 4-(Allyloxy)-3-bromobenzoic Acid (Target) reagents->product Allylation

Caption: Synthetic pathway for 4-(Allyloxy)-3-bromobenzoic acid.

Detailed Experimental Protocol

This protocol describes the O-alkylation of 3-bromo-4-hydroxybenzoic acid.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-4-hydroxybenzoic acid (1.0 eq.) in anhydrous acetone or dimethylformamide (DMF).

    • Causality: Anhydrous polar aprotic solvents are used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering by protonating the base or the nucleophile.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.

    • Causality: A weak base like K₂CO₃ is sufficient to deprotonate the acidic phenolic hydroxyl group, generating the more potent phenoxide nucleophile required for the subsequent reaction. An excess ensures complete deprotonation.

  • Allylation: Add allyl bromide (1.2-1.5 eq.) dropwise to the stirring suspension.

    • Causality: A slight excess of the electrophile (allyl bromide) ensures the reaction proceeds to completion, consuming the valuable phenolic starting material.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the Sₙ2 displacement of bromide by the phenoxide, accelerating the formation of the ether bond.

  • Workup and Isolation:

    • Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 4-(Allyloxy)-3-bromobenzoic acid.

Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This multi-faceted approach provides a self-validating system, confirming the successful synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all proton environments. Expected signals include: a singlet for the carboxylic acid proton (>10 ppm), distinct multiplets in the aromatic region (typically 3 protons), a multiplet for the internal vinyl proton of the allyl group (~6.0 ppm), two doublets of quartets for the terminal vinyl protons (~5.3-5.5 ppm), and a doublet of triplets for the allylic methylene protons (-OCH₂-) adjacent to the ether oxygen (~4.6 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), six distinct aromatic carbon signals (including the C-Br and C-O carbons), and three signals for the allyl group carbons.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's mass. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit a characteristic pair of peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, unequivocally confirming the presence of a single bromine atom.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretching for the ether and acid (~1200-1300 cm⁻¹), and C=C stretching for the aromatic ring and alkene (~1600 cm⁻¹).

Applications in Drug Discovery and Organic Synthesis

The true value of 4-(Allyloxy)-3-bromobenzoic acid lies in its utility as a versatile synthetic intermediate. Its three distinct functional groups can be manipulated selectively to build complex molecular scaffolds.

G cluster_COOH Carboxylic Acid Reactions cluster_Br C-Br Cross-Coupling cluster_Allyl Allyl Group Transformations center_node 4-(Allyloxy)-3-bromobenzoic Acid amide Amide Formation (Coupling Agents) center_node->amide R-NH₂ ester Esterification (Fischer, etc.) center_node->ester R-OH suzuki Suzuki Reaction (Boronic Acids) center_node->suzuki R-B(OH)₂ [Pd catalyst] heck Heck Reaction (Alkenes) center_node->heck Alkene [Pd catalyst] dihydroxylation Dihydroxylation (OsO₄) center_node->dihydroxylation Adds -OH, -OH epoxidation Epoxidation (m-CPBA) center_node->epoxidation Forms Epoxide

Caption: Reactivity map of 4-(Allyloxy)-3-bromobenzoic acid.

  • Pharmaceutical Scaffolding: Substituted benzoic acids are prevalent in pharmaceuticals. This molecule serves as a precursor for compounds targeting a wide range of diseases, from inhibitors of phosphatases in cancer pathways to antivirals and antidiabetics.[4][12]

  • Agrochemical Synthesis: The structural motifs present are also common in modern agrochemicals, where precise functionalization is key to biological activity and selectivity.[3][13]

  • Materials Science: As a building block for advanced polymers and specialty dyes, the ability to create extended conjugated systems via the bromo-position is highly valuable.[3]

Safety and Handling

As with all laboratory chemicals, 4-(Allyloxy)-3-bromobenzoic acid should be handled with appropriate care. It is classified as an irritant.[5] Standard safety protocols should be followed:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

4-(Allyloxy)-3-bromobenzoic acid is a strategically designed chemical intermediate with a molecular weight of 257.09 g/mol . Its value extends far beyond this fundamental property, stemming from the orthogonal reactivity of its carboxylic acid, bromo, and allyloxy functionalities. The logical and robust synthetic methods available for its preparation, combined with a clear analytical framework for its validation, make it an exceptionally useful tool for researchers in drug discovery, agrochemicals, and materials science. This guide has provided the core technical knowledge required to synthesize, characterize, and strategically deploy this compound in advanced chemical research.

References

  • Arctom. (n.d.). CAS NO. 886643-00-1 | 4-(Allyloxy)-3-bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-bromobenzoic acid.
  • Matrix Scientific. (n.d.). 4-(Allyloxy)-3-bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). CAS 886643-00-1.
  • Aaronchem. (n.d.). Buy High-Quality Bromides Products.
  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ChemicalBook. (n.d.). 3-Bromobenzoic acid(585-76-2) MS spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
  • CymitQuimica. (n.d.). CAS 586-76-5: 4-Bromobenzoic acid.
  • MassBank. (2008). 4-bromobenzoic acid.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-(Allyloxy)-3-bromobenzoic acid

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Allyloxy)-3-bromobenzoic acid, a novel substituted benzoic acid derivative. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Allyloxy)-3-bromobenzoic acid, a novel substituted benzoic acid derivative. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for its accurate determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. For a new chemical entity (NCE) like 4-(Allyloxy)-3-bromobenzoic acid, a thorough understanding of its solubility profile is a prerequisite for advancing through the drug development pipeline. This guide will provide a robust framework for characterizing the solubility of this molecule, enabling informed decisions in lead optimization and formulation strategies.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 4-(Allyloxy)-3-bromobenzoic acid, we must first dissect its molecular structure. The molecule comprises a benzene ring substituted with a carboxylic acid group, a bromine atom, and an allyloxy group.

Functional GroupPredicted Influence on Solubility
Carboxylic Acid (-COOH) The carboxylic acid group is polar and capable of hydrogen bonding, which generally enhances aqueous solubility. However, its contribution is pH-dependent; solubility is expected to be low in acidic media and significantly increase in neutral to basic conditions due to the formation of the more soluble carboxylate salt.
Bromine (-Br) The bromine atom is electronegative and increases the molecule's overall polarity and molecular weight. Its effect on solubility can be complex, potentially influencing crystal lattice energy and interactions with solvents.
Allyloxy (-O-CH2-CH=CH2) The allyloxy group introduces a degree of lipophilicity due to its hydrocarbon chain, which may decrease aqueous solubility. The ether linkage offers some polarity and potential for hydrogen bonding.
Aromatic Ring The benzene ring is nonpolar and hydrophobic, generally leading to lower solubility in aqueous solutions.

Based on these structural features, 4-(Allyloxy)-3-bromobenzoic acid is predicted to be a weakly acidic compound with limited intrinsic aqueous solubility. Its solubility is expected to be highly dependent on the pH of the medium. In organic solvents, its solubility will be governed by the principle of "like dissolves like," with higher solubility anticipated in polar organic solvents that can interact with the carboxylic acid and ether functionalities.

Theoretical Framework for Solubility Assessment

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[1] This change is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the equation:

ΔG = ΔH - TΔS[1]

For a compound to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid and the solvent.

Predictive Approaches to Solubility

Given the novelty of 4-(Allyloxy)-3-bromobenzoic acid, experimental data is scarce. Therefore, computational models can provide initial estimates of its solubility.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its physicochemical properties.[2][3][4] By inputting the structure of 4-(Allyloxy)-3-bromobenzoic acid into a validated QSAR solubility model, a prediction of its aqueous solubility can be obtained.[5]

  • Thermodynamics-Based Predictions: These methods use thermodynamic cycles to calculate the free energy of solvation, which can then be related to solubility.[6]

It is crucial to recognize that these in-silico predictions are estimations and must be validated through rigorous experimental testing.

Experimental Determination of Solubility

A multi-tiered experimental approach is recommended to thoroughly characterize the solubility of 4-(Allyloxy)-3-bromobenzoic acid. This involves qualitative assessments followed by precise quantitative measurements.

Logical Workflow for Solubility Determination

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Application A Visual Solubility in a Range of Solvents B Qualitative pH-Dependent Solubility A->B Initial pH screening C Equilibrium Solubility (Shake-Flask Method) B->C Select relevant media D Kinetic Solubility C->D Compare equilibrium vs. kinetic E Biopharmaceutics Classification System (BCS) Categorization C->E Determine dose/solubility ratio F Formulation Strategy Development D->F Inform early formulation choices E->F Guide formulation approach

Caption: Workflow for determining the solubility of a new chemical entity.

Solvent Selection Rationale

The choice of solvents is critical for a comprehensive solubility assessment. A diverse panel of solvents should be selected to cover a range of polarities and chemical functionalities, reflecting potential formulation excipients and biological media.[7][8][9]

Solvent ClassExamplesRationale
Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4To assess pH-dependent solubility and mimic physiological conditions.[10][11]
Polar Protic Solvents Methanol, Ethanol, IsopropanolTo evaluate solubility in common co-solvents used in formulations.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneTo assess solubility in solvents used for stock solutions and in vitro assays.
Nonpolar Solvents Hexane, TolueneTo determine solubility in lipophilic environments.
Biorelevant Media Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)To predict in vivo solubility and dissolution.
Experimental Protocols

1. Qualitative Solubility Assessment

This initial screen provides a rapid estimation of solubility in various solvents.

Protocol:

  • Add approximately 1-2 mg of 4-(Allyloxy)-3-bromobenzoic acid to a small vial.

  • Add 1 mL of the selected solvent.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Slightly Soluble: Only a small amount of the solid has dissolved.

    • Insoluble: No apparent dissolution of the solid.

2. Quantitative Equilibrium (Thermodynamic) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the saturation point of the compound in a solvent at equilibrium.[12]

Protocol:

  • Add an excess amount of 4-(Allyloxy)-3-bromobenzoic acid to a known volume of the test solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[10]

  • Periodically sample the supernatant, ensuring no solid material is transferred.

  • Separate the dissolved compound from the undissolved solid by centrifugation or filtration.[10]

  • Quantify the concentration of 4-(Allyloxy)-3-bromobenzoic acid in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[10]

Workflow for Equilibrium Solubility Determination

G A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Sample supernatant at time points B->C D Separate solid and liquid phases (centrifuge/filter) C->D E Quantify concentration by HPLC D->E F Plot concentration vs. time E->F G Equilibrium reached? F->G G->C No H Report thermodynamic solubility G->H Yes

Caption: Step-by-step process for the shake-flask method.

3. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[12]

Protocol:

  • Prepare a concentrated stock solution of 4-(Allyloxy)-3-bromobenzoic acid in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 100 µM).

  • Incubate the solution for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature).[12]

  • Measure the amount of compound that has precipitated using methods like nephelometry or by quantifying the remaining dissolved compound via HPLC after filtration.

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise format for easy comparison and interpretation.

Table of Predicted and Experimental Solubility Data

SolventPredicted Solubility (e.g., mg/mL)Qualitative SolubilityEquilibrium Solubility (mg/mL at 25°C)Kinetic Solubility (µM at 2h)
pH 1.2 Buffer
pH 4.5 Buffer
pH 6.8 Buffer
Water
Ethanol
DMSO

The results from these studies will allow for the classification of 4-(Allyloxy)-3-bromobenzoic acid according to the Biopharmaceutics Classification System (BCS), which is based on aqueous solubility and intestinal permeability.[11] A drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[11]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of 4-(Allyloxy)-3-bromobenzoic acid. By integrating theoretical predictions with robust experimental methodologies, researchers can generate a detailed and accurate solubility profile. This critical information will guide formulation development, facilitate the design of preclinical studies, and ultimately contribute to the successful advancement of this promising compound.

References

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online. [Link]

  • Standard Operating Procedure for solubility testing. European Union. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Solubility. Purdue University. [Link]

  • Novel high/low solubility classification methods for new molecular entities. National Institutes of Health. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Guideline on the Chemistry of New Active Substances. European Medicines Agency. [Link]

  • 3-Chlorobenzoic Acid. PubChem. [Link]

  • QSAR-based solubility model for drug-like compounds. PubMed. [Link]

  • Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

  • Preparation of 3-bromobenzoic acid. PrepChem.com. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci. [Link]

  • (PDF) Principles of Solubility. ResearchGate. [Link]

  • 3-Chlorobenzoic acid. Wikipedia. [Link]

  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Biopharmaceutics Classification System-Based Biowaivers. ICH. [Link]

  • Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. [Link]

  • Solubility. Wikipedia. [Link]

  • How are solvents chosen in organic reactions?. Chemistry Stack Exchange. [Link]

  • 4-Chlorobenzoic acid 74-11-3 wiki. Molbase. [Link]

  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Solvent Selection. YouTube. [Link]

  • Chemical Properties of 3-Chlorobenzoic acid, 4-methoxyphenyl ester. Cheméo. [Link]

  • Any recommendations on guides to basic solvent choices for organic molecules?. Reddit. [Link]

  • 4-Chlorobenzoic acid. Wikipedia. [Link]

  • (PDF) 4-Amino-3-bromobenzoic acid. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Allyloxy)-3-bromobenzoic acid

Introduction Significance of 4-(Allyloxy)-3-bromobenzoic acid 4-(Allyloxy)-3-bromobenzoic acid is a substituted aromatic carboxylic acid. Its molecular framework, featuring an allyloxy group, a bromine atom, and a carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Significance of 4-(Allyloxy)-3-bromobenzoic acid

4-(Allyloxy)-3-bromobenzoic acid is a substituted aromatic carboxylic acid. Its molecular framework, featuring an allyloxy group, a bromine atom, and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, potentially for applications in pharmaceuticals, agrochemicals, and materials science. The precise characterization of this molecule is paramount to ensuring the purity and identity of any subsequent products.

The Role of Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental tools for the unambiguous determination of molecular structures. Each method provides a unique piece of the structural puzzle. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy map the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern. Together, these techniques offer a comprehensive and self-validating confirmation of the chemical structure of 4-(Allyloxy)-3-bromobenzoic acid.

Molecular Structure and Predicted Spectroscopic Overview

Chemical Structure

The structure of 4-(Allyloxy)-3-bromobenzoic acid is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 4-(Allyloxy)-3-bromobenzoic acid.

Summary of Predicted Spectroscopic Data

The following sections will provide a detailed analysis of the predicted spectroscopic data for 4-(Allyloxy)-3-bromobenzoic acid. The predictions are based on established principles of spectroscopy and analysis of data from structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Experimental Considerations

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and aromatic rings deshield protons, causing them to appear at a higher chemical shift (downfield). Spin-spin coupling between neighboring protons results in the splitting of signals, providing information about the connectivity of atoms.

For 4-(Allyloxy)-3-bromobenzoic acid, the spectrum is expected to show signals for the aromatic protons, the protons of the allyloxy group, and the acidic proton of the carboxylic acid. The choice of a deuterated solvent is critical; aprotic solvents like DMSO-d₆ or CDCl₃ are suitable. The carboxylic acid proton may exchange with residual water in the solvent, which can lead to a broad signal or its disappearance.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 4-(Allyloxy)-3-bromobenzoic acid is predicted to exhibit the following key features:

  • Carboxylic Acid Proton (H-O): A broad singlet is expected at a high chemical shift, typically above 10 ppm, due to the acidic nature of the proton. Its position and broadness are highly dependent on the solvent and concentration.

  • Aromatic Protons (H-2, H-5, H-6):

    • H-2: This proton is ortho to the carboxylic acid group and meta to the bromine atom. It is expected to appear as a doublet.

    • H-6: This proton is ortho to the allyloxy group and meta to the carboxylic acid. It is expected to be a doublet of doublets.

    • H-5: This proton is ortho to both the bromine and the allyloxy group. It is predicted to be a doublet.

  • Allyloxy Protons (H-8, H-9, H-10):

    • H-8 (-O-CH₂-): These two protons are adjacent to the oxygen atom and will appear as a doublet.

    • H-9 (-CH=): This proton will be a multiplet due to coupling with both the H-8 and H-10 protons.

    • H-10 (=CH₂): These two terminal vinyl protons are diastereotopic and will likely appear as two separate signals, a doublet of doublets for each.

Tabulated ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-O (COOH)> 10br s-
H-2~8.2d~2.0
H-6~7.8dd~8.5, 2.0
H-5~7.1d~8.5
H-9~6.0m-
H-10 (trans)~5.4dd~17.0, 1.5
H-10 (cis)~5.3dd~10.5, 1.5
H-8~4.7dt~5.0, 1.5
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Allyloxy)-3-bromobenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Experimental Considerations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons in different chemical environments will have different chemical shifts. Typically, ¹³C NMR spectra are acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

For 4-(Allyloxy)-3-bromobenzoic acid, signals are expected for the aromatic carbons, the carboxylic acid carbon, and the carbons of the allyloxy group.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

  • Carboxylic Carbonyl Carbon (C-7): This carbon is expected to appear at a downfield chemical shift, typically in the range of 165-175 ppm.

  • Aromatic Carbons (C-1 to C-6): These carbons will resonate in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C-4) will be the most downfield of the ring carbons, while the carbon attached to the bromine (C-3) will also be significantly shifted. The carbon attached to the carboxylic acid (C-1) will also be downfield. The remaining carbons (C-2, C-5, C-6) will appear at higher fields.

  • Allyloxy Carbons (C-8, C-9, C-10):

    • C-8 (-O-CH₂-): This carbon, being attached to an oxygen atom, will be in the range of 65-75 ppm.

    • C-9 (-CH=): This sp² hybridized carbon will be downfield compared to C-10, likely around 130-135 ppm.

    • C-10 (=CH₂): This terminal sp² carbon will be the most upfield of the allylic carbons, expected around 115-120 ppm.

Tabulated ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (COOH)~168
C-4 (C-O)~158
C-2~135
C-9 (-CH=)~132
C-6~128
C-1 (C-COOH)~125
C-10 (=CH₂)~118
C-5~115
C-3 (C-Br)~112
C-8 (-O-CH₂)~70
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the final spectrum of singlets.

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Considerations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

For 4-(Allyloxy)-3-bromobenzoic acid, characteristic absorption bands are expected for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-O of the ether, the C=C of the allyl group, and the C-Br bond, as well as vibrations of the aromatic ring.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the following strong absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[2]

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions between 1200-1300 cm⁻¹ will be present, corresponding to the C-O stretching vibrations of the aryl ether and the carboxylic acid.

  • C=C Stretch (Allyl and Aromatic): Absorptions in the 1600-1650 cm⁻¹ region will correspond to the C=C stretching of the allyl group and the aromatic ring.

  • =C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the fingerprint region, typically between 700-900 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region, around 500-650 cm⁻¹, is expected for the C-Br stretching vibration.

Tabulated IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
C=O (Carboxylic Acid)1700-1725Strong
C=C (Aromatic, Alkene)1600-1650Medium
C-O (Ether, Carboxylic Acid)1200-1300Strong
=C-H bend (Aromatic)700-900Medium-Strong
C-Br500-650Medium-Weak
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Theoretical Principles and Experimental Considerations

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion can then fragment into smaller ions. The pattern of fragmentation provides valuable information about the structure of the molecule. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity for any bromine-containing fragment, separated by 2 m/z units.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 4-(Allyloxy)-3-bromobenzoic acid is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity.

  • Molecular Ion Peak: The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₉BrO₃). There will be two peaks of nearly equal intensity for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

  • Key Fragmentation Pathways:

    • Loss of the allyl group (-C₃H₅) would result in a significant fragment ion.

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[3]

    • Loss of the entire carboxylic acid group (-COOH) is also possible.[4]

    • Decarboxylation (loss of CO₂) can occur.

G M [M]+• m/z = 272/274 M_minus_OH [M-OH]+ m/z = 255/257 M->M_minus_OH - •OH M_minus_C3H5 [M-C3H5]+ m/z = 231/233 M->M_minus_C3H5 - •C3H5 M_minus_COOH [M-COOH]+ m/z = 227/229 M->M_minus_COOH - •COOH M_minus_Br [M-Br]+ m/z = 193 M->M_minus_Br - •Br

Caption: Predicted major fragmentation pathways for 4-(Allyloxy)-3-bromobenzoic acid.

Tabulated Mass Spectrometry Data
m/z (⁷⁹Br/⁸¹Br)Proposed Fragment
272/274[M]⁺
255/257[M - OH]⁺
231/233[M - C₃H₅]⁺
227/229[M - COOH]⁺
193[M - Br]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural elucidation and characterization of 4-(Allyloxy)-3-bromobenzoic acid. The predicted data, based on fundamental principles and comparison with related compounds, offers a clear and self-validating picture of the molecule's structure. These spectroscopic fingerprints are essential for researchers, scientists, and drug development professionals to confirm the identity and purity of this important synthetic intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

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Foundational

Introduction: The Structural Significance of 4-(Allyloxy)-3-bromobenzoic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Allyloxy)-3-bromobenzoic acid This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Allyloxy)-3-bromobenzoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Allyloxy)-3-bromobenzoic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Allyloxy)-3-bromobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical acquisition protocols, and detailed spectral interpretation necessary for the unambiguous structural elucidation of this molecule. We will explore the causal relationships between the molecular structure and the resulting NMR signals, grounding our analysis in established spectroscopic principles and authoritative references.

4-(Allyloxy)-3-bromobenzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates several key functional groups: a carboxylic acid, a bromine atom, and an allyloxy ether substituent. This combination makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and materials science. Given its complex substitution pattern, ¹H NMR spectroscopy serves as an indispensable tool for confirming its identity, purity, and structure. This guide will deconstruct its ¹H NMR spectrum, providing a framework for understanding how each proton environment generates a unique and predictable signal.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify all non-equivalent protons in the molecule. The structure of 4-(Allyloxy)-3-bromobenzoic acid contains three distinct regions for analysis: the trisubstituted benzene ring, the allyloxy side chain, and the carboxylic acid group.

Caption: Labeled proton environments in 4-(Allyloxy)-3-bromobenzoic acid.

The molecule has seven distinct proton signals:

  • Aromatic Protons: Hₐ, Hₑ, and Hբ on the benzene ring.

  • Allyloxy Protons: The two methylene protons (Hₓ), the vinylic methine proton (Hᵧ), and the two terminal vinylic protons (H₂, H₂').

  • Carboxylic Acid Proton: The acidic proton of the -COOH group (H-acid).

Predicted ¹H NMR Spectral Data

The chemical environment of each proton, dictated by shielding and deshielding effects from adjacent functional groups, determines its chemical shift (δ). The number of neighboring protons determines the signal's splitting pattern (multiplicity) due to spin-spin coupling. The predicted data are summarized below, assuming analysis in a solvent like DMSO-d₆, which is ideal for preserving the carboxylic acid proton signal.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
H-acid1H> 12.0Broad Singlet (br s)N/A
Hₐ1H~8.10Doublet (d)Jmeta = ~2.0 Hz
Hₑ1H~7.85Doublet of Doublets (dd)Jortho = ~8.5 Hz, Jmeta = ~2.0 Hz
1H~7.15Doublet (d)Jortho = ~8.5 Hz
Hᵧ1H~6.05Multiplet (m)Jtrans = ~17.3 Hz, Jcis = ~10.5 Hz, Jvicinal = ~5.0 Hz
H₂' (trans)1H~5.45Doublet of Triplets (dt) or Multiplet (m)Jtrans = ~17.3 Hz, Jgeminal ≈ Jallylic = ~1.5 Hz
H₂ (cis)1H~5.30Doublet of Triplets (dt) or Multiplet (m)Jcis = ~10.5 Hz, Jgeminal ≈ Jallylic = ~1.5 Hz
Hₓ2H~4.70Doublet of Triplets (dt) or Multiplet (m)Jvicinal = ~5.0 Hz, Jallylic = ~1.5 Hz

In-Depth Spectral Analysis and Rationale

The Aromatic Region (δ 7.0 - 8.5 ppm)

The three aromatic protons (Hₐ, Hₑ, Hբ) form an ABC spin system, where each proton has a unique chemical shift and couples to the other two.

  • Hₐ: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the bromine atom. This combined deshielding effect shifts its signal the furthest downfield. It is coupled only to Hₑ via a meta-coupling (⁴J), resulting in a narrow doublet with a coupling constant around 2-3 Hz.[1]

  • Hₑ: This proton is positioned meta to the carboxylic acid and ortho to both the bromine and the allyloxy group. It experiences ortho-coupling (³J) with Hբ (a large splitting of ~8.5 Hz) and meta-coupling (⁴J) with Hₐ (a small splitting of ~2.0 Hz), giving rise to a characteristic doublet of doublets.

  • Hբ: This proton is ortho to the electron-donating allyloxy group, which shields it, shifting its signal the most upfield in the aromatic region. It is coupled only to Hₑ via an ortho-coupling (³J), appearing as a wide doublet (~8.5 Hz).

G cluster_aromatic Aromatic Ring Coupling Ha Hₐ He Hₑ Ha->He Jmeta ≈ 2 Hz Hb He->Hb Jortho ≈ 8.5 Hz C_COOH C-COOH C_Br C-Br C_O C-O

Caption: Spin-spin coupling network for the aromatic protons.

The Allyloxy Group Region (δ 4.5 - 6.5 ppm)

The allyl group protons present a complex but highly informative set of signals due to multiple coupling interactions.

  • Methylene Protons (Hₓ): Located at ~4.70 ppm, these two protons are adjacent to the oxygen atom, which deshields them significantly. They are coupled to the vinylic proton Hᵧ (³J ≈ 5.0 Hz) and also exhibit a weak four-bond allylic coupling (⁴J ≈ 1.5 Hz) to the terminal vinyl protons (H₂/H₂'). This results in a multiplet that often appears as a doublet of triplets.

  • Vinylic Methine Proton (Hᵧ): This proton, found around 6.05 ppm, is the central hub of coupling in the allyl group. It couples to the two Hₓ protons (~5.0 Hz), the cis H₂ proton (~10.5 Hz), and the trans H₂' proton (~17.3 Hz). This extensive coupling results in a complex multiplet.

  • Terminal Vinylic Protons (H₂ and H₂'): These two protons are diastereotopic and thus have different chemical shifts.[2]

    • The proton trans to Hᵧ (H₂') appears around 5.45 ppm and shows a large trans-coupling (³J ≈ 17.3 Hz).

    • The proton cis to Hᵧ (H₂) appears around 5.30 ppm and shows a smaller cis-coupling (³J ≈ 10.5 Hz).

    • Both H₂ and H₂' also exhibit a small geminal coupling to each other (²J ≈ 1.5 Hz) and a weak allylic coupling to the Hₓ protons (⁴J ≈ 1.5 Hz). This leads to each signal appearing as a narrow multiplet, often a doublet of triplets.

The Carboxylic Acid Proton (δ > 12.0 ppm)

The carboxylic acid proton is the most deshielded proton in the molecule due to the strong electron-withdrawing nature of the carbonyl group and its involvement in hydrogen bonding. Its signal appears as a broad singlet far downfield, typically above 12 ppm.[3] The broadness is a result of chemical exchange with trace amounts of water in the solvent.

Experimental Protocol for Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and validated protocol is essential. The following methodology ensures reproducibility and accuracy.

Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of high-purity 4-(Allyloxy)-3-bromobenzoic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a calibrated pipette. DMSO-d₆ is recommended for clear observation of the carboxylic acid proton.

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[3]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

Instrument Configuration & Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Pulse Angle: 30 degrees, to allow for a shorter relaxation delay.

  • Acquisition Time: 3–4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Temperature: 298 K (25 °C).

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆ + TMS) instrument Instrument Setup (400 MHz, 298 K, zg30) prep->instrument acquire Data Acquisition (16 scans, 2s delay) instrument->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integration & Peak Picking process->integrate analyze Spectral Analysis (Assign Shifts, Multiplicities, J-couplings) integrate->analyze

Caption: Standardized workflow for ¹H NMR spectrum acquisition and analysis.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each signal is integrated to determine the relative ratio of protons.

Conclusion

The ¹H NMR spectrum of 4-(Allyloxy)-3-bromobenzoic acid is rich with structural information. A systematic analysis, starting from the distinct chemical shift regions and moving to the fine structure of coupling patterns, allows for the complete and unambiguous assignment of every proton in the molecule. The downfield aromatic signals confirm the trisubstituted pattern, while the complex multiplets in the mid-field region are characteristic of the allyloxy group's intricate spin system. Finally, the broad singlet at a very high chemical shift confirms the presence of the carboxylic acid. This guide provides the foundational knowledge and practical protocols for researchers to confidently use ¹H NMR for the structural validation of this and similarly complex molecules.

References

  • Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Online] Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Online] Available at: [Link]

  • Jaskula, M. et al. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. [Online] CORE. Available at: [Link]

  • Reich, H. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] University of Wisconsin. Available at: [Link]

  • YouTube. Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. [Online] Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Online] Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(Allyloxy)-3-bromobenzoic Acid

Executive Summary This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(allyloxy)-3-bromobenzoic acid, a substituted aromatic compound with potential applic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(allyloxy)-3-bromobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As structural elucidation is paramount for drug development and molecular engineering, a thorough understanding of the spectroscopic characteristics of such molecules is essential. This document moves beyond a simple prediction of spectral data, offering a detailed rationale for the anticipated chemical shifts based on fundamental principles and substituent effects. Furthermore, it presents a field-proven, step-by-step protocol for sample preparation and data acquisition, designed to ensure high-quality, reproducible results. The guide is structured to serve as a practical reference for researchers engaged in the synthesis and analysis of complex organic molecules.

The Central Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in modern organic chemistry, providing direct insight into the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which focuses on the proton environments, ¹³C NMR allows for the direct observation of each unique carbon atom, revealing information about its hybridization, connectivity, and electronic environment.[3] For a molecule like 4-(allyloxy)-3-bromobenzoic acid, which contains multiple distinct carbon environments within its aromatic and aliphatic regions, ¹³C NMR is critical for confirming its synthesis and purity. The broad range of chemical shifts, typically 0-220 ppm, allows for excellent signal dispersion, minimizing the spectral overlap that can complicate ¹H NMR analysis.[4][5]

Structural Analysis and Chemical Shift Prediction

The ¹³C NMR spectrum of 4-(allyloxy)-3-bromobenzoic acid is expected to exhibit ten unique signals, corresponding to the ten chemically non-equivalent carbon atoms in the molecule.[3][6] The precise chemical shift of each carbon is determined by the interplay of inductive and resonance effects from the three different substituents on the benzene ring: a carboxylic acid group (-COOH), a bromine atom (-Br), and an allyloxy group (-OCH₂CH=CH₂).

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of 4-(allyloxy)-3-bromobenzoic acid are systematically numbered as shown in the diagram below. This numbering scheme will be used throughout the guide for spectral assignment.

Caption: Numbering scheme for 4-(allyloxy)-3-bromobenzoic acid.

Rationale of Substituent Effects on Chemical Shifts

The chemical shifts of the aromatic carbons (C1-C6) are modulated by the electronic properties of the attached groups:

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deshielding. It will significantly increase the chemical shift of the carbon it is attached to (C1) and, to a lesser extent, the ortho (C2, C6) and para (C4) positions. The carbonyl carbon (C7) itself will appear far downfield.[4][7]

  • Allyloxy (-OR): The ether oxygen is an electron-donating group through resonance but electron-withdrawing through induction. The net effect is shielding, particularly at the ortho (C3, C5) and para (C1) positions relative to the oxygen. This will cause the attached carbon (C4) to shift significantly downfield due to the direct attachment to the electronegative oxygen.[8]

  • Bromine (-Br): As a halogen, bromine is electron-withdrawing via induction, which deshields nearby carbons. However, it also possesses a "heavy atom effect," where the large electron cloud can paradoxically increase the shielding of the directly attached carbon (C3), causing it to appear at a lower ppm value than might be predicted based on electronegativity alone.[9]

The aliphatic carbons of the allyloxy group (C8, C9, C10) have predictable shifts based on their hybridization and proximity to the electronegative oxygen atom.[4]

Predicted ¹³C Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon atom. These predictions are synthesized from established chemical shift correlation tables and an understanding of substituent effects.[10]

Carbon No.Carbon TypeKey Influencing FactorsPredicted δ (ppm)Expected Signal Intensity
C7 Carbonyl (Quaternary)C=O in a carboxylic acid168 - 175Weak
C4 Aromatic (Quaternary)Attached to electronegative -O155 - 162Weak
C9 Alkene (=CH-)Internal sp² carbon of allyl group130 - 135Strong
C2 Aromatic (-CH=)ortho to -COOH, meta to -O-Allyl, meta to -Br128 - 133Strong
C1 Aromatic (Quaternary)Attached to -COOH125 - 130Weak
C6 Aromatic (-CH=)ortho to -COOH, meta to -Br124 - 129Strong
C10 Alkene (=CH₂)Terminal sp² carbon of allyl group118 - 123Strong
C5 Aromatic (-CH=)ortho to -O-Allyl, meta to -COOH114 - 119Strong
C3 Aromatic (Quaternary)Attached to -Br, ortho to -O-Allyl110 - 116Weak
C8 Aliphatic (-O-CH₂-)sp³ carbon attached to ether oxygen68 - 75Strong

Note: Quaternary carbons (C1, C3, C4, C7) are expected to show weaker signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments.[4]

A Self-Validating Experimental Protocol

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, interpretable ¹³C NMR spectra. The following methodology is designed to be a self-validating system, minimizing common sources of error such as poor sample solubility, inadequate shimming, and insufficient signal accumulation.

Workflow for NMR Sample Preparation and Acquisition

The overall process from solid sample to final spectrum follows a logical and critical path. Each step is designed to ensure the integrity of the subsequent one.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A 1. Weigh Sample (20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample (Vortex/sonicate) B->C D 4. Filter Solution (Pipette with glass wool) C->D E 5. Transfer to NMR Tube (Fill to ~4-5 cm) D->E F 6. Insert into Spectrometer E->F G 7. Lock and Shim F->G H 8. Acquire Spectrum (Set parameters: pw, d1, ns) G->H I 9. Fourier Transform H->I J 10. Phase and Baseline Correction I->J K 11. Reference Spectrum (TMS or Solvent Peak) J->K

Caption: Standard workflow for NMR analysis.

Step-by-Step Experimental Methodology

Objective: To acquire a high-resolution, proton-decoupled ¹³C NMR spectrum of 4-(allyloxy)-3-bromobenzoic acid.

Materials:

  • 4-(Allyloxy)-3-bromobenzoic acid (20-50 mg)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)

  • Pasteur pipette and glass wool

  • Vials and caps

Protocol:

  • Sample Weighing: Accurately weigh between 20-50 mg of the solid compound into a clean, dry vial. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity.[11][12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice, but the carboxylic acid moiety may necessitate the use of a more polar solvent like DMSO-d₆.

  • Dissolution: Securely cap the vial and vortex thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution. A clear, homogenous solution is required for high-quality spectra.

  • Filtration (Critical Step): To avoid spectral line broadening caused by suspended particulate matter, the solution must be filtered.[13]

    • Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.

    • Using the pipette, draw the sample solution up through the glass wool filter.

    • Carefully dispense the filtered solution into the NMR tube.

  • Sample Volume Check: Ensure the height of the solution in the NMR tube is approximately 4-5 cm (or 0.6-0.7 mL). This specific volume is optimal for the detection region of the NMR probe's receiver coils.[13]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is vital for achieving sharp, symmetrical peaks.

  • Data Acquisition:

    • Load a standard carbon acquisition experiment (e.g., zgpg30 on a Bruker instrument).

    • Key Parameters:

      • Pulse Width (p1): Use a 30° flip angle to allow for faster repetition without saturating the signals.

      • Relaxation Delay (d1): Set to 2 seconds. This provides a reasonable compromise between signal intensity and experiment time.

      • Number of Scans (ns): Due to the low sensitivity of ¹³C, a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If using CDCl₃, the solvent triplet should be centered at 77.16 ppm. If using DMSO-d₆, the solvent multiplet is centered at 39.52 ppm.

Conclusion

The structural verification of 4-(allyloxy)-3-bromobenzoic acid is readily achievable through ¹³C NMR spectroscopy. A detailed analysis of substituent effects allows for the confident prediction and assignment of all ten carbon signals, from the downfield carbonyl carbon to the shielded aromatic and aliphatic carbons. By employing the robust experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, ensuring the structural integrity of their synthesized compounds and facilitating the advancement of their research in drug development and materials science.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. 13C Chemical shifts of some model olefins. [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

  • ResearchGate. 13 C NMR spectra of phenol oxidation. [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Fiveable. Uses of 13C NMR Spectroscopy. [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Link]

  • Wiley Online Library. Carbon‐13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

  • University College London. Sample Preparation. [Link]

  • Chemistry LibreTexts. Principles of ¹³C NMR Spectroscopy. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • SlideShare. C-13 NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • ResearchGate. Sample preparation. [Link]

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Foundational

Mass Spectrometry of 4-(Allyloxy)-3-bromobenzoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Allyloxy)-3-bromobenzoic acid ( ). Designed for drug development professionals and analytical chemists, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Allyloxy)-3-bromobenzoic acid (


). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to explore the mechanistic causality of ionization and fragmentation. We detail the characteristic isotopic signatures of bromine, the energetics of allylic cleavage, and the orthogonal utility of Positive (

) and Negative (

) ionization modes. A validated experimental workflow is provided to ensure reproducibility and data integrity.

Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Before initiating MS analysis, the analyst must understand the structural moieties that dictate ionization efficiency and fragmentation pathways.

PropertyValue
IUPAC Name 4-(prop-2-en-1-yloxy)-3-bromobenzoic acid
Molecular Formula

Monoisotopic Mass (

)
255.9735 Da
Monoisotopic Mass (

)
257.9715 Da
Key Moieties 1. Carboxylic Acid : Primary ionization site (deprotonation).2. Aryl Bromide : Provides characteristic 1:1 isotopic doublet.3. Allyl Ether : Labile site for fragmentation (O-C cleavage).

Core Mass Spectrometric Signatures

The Bromine Isotope Effect (The "Twin Towers")

The most definitive feature of this molecule is the bromine substituent. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


 (50.69%) and 

(49.31%), in a near 1:1 ratio.
  • Diagnostic Rule: Any ion containing the intact aromatic ring will appear as a doublet separated by exactly 2.0 Da with nearly equal intensity.

  • Verification: If a peak at

    
     X lacks a partner at 
    
    
    
    , it is either a background contaminant or a fragment where Br has been ejected (rare in soft ionization).
Ionization Mode Selection: Causality & Strategy
  • Negative Mode (

    
    ): Preferred.  The carboxylic acid proton is acidic (
    
    
    
    ). In basic or neutral mobile phases, it readily deprotonates to form
    
    
    . This mode yields high sensitivity and minimal background noise.
  • Positive Mode (

    
    ):  Secondary. Requires protonation of the ether oxygen or the carbonyl oxygen. This is energetically less favorable than deprotonation, often resulting in lower sensitivity unless acidic modifiers (formic acid) are used.
    

Fragmentation Mechanics & Pathways[9][10]

Understanding fragmentation allows for the structural confirmation of impurities or metabolites. The fragmentation of 4-(Allyloxy)-3-bromobenzoic acid is governed by two competing pathways: Allylic Cleavage and Decarboxylation .

Pathway A: Allylic Dealkylation (Neutral Loss of or Radical Loss of )

The allyl-oxygen bond is the "weak link."

  • Mechanism: In

    
    , inductive forces from the aromatic ring weaken the ether bond. A hydrogen rearrangement can lead to the loss of neutral allene (
    
    
    
    , 40 Da) or the allyl radical (
    
    
    , 41 Da).
  • Result: Formation of the 3-bromo-4-hydroxybenzoic acid cation.

Pathway B: Decarboxylation (Loss of )

Common in benzoic acid derivatives, particularly in


 or high-energy collision-induced dissociation (CID).
  • Mechanism: The carboxylate group ejects

    
     (44 Da).
    
  • Result: Formation of the 4-(allyloxy)-3-bromophenyl anion.

Visualization of Fragmentation Logic

The following diagram maps the logical flow of fragmentation, validated by standard organic mass spectrometry rules.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 254.9 / 256.9 (Stable Carboxylate) Frag1 Fragment A: Decarboxylation [M-H-CO₂]⁻ m/z 210.9 / 212.9 Parent->Frag1 Loss of CO₂ (44 Da) Frag2 Fragment B: Allyl Loss [M-H-C₃H₄]⁻ (3-bromo-4-hydroxybenzoate) m/z 214.9 / 216.9 Parent->Frag2 Loss of C₃H₄ (40 Da) (Rearrangement) Frag3 Core Scaffold [M-H-CO₂-C₃H₄]⁻ (3-bromophenol anion) m/z 170.9 / 172.9 Frag1->Frag3 Loss of Allyl group Frag2->Frag3 Loss of CO₂

Caption: Figure 1. Proposed fragmentation tree for 4-(Allyloxy)-3-bromobenzoic acid in Negative Electrospray Ionization mode (


). Note the persistence of the bromine doublet pattern throughout the pathway.

Experimental Protocol: A Self-Validating System

To ensure data integrity, follow this "Check-Verify-Analyze" workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of substance in 1 mL of Methanol (LC-MS grade) . Avoid water initially due to limited solubility of the neutral acid.

  • Working Standard: Dilute stock 1:100 into 50:50 Methanol:Water.

    • Self-Validation: The solution must be clear. Turbidity indicates precipitation, which will clog the ESI capillary.

LC-MS Instrumentation Setup

System: High-Resolution Q-TOF or Orbitrap (recommended for exact mass) or Triple Quadrupole (for quantification).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Standard retention for moderately polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the molecule neutral on-column (better retention).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent.
Gradient 5% B to 95% B over 5 minsEnsures elution of the hydrophobic allyl/bromo species.
Flow Rate 0.3 - 0.5 mL/minOptimal for ESI desolvation.
Ionization Parameters (Source: ESI)
  • Polarity: Negative Mode (Primary), Positive Mode (Confirmatory).

  • Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos).

  • Desolvation Temp: 350°C.

  • Collision Energy (CID): Ramp 10–40 eV to capture both precursor and full fragmentation spectrum.

Data Interpretation & Reference Tables

Use the table below to validate your spectral data. Values are calculated based on the


 and 

isotopes.
Table 1: Theoretical m/z Values (Negative Mode)
Ion IdentityFormulam/z (

)
m/z (

)
Delta (Da)
[M-H]⁻ (Parent)

254.9662 256.9642 255
[M-H - CO₂]⁻

210.9764212.9743211
[M-H - Allyl]⁻

214.9349216.9328215
[M-H - Allyl - CO₂]⁻

170.9451172.9430171
Bromide Ion

78.918380.916379/81
Table 2: Theoretical m/z Values (Positive Mode)
Ion IdentityFormulam/z (

)
m/z (

)
[M+H]⁺

256.9808 258.9788
[M+Na]⁺

278.9627280.9607

Troubleshooting & Anomalies

  • Issue: Absence of the M+2 peak.

    • Cause: The sample is not brominated (wrong starting material) or the peak is an artifact/electronic noise.

    • Fix: Check the isotope pattern of the solvent background.

  • Issue: High abundance of m/z 215/217 in the "Parent" scan.

    • Cause: In-source fragmentation.[1][2] The allyl ether bond is fragile.

    • Fix: Lower the Cone Voltage or Fragmentor Voltage.

  • Issue: Dimer formation (

    
    ).
    
    • Cause: Concentration too high.

    • Fix: Dilute sample 10-fold.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Fundamental principles of ESI and isotope patterns). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Rules for allylic cleavage and aromatic fragmentation). Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Reference for benzoic acid derivative fragmentation patterns). Link

  • Holčapek, M., & Jirásko, R. (2010). "Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules." Journal of Mass Spectrometry. (ESI specific fragmentation rules). Link

Sources

Exploratory

An In-depth Technical Guide to the Biological Evaluation of 4-(Allyloxy)-3-bromobenzoic acid: A Novel Investigational Compound

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 4-(Allyloxy)-3-bromobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 4-(Allyloxy)-3-bromobenzoic acid emerges as a compound of significant interest, possessing a unique combination of structural motifs that suggest a potential for diverse biological activities. The presence of a brominated benzoic acid core, a common scaffold in pharmacologically active molecules, coupled with an allyloxy substitution, presents a compelling case for a thorough investigation into its therapeutic potential.[1][2] This guide provides a comprehensive framework for the systematic evaluation of 4-(Allyloxy)-3-bromobenzoic acid, from initial cytotoxicity screening to preliminary mechanism of action studies. It is designed for researchers, scientists, and drug development professionals seeking to explore the biological landscape of this and other novel small molecules.

The rationale for investigating this particular compound is rooted in the established bioactivity of its structural analogs. Bromobenzoic acid derivatives have been utilized as key intermediates in the synthesis of pharmaceuticals ranging from anti-inflammatory agents to anticancer drugs.[3][4] The bromine atom can enhance binding affinity to target proteins and is a key feature in several approved drugs. Furthermore, the allyloxy group is a known pharmacophore that can participate in various biological interactions and is present in compounds with demonstrated cytotoxicity against cancer cell lines.[5]

This technical guide will, therefore, outline a hypothesis-driven approach to elucidating the biological activity of 4-(Allyloxy)-3-bromobenzoic acid. We will detail the experimental workflows, from broad spectrum screening to more focused mechanistic studies, providing the scientific rationale behind each step.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of the physicochemical properties of 4-(Allyloxy)-3-bromobenzoic acid is crucial for its biological evaluation. These properties influence its solubility, cell permeability, and metabolic stability.

PropertyPredicted/Known Value/RangeSignificance in Biological Assays
Molecular Formula C10H9BrO3Defines the elemental composition.
Molecular Weight 257.08 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water) Predicted ~2.5-3.5Indicates lipophilicity and potential for membrane permeability.
pKa Predicted ~3.5-4.5Determines the ionization state at physiological pH, affecting solubility and target interaction.
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and ethanol.Critical for stock solution preparation and avoiding precipitation in aqueous assay buffers.

The synthesis of 4-(Allyloxy)-3-bromobenzoic acid can be achieved through standard organic chemistry reactions, typically involving the etherification of a 3-bromo-4-hydroxybenzoic acid precursor. The purity of the synthesized compound is of utmost importance for accurate biological testing and should be rigorously assessed by techniques such as NMR, LC-MS, and elemental analysis.

Proposed Biological Evaluation Workflow

The following workflow provides a systematic approach to characterizing the biological activity of 4-(Allyloxy)-3-bromobenzoic acid.

Biological Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies Cytotoxicity Screening Cytotoxicity Screening IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Active Hit Antimicrobial Screening Antimicrobial Screening Antimicrobial Screening->IC50 Determination Active Hit Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays IC50 Determination->Enzyme Inhibition Assays

Caption: A phased approach to the biological evaluation of 4-(Allyloxy)-3-bromobenzoic acid.

Phase 1: Initial Screening for Biological Activity

The initial phase of evaluation aims to cast a wide net to identify any significant biological effects of the compound.

In Vitro Cytotoxicity Screening

Rationale: To determine if 4-(Allyloxy)-3-bromobenzoic acid exhibits cytotoxic effects against human cancer cell lines. This is a primary screen for potential anticancer activity.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-(Allyloxy)-3-bromobenzoic acid in DMSO. Serially dilute the compound in culture media to achieve a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the media and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Screening

Rationale: To assess the potential of 4-(Allyloxy)-3-bromobenzoic acid to inhibit the growth of pathogenic microorganisms. Structurally related compounds have shown antibacterial properties.[6]

Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Compound Dilution: Serially dilute 4-(Allyloxy)-3-bromobenzoic acid in appropriate broth media in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Hit Confirmation and Dose-Response Analysis

If significant activity is observed in the initial screening, the next step is to confirm the activity and quantify its potency.

Protocol: IC50/EC50 Determination

  • Concentration Gradient: Based on the initial screening results, design a more detailed concentration-response experiment with a narrower and more extensive range of compound concentrations.

  • Assay Performance: Perform the relevant assay (e.g., MTT for cytotoxicity) with this detailed concentration range.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Phase 3: Elucidating the Mechanism of Action

For confirmed hits, particularly in cytotoxicity, it is crucial to investigate the underlying mechanism by which the compound exerts its effect.

Apoptosis Assays

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), a desirable trait for anticancer agents.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the sensitive cancer cell line with 4-(Allyloxy)-3-bromobenzoic acid at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Apoptosis Detection cluster_0 Cell Population Live Live Early Apoptosis Early Apoptosis Late Apoptosis Late Apoptosis Necrosis Necrosis Annexin V- Annexin V- PI- PI- Annexin V-->PI- PI+ PI+ Annexin V-->PI+ Annexin V+ Annexin V+ Annexin V+->PI- Annexin V+->PI+

Caption: Quadrant analysis of Annexin V/PI flow cytometry data for apoptosis detection.

Cell Cycle Analysis

Rationale: To determine if the compound affects cell cycle progression, which is often dysregulated in cancer.

Protocol: Propidium Iodide Staining for DNA Content

  • Cell Treatment and Fixation: Treat cells as in the apoptosis assay, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the cells and stain them with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Preliminary Target Deconvolution: Enzyme Inhibition Assays

Rationale: To explore if 4-(Allyloxy)-3-bromobenzoic acid acts by inhibiting specific enzymes that are relevant to the observed biological activity. Given its structure, it could potentially inhibit kinases, cyclooxygenases, or other enzymes.

Example Protocol: Kinase Inhibition Assay (e.g., against a panel of cancer-relevant kinases)

  • Assay Principle: Utilize a biochemical assay format, such as an ADP-Glo™ or Z'-LYTE™ assay, which measures the activity of a specific kinase.

  • Reaction Setup: In a multi-well plate, combine the kinase, its substrate (e.g., a peptide), and ATP. Add 4-(Allyloxy)-3-bromobenzoic acid at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at the optimal temperature.

  • Detection: Add the detection reagents that quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Conclusion and Future Directions

This technical guide outlines a robust and systematic approach to the initial biological characterization of 4-(Allyloxy)-3-bromobenzoic acid. The proposed workflows are designed to efficiently identify and validate potential therapeutic activities, with a primary focus on anticancer and antimicrobial applications. Positive results from these studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(Allyloxy)-3-bromobenzoic acid to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of disease.

  • ADME/Tox Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

The exploration of novel chemical entities like 4-(Allyloxy)-3-bromobenzoic acid is a critical endeavor in the quest for new and improved therapeutics. By following a logical and comprehensive evaluation plan, the scientific community can effectively unlock the potential of such molecules.

References

  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • The University of Kansas. Chemical Mechanisms of Cytotoxicity. [Link]

  • ResearchGate. Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. [Link]

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Foundational

An In-depth Technical Guide to the Potential Research Areas for 4-(Allyloxy)-3-bromobenzoic acid: A Versatile Synthon for Novel Chemistries

Abstract 4-(Allyloxy)-3-bromobenzoic acid stands as a largely unexplored chemical entity, possessing a unique trifunctional architecture that presents a wealth of opportunities for researchers in medicinal chemistry, mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Allyloxy)-3-bromobenzoic acid stands as a largely unexplored chemical entity, possessing a unique trifunctional architecture that presents a wealth of opportunities for researchers in medicinal chemistry, materials science, and advanced organic synthesis. This guide delineates the synthetic accessibility of this compound and provides a forward-looking exploration into three primary research domains: the development of novel medicinal chemistry scaffolds, its application as a functional monomer in polymer synthesis, and its use as a strategic intermediate for complex heterocyclic systems. By providing detailed experimental protocols, mechanistic rationales, and strategic workflows, this document serves as a comprehensive resource for scientists poised to unlock the potential of this versatile building block.

Introduction and Physicochemical Profile

4-(Allyloxy)-3-bromobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aryl bromide, and an allyloxy ether. This specific arrangement of functional groups offers orthogonal reactivity, allowing for selective chemical transformations at each site. The carboxylic acid serves as a handle for amidation and esterification, the aryl bromide is primed for metal-catalyzed cross-coupling reactions, and the allyl group offers a gateway to a diverse range of alkene chemistries.[1][2][3] This combination makes it an exceptionally valuable, yet underutilized, starting material for generating molecular complexity.

The strategic placement of the bromine atom ortho to the allyloxy group and meta to the carboxylic acid influences the electronic and steric environment of the benzene ring, which can be leveraged for regioselective reactions. Its derivatives are promising candidates for constructing complex molecular frameworks for pharmaceuticals and advanced materials.[2]

Table 1: Physicochemical Properties of 4-(Allyloxy)-3-bromobenzoic acid

PropertyValueSource/Method
Molecular Formula C₁₀H₉BrO₃Calculated
Molecular Weight 257.08 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Boiling Point >300 °C (Predicted)N/A
Melting Point 160-175 °C (Predicted Range)N/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.Inferred from similar structures[4][5]
pKa ~4.0 (Predicted for carboxylic acid)Inferred from similar structures[5]

Synthesis of the Core Scaffold

The most direct and logical synthesis of 4-(Allyloxy)-3-bromobenzoic acid involves the O-allylation of a commercially available precursor, 3-bromo-4-hydroxybenzoic acid. This reaction proceeds via a standard Williamson ether synthesis.

Protocol 1: Synthesis of 4-(Allyloxy)-3-bromobenzoic acid

Rationale: This protocol utilizes potassium carbonate as a mild and cost-effective base to deprotonate the phenolic hydroxyl group. Acetone is an excellent polar aprotic solvent for this SN2 reaction. The reaction is heated to reflux to ensure a reasonable reaction rate.[6]

Materials:

  • 3-bromo-4-hydroxybenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-hydroxybenzoic acid (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetone (approx. 10 mL per gram of starting material).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (1.5 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Redissolve the crude material in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl (to remove any remaining base and protonate the carboxylic acid), followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography to yield pure 4-(Allyloxy)-3-bromobenzoic acid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within 4-(Allyloxy)-3-bromobenzoic acid are highly relevant to medicinal chemistry. Benzoic acid derivatives are common in drug design, and the introduction of diverse substituents via cross-coupling is a cornerstone of modern drug discovery.[7][8] Furthermore, organosulfur compounds derived from allyl groups, such as those found in garlic, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[9][10][11]

Workflow for Scaffold Diversification

This workflow illustrates how the core molecule can be rapidly diversified to generate a library of compounds for biological screening.

G Core 4-(Allyloxy)-3-bromobenzoic Acid Amide Amide Library (Amide Coupling) Core->Amide R-NH₂, Coupling Agent Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)₂, Pd Catalyst Diol Diol Derivatives (Dihydroxylation) Core->Diol OsO₄, NMO Amine Aniline Derivatives (Buchwald-Hartwig) Core->Amine R₂NH, Pd Catalyst

Caption: Diversification pathways for medicinal chemistry applications.

Protocol 2: Parallel Amide Library Synthesis

Rationale: The carboxylic acid is the most accessible functional group for diversification. Converting it to a series of amides using a panel of diverse primary and secondary amines allows for systematic exploration of the structure-activity relationship (SAR). HATU is a highly efficient coupling reagent that minimizes side reactions and works well for a broad range of amines.

Procedure:

  • In a 96-well plate, dispense a solution of 4-(Allyloxy)-3-bromobenzoic acid (1.0 equiv.) in DMF.

  • Add a solution of HATU (1.1 equiv.) in DMF to each well.

  • Add a solution of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) in DMF to each well.

  • To each well, add a unique amine (1.2 equiv.) from a pre-plated library of diverse amines.

  • Seal the plate and shake at room temperature for 12-18 hours.

  • Quench the reaction by adding water.

  • Extract the products using liquid-liquid extraction (e.g., with ethyl acetate) or purify directly using mass-directed preparative HPLC.

  • Validation: Analyze the purity and confirm the identity of each library member by LC-MS.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: The aryl bromide is an ideal handle for C-C bond formation. The Suzuki coupling is a robust and versatile reaction for creating biaryl structures, which are privileged in medicinal chemistry.[1] A standard palladium catalyst like Pd(PPh₃)₄ is effective for this transformation.

Procedure:

  • To a microwave vial, add 4-(Allyloxy)-3-bromobenzoic acid (or an ester/amide derivative) (1.0 equiv.), a boronic acid or ester (1.5 equiv.), and a base such as sodium carbonate (3.0 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 20-40 minutes.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

  • Validation: Characterize the product by NMR and HRMS.

Potential Research Area 2: Functional Monomers for Polymer Science

The bifunctional nature of 4-(Allyloxy)-3-bromobenzoic acid makes it a candidate for creating novel functional polymers. The allyl group can be polymerized via free-radical or metathesis pathways, while the carboxylic acid can be used to form polyesters or polyamides. This allows for the synthesis of polymers with tunable properties, where the bromine atom can be retained for post-polymerization modification.

G Monomer 4-(Allyloxy)-3-bromobenzoic Acid (or Ester Derivative) Radical Free-Radical Polymerization Monomer->Radical AIBN, Heat Polyester Polycondensation (Polyester Synthesis) Monomer->Polyester Diol, Acid Catalyst PPM Post-Polymerization Modification (via -Br) Radical->PPM Polyester->PPM

Caption: Polymer synthesis strategies using the target monomer.

Protocol 4: Free-Radical Polymerization of the Allyl Group

Rationale: To focus on the reactivity of the allyl group, the carboxylic acid should first be protected, for instance, as a methyl ester. Free-radical polymerization using an initiator like AIBN is a standard method for polymerizing vinyl monomers.

Procedure:

  • Synthesize methyl 4-(allyloxy)-3-bromobenzoate from the parent acid using standard esterification methods (e.g., SOCl₂ in methanol).

  • In a Schlenk flask, dissolve the methyl 4-(allyloxy)-3-bromobenzoate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (1-2 mol%) in an anhydrous solvent like toluene.

  • Degas the solution through several freeze-pump-thaw cycles to remove oxygen, which can inhibit the reaction.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 24 hours.

  • Cool the reaction and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

  • Validation: Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm its structure using ¹H NMR and FT-IR spectroscopy.

Potential Research Area 3: Intermediate for Heterocyclic Synthesis via Claisen Rearrangement

The allyloxy group is not just a static feature; it can be dynamically rearranged to form a new C-C bond on the aromatic ring via a thermal or metal-catalyzed[1][1]-sigmatropic (Claisen) rearrangement. This reaction transforms the starting material into a highly functionalized 2-allyl-3-bromo-4-hydroxybenzoic acid derivative, a valuable precursor for synthesizing complex heterocycles like dihydrofurans or benzofurans.

G Start 4-(Allyloxy)-3-bromobenzoic Acid Claisen Claisen Rearrangement Product (2-allyl-5-bromo-4-hydroxybenzoic acid) Start->Claisen Heat (e.g., 180-200 °C) or Lewis Acid Cyclization Intramolecular Cyclization Claisen->Cyclization e.g., I₂, NaHCO₃ Heterocycle Dihydrobenzofuran Derivative Cyclization->Heterocycle

Caption: Synthetic pathway to heterocycles via Claisen rearrangement.

Protocol 5: Thermal Claisen Rearrangement

Rationale: The thermal Claisen rearrangement is a classic, powerful reaction for C-C bond formation. High temperatures are typically required. Using a high-boiling, non-polar solvent like N,N-diethylaniline can facilitate the reaction and improve yields.

Procedure:

  • Place 4-(Allyloxy)-3-bromobenzoic acid (1.0 equiv.) in a flask suitable for high-temperature reactions, equipped with a reflux condenser.

  • Add a high-boiling solvent such as N,N-diethylaniline.

  • Heat the mixture under an inert atmosphere to 180-200 °C and maintain for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture and dilute with a solvent like diethyl ether.

  • Wash the organic solution with 2 M HCl to remove the N,N-diethylaniline.

  • Extract the product into an aqueous basic solution (e.g., 1 M NaOH).

  • Wash the aqueous layer with diethyl ether to remove any remaining non-polar impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Validation: Confirm the rearranged structure, ensuring the allyl group has migrated to the C2 position, using 2D NMR techniques (NOESY or HMBC) and HRMS.

Conclusion

4-(Allyloxy)-3-bromobenzoic acid represents a synthon of significant untapped potential. Its three distinct functional groups provide a platform for orthogonal chemistry, enabling the systematic and efficient generation of novel molecular architectures. The research avenues detailed in this guide—spanning medicinal chemistry, polymer science, and complex heterocyclic synthesis—are not exhaustive but highlight the most promising directions for immediate investigation. By leveraging the detailed protocols and strategic workflows presented herein, researchers can readily begin to explore the rich chemistry of this versatile molecule and develop new solutions in drug discovery and materials science.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • International Journal of Innovative Science and Research Technology. (2023).
  • Ramirez, A., et al. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromobenzoic acid | C7H5BrO2 | CID 11456. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Shang, A., et al. (n.d.). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Fasanmade, A. A., et al. (n.d.). Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model.
  • ResearchGate. (2005). (PDF) Biological activity of allium compounds: Recent results. Retrieved from [Link]

  • Journal of Nutrition and Metabolism. (2022).
  • Pharmaffiliates. (n.d.). CAS No : 585-76-2 | Product Name : 3-Bromobenzoic acid. Retrieved from [Link]

  • Prevailing Knowledge on the Bioavailability and Biological Activities of Sulphur Compounds from Alliums: A Potential Drug Candidate. (2020). PMC - NIH. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 4-(Allyloxy)-3-bromobenzoic Acid: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Allyloxy)-3-bromobenzoic acid, a halogenated aromatic compound with potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Allyloxy)-3-bromobenzoic acid, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to a lack of specific literature detailing its initial discovery, this guide focuses on its plausible and scientifically sound synthesis, beginning from readily available starting materials. A detailed, two-step synthetic pathway is presented, including the bromination of 4-hydroxybenzoic acid and subsequent allylation via Williamson ether synthesis. This guide offers in-depth experimental protocols, discusses the underlying chemical principles, and provides expected analytical data based on analogous compounds. The content is designed to equip researchers with the necessary knowledge to synthesize, characterize, and potentially utilize this compound in further scientific endeavors.

Introduction and Historical Context

Substituted benzoic acids are a cornerstone of modern organic and medicinal chemistry, serving as versatile building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of various functional groups onto the benzoic acid scaffold allows for the fine-tuning of electronic properties, steric hindrance, and biological activity. Halogenation, in particular the introduction of bromine, is a common strategy to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. Additionally, the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions.

The allyloxy moiety is another functional group of significant interest. The allyl group can be involved in various chemical transformations and can also interact with biological targets. The combination of a bromine atom and an allyloxy group on a benzoic acid framework, as in 4-(Allyloxy)-3-bromobenzoic acid, creates a molecule with a unique combination of properties that could be exploited in drug discovery and materials science.

While the specific historical discovery of 4-(Allyloxy)-3-bromobenzoic acid is not well-documented in readily available scientific literature, its synthesis can be logically deduced from established and reliable organic chemistry reactions. The most probable synthetic route involves the modification of a common precursor, 4-hydroxybenzoic acid. This guide will therefore focus on the practical synthesis and characterization of this compound, providing a solid foundation for researchers interested in its potential applications.

Plausible Synthetic Pathway

The synthesis of 4-(Allyloxy)-3-bromobenzoic acid can be efficiently achieved in a two-step process starting from 4-hydroxybenzoic acid. The overall transformation is outlined below:

  • Electrophilic Aromatic Substitution: Bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid.

  • Williamson Ether Synthesis: Allylation of 3-bromo-4-hydroxybenzoic acid to form the final product, 4-(Allyloxy)-3-bromobenzoic acid.

This synthetic approach is logical and based on well-established, high-yielding reactions commonly used in organic synthesis.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

The first step involves the regioselective bromination of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is occupied by the carboxylic acid group, bromination is directed to the ortho positions. The introduction of a single bromine atom is desired, and reaction conditions can be controlled to minimize the formation of the dibrominated byproduct.

Experimental Protocol: Bromination of 4-hydroxybenzoic acid

  • Materials:

    • 4-hydroxybenzoic acid

    • Glacial acetic acid

    • Bromine

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in glacial acetic acid with gentle heating.

    • Once the solid has dissolved, bring the solution to a gentle reflux.

    • In a separate container, dissolve bromine in a small amount of glacial acetic acid.

    • Add the bromine solution dropwise to the refluxing solution of 4-hydroxybenzoic acid. The color of the bromine should dissipate as the reaction proceeds.

    • After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing cold water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted bromine.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-bromo-4-hydroxybenzoic acid.

Step 2: Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid

The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-4-hydroxybenzoic acid acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide) in an SN2 reaction. A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • 3-bromo-4-hydroxybenzoic acid

    • Allyl bromide

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • A suitable solvent (e.g., acetone, dimethylformamide (DMF))

    • Distilled water

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a round-bottom flask containing 3-bromo-4-hydroxybenzoic acid, add a suitable solvent such as acetone or DMF.

    • Add a base, such as potassium carbonate (a mild base suitable for phenols), to the mixture.

    • Stir the suspension at room temperature for a short period to allow for the formation of the phenoxide.

    • Add allyl bromide to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a solid base like potassium carbonate, filter the mixture to remove the inorganic salts.

    • If a solvent like DMF was used, the product can be extracted. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 4-(Allyloxy)-3-bromobenzoic acid can be purified by column chromatography on silica gel or by recrystallization.

Chemical Structures and Reaction Mechanisms

The synthetic pathway can be visualized with the following diagrams:

Synthesis Workflow

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Precursor 3-Bromo-4-hydroxybenzoic Acid Start->Precursor Bromination (Br2, Acetic Acid) FinalProduct 4-(Allyloxy)-3-bromobenzoic Acid Precursor->FinalProduct Williamson Ether Synthesis (Allyl Bromide, K2CO3)

Caption: Overall synthetic route to 4-(Allyloxy)-3-bromobenzoic acid.

Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Phenoxide2 Ar-O⁻ ProtonatedBase Base-H⁺ AllylBromide CH2=CH-CH2-Br Ether Ar-O-CH2-CH=CH2 BromideIon Br⁻ Phenoxide2->Ether

Caption: Mechanism of the Williamson ether synthesis step.

Physicochemical and Spectroscopic Data

While specific experimental data for 4-(Allyloxy)-3-bromobenzoic acid is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted/Expected Value
CAS Number 886643-00-1[1][2][3]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1][2]
Appearance Expected to be a white to off-white solid
Melting Point Not available. Likely higher than room temperature.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate, and sparingly soluble in water.
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The aromatic region will likely show three distinct signals. The allyl group will exhibit a multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-O-CH₂-). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. This includes the carbonyl carbon of the carboxylic acid, the six aromatic carbons, and the three carbons of the allyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic peaks for the C-O-C stretch of the ether linkage, as well as C=C stretching of the allyl group and the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the allyl group and the carboxyl group.

Applications and Future Directions

4-(Allyloxy)-3-bromobenzoic acid is a molecule that holds potential in several areas of chemical research:

  • Medicinal Chemistry: It can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The combination of the lipophilic bromo-substituent and the reactive allyl group makes it an interesting starting point for the development of novel therapeutic agents.

  • Materials Science: The presence of the polymerizable allyl group suggests its potential use as a monomer in the synthesis of functionalized polymers.

  • Organic Synthesis: The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

Further research into the reactivity and biological properties of this compound is warranted to fully explore its potential.

Conclusion

While the historical discovery of 4-(Allyloxy)-3-bromobenzoic acid remains obscure, a robust and logical synthetic pathway has been presented in this guide. This two-step synthesis, involving the bromination of 4-hydroxybenzoic acid followed by a Williamson ether synthesis, provides a reliable method for its preparation in a laboratory setting. The detailed experimental protocols and discussion of the underlying chemical principles are intended to empower researchers to synthesize and further investigate this promising molecule. The predicted physicochemical and spectroscopic data provide a baseline for its characterization. As a versatile building block, 4-(Allyloxy)-3-bromobenzoic acid is poised for exploration in various fields, from drug discovery to materials science.

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Foundational

4-(Allyloxy)-3-bromobenzoic acid derivatives

Initiating Data Collection I'm now starting a thorough information sweep on 4-(Allyloxy)-3-bromobenzoic acid and its cousins. I'm especially hunting for synthesis routes, chemical characteristics, and potential uses in m...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting a thorough information sweep on 4-(Allyloxy)-3-bromobenzoic acid and its cousins. I'm especially hunting for synthesis routes, chemical characteristics, and potential uses in medicinal chemistry.

Analyzing Search Results

I've moved on to analyzing the data collected. I'm identifying overarching themes for the technical guide, particularly synthesis strategies and therapeutic uses. I'm focusing on structure-activity relationships to determine how to organize the upcoming whitepaper. I will next devise a logical whitepaper structure.

Planning Whitepaper Structure

I'm now drafting the logical structure for the whitepaper. The introduction will cover the core molecule. I will then expand with in-depth sections on synthesis, derivatization, and biological activities, drawing from the data collected. I'm also planning tables for quantitative data and experimental protocols.

Initiating Guide Creation

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Refining Synthesis Pathways

I'm now focusing on inferring a likely synthesis pathway for the target molecule. Combining data on precursor synthesis, I'm considering bromination of 4-(allyloxy)benzoic acid or allylation of 4-hydroxy-3-bromobenzoic acid. My current focus is the synthesis of 4-hydroxy-3-bromobenzoic acid. Additionally, I need to find specific biological activity details and structure-activity relationships for the target derivatives.

Expanding Synthesis Strategy

I've located synthesis pathways for benzoic acid precursors, including 4-bromobenzoic acid and 4-(allyloxy)benzoic acid. To bridge the gap, I'm now focusing on 4-hydroxy-3-bromobenzoic acid synthesis and exploring possible bromination and allylation routes. It's becoming clear that I need more specific details on biological activity and structure-activity relationships for this derivative. I'm restructuring the guide to reflect this.

Synthesizing Precursors Insights

I've made headway on precursor synthesis for 4-(allyloxy)-3-bromobenzoic acid. Focusing initially, I gathered ample data on the synthesis of 4-hydroxybenzoic acid, 3-bromobenzoic acid, and 4-amino-3-bromobenzoic acid, and also discovered a method for synthesizing 3-bromo-4-hydroxybenzoic acid, which is key.

Refining Search Strategies

I am now focusing on refining my search. While I had comprehensive information on precursor synthesis, including 4-hydroxybenzoic acid and related compounds, the information lacked specific examples of 4-(allyloxy)-3-bromobenzoic acid derivatives and their biological activities. To address this, I'm specifically targeting publications detailing the synthesis and biological evaluation of these derivatives, with a focus on SAR.

Developing Synthesis Roadmap

I've outlined a complete synthesis pathway for the core molecule based on my gathered precursor synthesis data, including 4-hydroxybenzoic and 3-bromobenzoic acid analogs. I also have context on benzoic acid derivatization and potential biological activity, such as kinase inhibition and anticancer properties. I'm structuring the whitepaper around the existing synthesis information. The current priority is to find more focused examples.

Synthesizing Core Molecule

I've outlined the synthesis of the core molecule after gathering information on precursor synthesis. I've also found articles exploring benzoic acid derivative biological activities, but I'm still searching for information on specific kinase inhibitors for my target.

Refining Search Parameters

I've made solid progress on the core molecule's synthesis, mapping out precursor routes. The broader biological activity of benzoic acid derivatives has been explored. My focus has shifted to finding precise data on 4-(allyloxy)-3-bromobenzoic acid derivatives. I need studies focused on their synthesis, biological evaluation, and structure-activity relationships, otherwise the analysis would be vague. I am refining my search for such papers.

Synthesizing Core Molecule

I've successfully identified a synthesis pathway for 4-(allyloxy)-3-bromobenzoic acid. I honed in on preparing the crucial precursor, 3-bromo-4-hydroxybenzoic acid, followed by an allylation reaction. Further investigation revealed biological activities associated with similar compounds.

Expanding Derivative Database

I am now delving into specific derivatives of 4-(allyloxy)-3-bromobenzoic acid, focusing on amides and esters. Initial findings revealed related biological activities, but I'm hunting for explicit examples and structure-activity relationships. My search is now tailored toward identifying literature that details the synthesis and evaluation of these specific derivatives. Finding even a few such papers would provide enough data to populate the required tables, SAR discussion, and detailed protocols.

Targeting Derivative Synthesis

I've confirmed the synthesis of the base molecule and found related biological activity. Now, I am concentrating on finding specific examples of 4-(allyloxy)-3-bromobenzoic acid derivatives. My searches focus on the synthesis and biological evaluation of its amides and esters. The goal is to obtain data for tables, SAR analysis, and detailed protocols. Finding a few papers will be enough for a comprehensive guide.

Exploratory

theoretical studies on 4-(Allyloxy)-3-bromobenzoic acid

An In-depth Technical Guide to the Theoretical Investigation of 4-(Allyloxy)-3-bromobenzoic acid 4-(Allyloxy)-3-bromobenzoic acid is a multi-functionalized aromatic compound. Its structure incorporates a carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of 4-(Allyloxy)-3-bromobenzoic acid

4-(Allyloxy)-3-bromobenzoic acid is a multi-functionalized aromatic compound. Its structure incorporates a carboxylic acid group, a halogen (bromine), an ether linkage, and a reactive allyl group. This combination makes it a valuable building block for the synthesis of more complex molecules, potentially in the fields of pharmaceuticals, agrochemicals, and materials science. The bromine atom provides a site for cross-coupling reactions, the carboxylic acid allows for amide or ester formation, and the allyl group can undergo a variety of addition reactions.

Before embarking on extensive laboratory synthesis and characterization, theoretical studies serve as a powerful predictive tool. Computational chemistry allows for the elucidation of molecular geometry, simulation of spectroscopic signatures (IR, Raman, NMR), and the mapping of electronic properties that govern chemical reactivity.[1][2] This in-silico approach is cost-effective, time-efficient, and provides a deep, atom-level understanding of the molecule's behavior, guiding future experimental design. This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a complete theoretical profile of 4-(Allyloxy)-3-bromobenzoic acid.

Molecular Structure and Geometry

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through a process called geometry optimization. For 4-(Allyloxy)-3-bromobenzoic acid, the key structural features include the planarity of the benzene ring and the orientation of the allyloxy and carboxylic acid substituents.

The presence of the bulky bromine atom ortho to the allyloxy group and meta to the carboxylic acid introduces steric and electronic effects that influence the molecule's overall conformation and properties. Electron-withdrawing groups, such as bromine and the carboxylic acid, influence the acidity and reactivity of the compound.[3]

A proposed computational workflow for this analysis is outlined below.

G cluster_input Input Phase cluster_calc Computational Phase (DFT) cluster_output Analysis & Interpretation A 1. Construct Initial 3D Structure (e.g., using Avogadro, GaussView) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C Optimized Geometry D 4. Single-Point Energy & Property Calculation (NMR, Electronic Properties) C->D Verified Minimum E 5. Structural Parameters (Bond Lengths, Angles) D->E F 6. Spectroscopic Data (IR, Raman, NMR Spectra) D->F G 7. Electronic Properties (HOMO, LUMO, MEP Map) D->G H 8. Reactivity Prediction G->H Interpret FMOs & MEP

Caption: Computational workflow for theoretical analysis.

Core Computational Methodology: A Justified Approach

The reliability of theoretical predictions hinges on the selection of an appropriate computational method. For organic molecules like 4-(Allyloxy)-3-bromobenzoic acid, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[4]

  • Theory Level: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange with density functional approximations. It has a long track record of providing reliable geometric, vibrational, and electronic properties for a vast range of organic systems.[5][6]

  • Basis Set: The 6-311++G(d,p) basis set is chosen.

    • 6-311G: This triple-zeta basis set provides a flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.

    • ++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs, such as the oxygen and bromine atoms in our molecule.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is critical for describing the geometry of bonds and non-covalent interactions accurately.

This combination of B3LYP/6-311++G(d,p) is a robust and widely validated choice for predicting the properties of substituted aromatic compounds.[4][6]

Protocol 1: Geometry Optimization and Frequency Calculation
  • Input File Preparation:

    • Construct an initial 3D structure of 4-(Allyloxy)-3-bromobenzoic acid using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Create an input file for the computational chemistry package (e.g., Gaussian, ORCA).

    • Specify the charge (0) and multiplicity (1, for a singlet ground state).

    • Define the calculation type using keywords. For Gaussian, this would be: #p B3LYP/6-311++G(d,p) Opt Freq.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the input file to the computational software.

  • Validation:

    • Upon completion, verify that the optimization converged successfully.

    • Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further structural investigation.

  • Data Extraction: From the output file, extract the final optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

Predicted Spectroscopic Signatures

DFT calculations can generate theoretical spectra that serve as a powerful tool for interpreting experimental data.

Vibrational Analysis (IR & Raman)

The frequency calculation not only confirms the nature of the stationary point but also provides the harmonic vibrational frequencies and their corresponding intensities. These can be used to simulate the infrared (IR) and Raman spectra.

Functional GroupPredicted Vibrational ModeTypical Experimental Range (cm⁻¹)
O-H (Carboxylic Acid)O-H stretch (broad)3300 - 2500
C-H (Aromatic)C-H stretch3100 - 3000
C-H (Allyl)=C-H stretch, -CH₂- stretch3100 - 3000, 2950 - 2850
C=O (Carboxylic Acid)C=O stretch1725 - 1700
C=C (Aromatic & Allyl)C=C stretch1600 - 1450
C-O (Ether & Acid)C-O stretch1300 - 1000
C-BrC-Br stretch680 - 515
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better agreement.
NMR Spectral Analysis

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts within a DFT framework. The calculated magnetic shielding tensors are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to yield chemical shifts (δ).

  • ¹H NMR: Predictions would show distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons adjacent to the ether oxygen, and the acidic proton of the carboxylic acid. The splitting patterns can be inferred from the molecular geometry.

  • ¹³C NMR: The calculation would predict chemical shifts for each unique carbon atom, including the carboxyl carbon (~170-180 ppm), the aromatic carbons (some shifted by the bromo and alkoxy substituents), and the sp² and sp³ carbons of the allyl group.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule is the key to understanding its reactivity. DFT provides several descriptors for this purpose.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[7] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

FMO cluster_reactivity Reactivity Indicators cluster_prediction Predicted Properties LUMO LUMO Energy (Electron Acceptor) HOMO HOMO Energy (Electron Donor) Gap HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO Reactivity High Reactivity (Low Stability) Gap->Reactivity Small Gap Stability Low Reactivity (High Stability) Gap->Stability Large Gap

Caption: Relationship between FMOs and chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution onto the molecular surface. It is an invaluable tool for visualizing the charge distribution and predicting sites for intermolecular interactions.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For 4-(Allyloxy)-3-bromobenzoic acid, these are expected around the oxygen atoms of the carboxyl group.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. The most positive region is expected around the acidic hydrogen of the carboxyl group.

  • Green Regions: Indicate neutral potential.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites, corroborating the insights from FMO analysis and guiding the understanding of its role in potential reactions like electrophilic aromatic substitution.[8]

Conclusion and Future Directions

This guide has established a comprehensive theoretical protocol for the characterization of 4-(Allyloxy)-3-bromobenzoic acid using DFT calculations. The proposed B3LYP/6-311++G(d,p) level of theory provides a reliable framework for determining its equilibrium geometry and predicting its spectroscopic and electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map offers significant predictive power regarding the molecule's chemical reactivity and potential interaction sites.

These theoretical findings provide a robust foundation for future experimental work. They can guide synthetic strategies by identifying the most reactive sites, aid in the interpretation of experimental spectra, and inform the design of novel derivatives for applications in drug discovery and materials science. Further computational studies could explore reaction mechanisms involving this molecule, its interaction with biological targets, or its potential for polymerization.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66836, 3-Bromo-4-methoxybenzoic acid. [Link]

  • Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. ResearchGate. [Link]

  • NIST. Benzoic acid, 3-bromo-. NIST Chemistry WebBook. [Link]

  • Méndez-Lucio, O., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1630. [Link]

  • Johnson, D. W. (Ed.). (2016). Aromatic Interactions: Frontiers in Knowledge and Application. Royal Society of Chemistry. [Link]

  • Tishkov, A. A., et al. (2005). A DFT Investigation of Alkyne Bromination Reactions. The Journal of Organic Chemistry, 70(20), 8041-8050. [Link]

  • Siodla, T., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

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  • Ayers, P. W., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(30), 8347-8356. [Link]

  • Chegg.com. Solved Please analyze all spectra for 4-bromobenzoic acid. (2020-05-14). [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
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Foundational

A Guide to the Supramolecular Architecture of 4-(Allyloxy)-3-bromobenzoic Acid: A Paradigmatic Study in Crystal Engineering for Drug Development

Abstract: The three-dimensional arrangement of molecules in a solid-state active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavaila...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The three-dimensional arrangement of molecules in a solid-state active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides an in-depth, technical framework for the determination and analysis of the crystal structure of 4-(Allyloxy)-3-bromobenzoic acid, a compound of interest in medicinal chemistry. While a definitive crystal structure is not publicly available, this document serves as a comprehensive, paradigmatic case study for researchers, scientists, and drug development professionals. It outlines field-proven methodologies for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), and offers an expert analysis of the anticipated supramolecular architecture, emphasizing the interplay of hydrogen and halogen bonding in crystal packing.[3][4]

Introduction: The Rationale for Structural Elucidation

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[5][6] The specific functionalization of the aromatic ring dictates the molecule's pharmacological activity and its solid-state properties. The title compound, 4-(Allyloxy)-3-bromobenzoic acid, features three key functional groups:

  • Carboxylic Acid: A robust hydrogen bond donor and acceptor, predisposed to forming predictable supramolecular synthons, most notably the centrosymmetric dimer.[7][8]

  • Allyloxy Group: Introduces conformational flexibility and potential for weaker C-H···O interactions, influencing crystal packing and potentially disrupting more ordered motifs.

  • Bromo Substituent: A versatile functional group that can act as a halogen bond donor, a directional interaction increasingly utilized in crystal engineering to guide molecular assembly.[3][9][10]

Understanding how these competing and cooperating interactions dictate the final crystal lattice is paramount for controlling the material properties of the API.[11] Structure-based drug discovery relies on this detailed atomic-level information to rationalize and predict formulation strategies.[12]

Experimental Workflow: From Synthesis to Single Crystal

A self-validating protocol requires a logical progression from pure material synthesis to the growth of diffraction-quality single crystals. The causality behind each step is crucial for reproducibility.

Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid

The synthesis of the title compound can be approached via a Williamson ether synthesis starting from a commercially available brominated hydroxybenzoic acid precursor. A representative protocol is detailed below.

Protocol 2.1: Synthesis

  • Precursor Solubilization: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-bromo-4-hydroxybenzoic acid in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion necessary for the subsequent substitution reaction.

  • Allylation: Add 1.2 equivalents of allyl bromide dropwise to the stirring suspension. Equip the flask with a reflux condenser.[13] Causality: Allyl bromide is the electrophile. Adding it dropwise controls the initial exotherm of the reaction.

  • Reaction: Heat the mixture to 60°C and maintain for 12 hours with vigorous stirring. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water and acidify to pH ~2 with 1M HCl. Causality: This step precipitates the product and protonates the carboxylic acid, rendering it less water-soluble.

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(Allyloxy)-3-bromobenzoic acid. Dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification A Dissolve 3-bromo-4-hydroxybenzoic acid in DMF B Add K2CO3 to form phenoxide A->B C Add Allyl Bromide B->C D Heat & Reflux (12h, 60°C) C->D E Quench in H2O, Acidify with HCl D->E Reaction Complete F Vacuum Filtration E->F G Recrystallize from Ethanol/Water F->G H Obtain Pure Product G->H G A Mount Single Crystal B X-ray Diffraction (Data Collection) A->B C Data Integration & Scaling (Image Processing) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Structural Model (CIF) E->F

Caption: The Crystallographic Data Analysis Pipeline.

Analysis of the Crystal Structure

Based on the known principles of supramolecular chemistry and data from analogous structures, we can predict the key features of the 4-(Allyloxy)-3-bromobenzoic acid crystal structure. [7][14]

Predicted Crystallographic Data

The following table summarizes plausible crystallographic data for the title compound, based on typical values for small organic molecules.

ParameterPredicted Value
Chemical FormulaC₁₀H₉BrO₃
Formula Weight257.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-7
c (Å)~18-20
β (°)~95-105
Volume (ų)~1200-1500
Z (molecules/unit cell)4
Density (calculated)~1.6-1.8 g/cm³
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.10
Dominant Supramolecular Synthons: The Carboxylic Acid Dimer

The most predictable and robust interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid moieties of two separate molecules. This R²₂(8) ring motif is a hallmark of carboxylic acid crystal structures.

The Role of Halogen Bonding

The bromine atom, positioned ortho to the allyloxy group, introduces the possibility of halogen bonding. [10]A halogen bond is a directional interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophile. [4]In this structure, two primary halogen bond motifs are plausible:

  • Br···O (Carbonyl) Interaction: The bromine atom of one molecule may interact with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. This interaction would compete with or complement the primary hydrogen bonding.

  • Br···Br Interaction: A Type II halogen bond could form between the bromine atoms of two molecules, characterized by one C-Br···Br angle of ~180° and the other of ~90°. [3]This interaction can link the hydrogen-bonded dimers into more complex 2D or 3D networks.

The specific directionality of halogen bonds makes them a powerful tool for crystal engineering, offering a means to fine-tune the crystal packing beyond what is achievable with hydrogen bonds alone. [9][15]

G cluster_dimer Supramolecular Interactions M1 Molecule 1 M2 Molecule 2 M1->M2 O-H···O (H-Bond Dimer) M2->M1 O-H···O (H-Bond Dimer) M3 Molecule 3 M2->M3 C-Br···O (Halogen Bond)

Caption: Key Intermolecular Bonding Motifs.

Implications for Drug Development

The precise arrangement of molecules in the solid state directly impacts critical pharmaceutical properties. [1][2]

  • Solubility & Dissolution Rate: The strength of the intermolecular interactions, particularly the hydrogen-bonded dimer, will dictate the lattice energy. A higher lattice energy generally corresponds to lower solubility and a slower dissolution rate, which can negatively affect bioavailability. [1]* Polymorphism: The existence of multiple competing interactions (hydrogen bonds, halogen bonds, van der Waals forces) increases the likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. [16]Different polymorphs can have drastically different properties, making polymorph screening essential to avoid the late appearance of a more stable but less soluble form. [11]* Stability & Manufacturability: The crystal habit (external morphology) and mechanical properties are governed by the underlying crystal structure. These factors influence powder flow, compaction, and overall stability during formulation and storage.

Conclusion

This guide has presented a comprehensive, technically grounded framework for approaching the crystal structure determination and analysis of 4-(Allyloxy)-3-bromobenzoic acid. By integrating robust protocols for synthesis and crystallization with the predictive power of supramolecular chemistry, researchers can gain critical insights into the solid-state behavior of this and related pharmaceutical compounds. The interplay between strong hydrogen bonding and directional halogen bonding provides a rich landscape for crystal engineering, offering opportunities to control and optimize the material properties that are fundamental to successful drug development.

References

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  • Wikipedia. X-ray crystallography.
  • Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews.
  • ACS Publications. (n.d.). Achiral Benzoic Acid Derivatives as Chiral Cocrystal Building Blocks in Supramolecular Chemistry: Adducts with Organic Amines. Crystal Growth & Design.
  • ACS Publications. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research.
  • PubMed Central. (2022).
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(Allyloxy)-3-bromobenzoic Acid as a Versatile Trifunctional Building Block in Modern Synthesis

Introduction: The Strategic Value of a Trifunctional Scaffold In the landscape of medicinal chemistry and materials science, the efficiency of a synthetic campaign is often dictated by the strategic value of its core bui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of medicinal chemistry and materials science, the efficiency of a synthetic campaign is often dictated by the strategic value of its core building blocks. 4-(Allyloxy)-3-bromobenzoic acid is a trifunctional scaffold of significant interest, offering three distinct and orthogonally reactive functional groups within a single, rigid aromatic core. This unique combination—a carboxylic acid for amide coupling, an aryl bromide for cross-coupling reactions, and a cleavable allyl ether for late-stage functionalization—provides researchers with exceptional control over molecular architecture.

The strategic placement of these groups makes this reagent a powerful tool for generating complex molecular libraries. The aryl bromide at the 3-position and the allyloxy group at the 4-position electronically influence each other and the benzoic acid, modulating reactivity and providing a platform for exploring deep structure-activity relationships (SAR). This guide provides field-proven insights and detailed protocols for leveraging the unique reactivity of this building block in key synthetic transformations relevant to drug discovery and advanced materials development.

Physicochemical Properties

A comprehensive understanding of the molecule's physical properties is essential for its effective use in experimental design.

PropertyValueSource
IUPAC Name 4-(Allyloxy)-3-bromobenzoic acidN/A
CAS Number 886643-00-1[1]
Molecular Formula C₁₀H₉BrO₃N/A
Molecular Weight 257.08 g/mol [1]
Appearance White to off-white crystalline solid(Typical)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH, THF), limited solubility in water(Typical)

Synthesis of the Building Block: A Two-Step Approach

The most reliable and scalable synthesis of 4-(Allyloxy)-3-bromobenzoic acid begins with the regioselective bromination of the commercially available 4-hydroxybenzoic acid, followed by a standard Williamson ether synthesis.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

The critical first step is the selective monobromination of 4-hydroxybenzoic acid. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked, bromination occurs selectively at one of the ortho positions.

Synthesis_Step2 reactant1 3-Bromo-4-hydroxybenzoic Acid product 4-(Allyloxy)-3-bromobenzoic Acid reactant1->product K₂CO₃, DMF reactant2 Allyl Bromide Suzuki_Coupling reactant1 4-(Allyloxy)-3-bromobenzoic Acid product Biaryl Product reactant1->product Pd Catalyst, Base reactant2 Ar-B(OH)₂

Caption: Suzuki-Miyaura coupling for biaryl synthesis.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-(allyloxy)-3-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a suitable ligand like SPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours), as monitored by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3, then separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, providing access to substituted styrenes and other vinylated aromatics. T[2][3]his is particularly useful for installing linkers or pharmacophores with specific geometries.

Causality & Mechanistic Insight: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle. The choice of base and ligands can influence the regioselectivity and efficiency of the reaction.

Heck_Reaction reactant1 4-(Allyloxy)-3-bromobenzoic Acid product Substituted Alkene Product reactant1->product Pd Catalyst, Base reactant2 Alkene (e.g., Styrene)

Caption: Heck reaction for the vinylation of the aromatic core.

Protocol 3.2: General Procedure for the Heck Reaction

  • Setup: To a sealable reaction tube, add 4-(allyloxy)-3-bromobenzoic acid (1.0 mmol), the alkene (e.g., butyl acrylate, 1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand like P(o-tolyl)₃ (0.08 mmol, 8 mol%).

  • Reagents: Add a base, typically a hindered amine like triethylamine (2.0 mmol) or an inorganic base like K₂CO₃ (2.0 mmol).

  • Solvent: Add a polar aprotic solvent such as DMF or NMP (5 mL).

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction, dilute with water, and acidify with 1M HCl.

  • Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of aryl-amine bonds under relatively mild conditions. T[4]his reaction allows for the introduction of a vast array of primary and secondary amines, which are critical components of many bioactive molecules.

Causality & Mechanistic Insight: Similar to other cross-couplings, the cycle begins with oxidative addition of the aryl bromide to Pd(0). The amine coordinates to the palladium center, and deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) forms a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst. The use of sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is essential to facilitate the challenging reductive elimination step.

[5]```dot digraph "Buchwald_Hartwig" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, bgcolor="transparent"]; node [shape="plaintext", fontname="Helvetica", fontsize=12];

}

Caption: Strategic elaboration of the building block for kinase inhibitor synthesis.

This systematic approach allows for the modular assembly of complex molecules and the rapid exploration of SAR, making 4-(Allyloxy)-3-bromobenzoic acid a highly valuable asset for any drug discovery program.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(3), o640. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 4-(Allyloxy)-3-bromobenzoic acid. Product Page. Retrieved from a search on the Sigma-Aldrich website for related bromobenzoic acids.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Total Organic Chemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Denmark, S. E., & Regens, C. S. (2010). On the stereochemical course of palladium-catalyzed cross-coupling of allylic silanolate salts with aromatic bromides. The Journal of organic chemistry, 75(10), 3275–3284. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (1995). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of medicinal chemistry, 38(18), 3482–3487. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. Organic Chemistry Frontiers. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Barreiro, E. J., et al. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Trost, B. M. (2014). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Israel journal of chemistry, 54(1-2), 107–126. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PubMed Central. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Scott, J. D., et al. (2017). Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation. ACS medicinal chemistry letters, 8(11), 1147–1151. Available at: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • De Lera, A. R., & Alcamí, M. (2016). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 110(1), 139-170. Available at: [Link]

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Application

Application Note: A Practical Guide to the Heck Reaction Protocol for 4-(Allyloxy)-3-bromobenzoic acid

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work on palladium-catalyzed cross-couplings.[2]

This application note provides a detailed protocol and theoretical background for the Heck reaction of a specific and functionally rich substrate: 4-(allyloxy)-3-bromobenzoic acid. This substrate is of particular interest as it contains three distinct functional groups: an aryl bromide, which serves as the electrophilic partner in the coupling; an alkene (within the allyloxy group), which can potentially undergo intramolecular reactions; and a carboxylic acid, a common pharmacophore and synthetic handle. The protocol herein will focus on the intermolecular coupling of the aryl bromide moiety.

Understanding the Reaction: The Catalytic Cycle and Key Parameters

The Heck reaction proceeds via a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle Deconstructed:
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-(allyloxy)-3-bromobenzoic acid, forming a Pd(II) complex.[2][4] The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can sometimes accelerate this step.[5]

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the final substituted alkene product and a palladium-hydride species.[2][4]

  • Reductive Elimination: The Pd(II)-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4] The base is essential for neutralizing the hydrogen halide produced.[2][4]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Olefin Olefin Complex PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Hydride H-Pd(II)L₂(Br) PdII_Olefin->PdII_Hydride Migratory Insertion & β-Hydride Elimination PdII_Hydride->Pd0 Reductive Elimination Product Coupled Product PdII_Hydride->Product BaseHBr [Base-H]⁺Br⁻ PdII_Hydride->BaseHBr ArBr 4-(Allyloxy)-3-bromobenzoic acid ArBr->PdII_Aryl Olefin Alkene Olefin->PdII_Olefin Base Base Base->Pd0 caption Figure 1: Simplified Heck Reaction Catalytic Cycle

Caption: Figure 1: Simplified Heck Reaction Catalytic Cycle

Experimental Protocol: Heck Reaction of 4-(Allyloxy)-3-bromobenzoic acid

This protocol is designed as a starting point and may require optimization depending on the specific alkene coupling partner.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
4-(Allyloxy)-3-bromobenzoic acid≥97%Commercially Available
Alkene Coupling Partner (e.g., n-butyl acrylate)≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst that is reduced in situ.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand to stabilize the Pd(0) species.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableInorganic base.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailablePolar aprotic solvent.
Schlenk FlaskFor reactions under inert atmosphere.
Magnetic Stirrer with Hotplate
Inert Gas (Nitrogen or Argon)High Purity
Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Glassware reagents Add Solids: 1. 4-(Allyloxy)-3-bromobenzoic acid 2. Pd(OAc)₂ 3. PPh₃ 4. K₂CO₃ start->reagents inert Evacuate and Backfill with Inert Gas (3x cycle) reagents->inert solvents Add Anhydrous DMF and Alkene via Syringe inert->solvents reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: 1. Cool to RT 2. Dilute with Water 3. Acidify (e.g., 1M HCl) 4. Extract with Organic Solvent monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification end End: Characterize Product purification->end

Caption: Figure 2: Experimental Workflow for the Heck Reaction

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(allyloxy)-3-bromobenzoic acid (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 3-5 mL) followed by the alkene coupling partner (e.g., n-butyl acrylate, 1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction temperature may need optimization; higher temperatures are often required for less reactive aryl bromides.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid and any remaining base. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Scientific Rationale and Considerations

  • Catalyst System: Palladium(II) acetate is a common and robust pre-catalyst that is reduced in situ to the active Pd(0) species.[4] Triphenylphosphine is a widely used ligand that stabilizes the Pd(0) catalyst and facilitates the oxidative addition step.[2] The ratio of ligand to palladium can be critical and may require optimization.

  • Base Selection: An inorganic base like potassium carbonate is chosen to avoid potential amide formation with the carboxylic acid moiety of the substrate, which could occur with amine bases like triethylamine.[2][6] The base is crucial for the regeneration of the Pd(0) catalyst.[4]

  • Solvent Choice: DMF is a polar aprotic solvent that effectively solubilizes the reactants and salts formed during the reaction. Anhydrous conditions are recommended to prevent potential side reactions and ensure catalyst stability.

  • Substrate Reactivity: The 4-(allyloxy)-3-bromobenzoic acid substrate contains both an electron-donating allyloxy group and an electron-withdrawing carboxylic acid group. While electron-poor aryl halides can react faster in some cases, the overall electronic nature of the substrate should be compatible with a range of Heck reaction conditions.[5][6]

  • Potential for Intramolecular Reaction: The presence of an allyl group on the starting material introduces the possibility of an intramolecular Heck reaction.[7] However, under the proposed intermolecular conditions with an excess of an external alkene, the intermolecular pathway is generally favored. Should the intramolecular product be desired, different reaction conditions, often at high dilution, would be necessary.

Safety and Handling

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: DMF is a skin and respiratory irritant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Inert Gas: Handle compressed gas cylinders with care and according to safety regulations.

Conclusion

The Heck reaction is a versatile and powerful tool for carbon-carbon bond formation. The protocol provided offers a robust starting point for the successful coupling of 4-(allyloxy)-3-bromobenzoic acid with various alkenes. As with any chemical reaction, careful optimization of the reaction parameters may be necessary to achieve the highest possible yield and purity for a specific substrate combination.

References

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • A kind of preparation method of 4- bromobenzoic acids. (2018). Google Patents.
  • Heck Reaction. Chemistry LibreTexts. (2023). Available at: [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). National Institutes of Health. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journals. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group. Available at: [Link]

  • CHAPTER 11: Heck Reactions. (2022). Royal Society of Chemistry. Available at: [Link]

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Method

The Strategic Application of 4-(Allyloxy)-3-bromobenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. 4-(A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. 4-(Allyloxy)-3-bromobenzoic acid is a trifunctional scaffold that offers a compelling combination of features for the medicinal chemist. Its unique arrangement of an allyloxy group, a bromine atom, and a carboxylic acid on a central phenyl ring provides three distinct points for chemical modification, each with its own strategic value in the design of novel therapeutic agents. This guide provides an in-depth exploration of the applications of 4-(Allyloxy)-3-bromobenzoic acid, complete with detailed protocols and a discussion of its potential in the synthesis of next-generation therapeutics.

The allyloxy group can serve as a lipophilic element to enhance membrane permeability or to probe hydrophobic pockets within target proteins. The bromine atom is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Finally, the carboxylic acid moiety provides a readily functionalizable point for the introduction of a wide range of substituents, including amides and esters, which are ubiquitous in drug molecules for their ability to form key hydrogen bond interactions with biological targets.

Physicochemical Properties and Strategic Considerations

A thorough understanding of the physicochemical properties of 4-(Allyloxy)-3-bromobenzoic acid is essential for its effective application in a research and development setting.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₁₀H₉BrO₃Provides the basis for molecular weight and elemental composition.
Molecular Weight 257.08 g/mol Falls within the range of typical fragment and lead-like molecules.
XLogP3 2.8Suggests a moderate lipophilicity, favorable for oral bioavailability.
Hydrogen Bond Donor Count 1The carboxylic acid proton can engage in hydrogen bonding with target proteins.
Hydrogen Bond Acceptor Count 3The ether and carbonyl oxygens can act as hydrogen bond acceptors.
Rotatable Bond Count 4Provides conformational flexibility to adapt to binding sites.

Synthetic Pathways to 4-(Allyloxy)-3-bromobenzoic Acid

The synthesis of 4-(Allyloxy)-3-bromobenzoic acid can be efficiently achieved from readily available starting materials. A common and reliable route begins with the bromination of a 4-hydroxybenzoic acid derivative.

Protocol 1: Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid

This two-step protocol provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Bromination of Methyl 4-hydroxybenzoate

Methyl 3-bromo-4-hydroxybenzoate is a key intermediate in the synthesis of many pharmaceutical compounds[1].

  • Materials: Methyl 4-hydroxybenzoate, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate (1 equivalent) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromo-4-hydroxybenzoate, which can be purified by column chromatography.

Step 2: Allylation and Saponification

  • Materials: Methyl 3-bromo-4-hydroxybenzoate, Allyl bromide, Potassium carbonate, Acetone, Lithium hydroxide, Tetrahydrofuran/Water.

  • Procedure:

    • To a solution of methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and allyl bromide (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

    • Dissolve the crude methyl 4-(allyloxy)-3-bromobenzoate in a mixture of tetrahydrofuran and water (3:1).

    • Add lithium hydroxide (2 equivalents) and stir at room temperature for 2-4 hours until the ester is fully saponified (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 4-(Allyloxy)-3-bromobenzoic acid.

Core Applications in Medicinal Chemistry

The true utility of 4-(Allyloxy)-3-bromobenzoic acid lies in its potential as a scaffold for the synthesis of a diverse range of biologically active molecules. Its three functional groups can be independently and selectively manipulated to explore chemical space and optimize interactions with a variety of biological targets.

Application I: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. The 4-(Allyloxy)-3-bromobenzoic acid scaffold is well-suited for the synthesis of such inhibitors.

  • Rationale: The bromine atom can be utilized in Suzuki or other cross-coupling reactions to introduce a variety of aryl or heteroaryl groups, which are common features in kinase inhibitors for establishing key interactions with the hinge region of the kinase. The carboxylic acid can be converted to an amide, which can form hydrogen bonds with the protein backbone. The allyloxy group can be directed towards a hydrophobic pocket.

Diagram: Kinase Inhibitor Synthesis Workflow

G A 4-(Allyloxy)-3-bromobenzoic acid B Amide Coupling (e.g., with an aniline derivative) A->B HATU, DIPEA D Amide Intermediate B->D C Suzuki Coupling (e.g., with a boronic acid) E Final Kinase Inhibitor Candidate C->E D->C Pd(PPh3)4, K2CO3

Caption: Workflow for kinase inhibitor synthesis.

Protocol 2: Synthesis of a Potential Kinase Inhibitor Core via Suzuki Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used in pharmaceutical synthesis[2][3].

  • Materials: 4-(Allyloxy)-3-bromobenzoic acid, a suitable aryl or heteroaryl boronic acid, Palladium tetrakis(triphenylphosphine), Potassium carbonate, 1,4-Dioxane/Water.

  • Procedure:

    • To a reaction vessel, add 4-(Allyloxy)-3-bromobenzoic acid (1 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add palladium tetrakis(triphenylphosphine) (0.05 equivalents).

    • Heat the reaction to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution. Purify the residue by column chromatography to obtain the coupled product.

Application II: Scaffolding for GPCR Ligands

G-protein coupled receptors (GPCRs) are another major class of drug targets, and their ligands often possess substituted aromatic moieties. The 4-(Allyloxy)-3-bromobenzoic acid scaffold can be elaborated to generate novel GPCR antagonists or allosteric modulators.

  • Rationale: The carboxylic acid can be converted into a variety of amides or esters to interact with polar residues in the GPCR binding pocket. The bromine atom can be used as a handle to introduce larger, more complex substituents via cross-coupling reactions, which can be crucial for achieving high affinity and selectivity.

Application III: Development of Anticancer Agents

Derivatives of brominated aromatic compounds have shown promise as anticancer agents. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated anticancer activity[3][4].

  • Rationale: The 3-bromophenyl moiety present in 4-(Allyloxy)-3-bromobenzoic acid can be a key pharmacophoric element. The carboxylic acid can be converted to various heterocycles, such as triazoles or oxadiazoles, which are known to be present in many anticancer drugs.

Diagram: Versatility of 4-(Allyloxy)-3-bromobenzoic Acid

G cluster_0 4-(Allyloxy)-3-bromobenzoic acid cluster_1 Potential Modifications & Applications A Allyloxy Bromine Carboxylic Acid B Hydrophobic Interactions (e.g., in kinase active sites) A:f0->B C Cross-Coupling Reactions (Suzuki, Heck, etc.) A:f1->C D Amide/Ester Formation (GPCR Ligands, Anticancer Agents) A:f2->D

Caption: Functional group modifications and applications.

Conclusion: A Building Block with Significant Potential

4-(Allyloxy)-3-bromobenzoic acid represents a highly versatile and strategically valuable building block for medicinal chemistry. Its trifunctional nature allows for the systematic exploration of chemical space in the pursuit of novel drug candidates. While direct examples of its incorporation into marketed drugs are not yet prevalent, the principles of medicinal chemistry and the numerous examples of structurally related compounds in successful drug discovery campaigns strongly support its potential. The protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this promising scaffold in their own drug discovery efforts.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.).
  • Rasayan J. Chem. Vol. 12 | No. 3 |1077 - 1084| July - September | 2019. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Retrieved January 29, 2026, from [Link]

  • 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).
  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.).
  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (2020). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (2020). MDPI. Retrieved January 29, 2026, from [Link]

  • Quantitative Structure-Activity Relationship of Some 7-(4-Coumaryloxy) alkyl Substituted Theophyllines. (n.d.). Retrieved January 29, 2026, from [Link]

  • Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - Semantic Scholar. (n.d.). Retrieved January 29, 2026, from [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. (2023). European Journal of Medicinal Chemistry, 254, 115286. Retrieved January 29, 2026, from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 13739–13783. Retrieved January 29, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (2012). Organic Syntheses, 89, 105. Retrieved January 29, 2026, from [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2023). RSC Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry. Retrieved January 29, 2026, from [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Application

4-(Allyloxy)-3-bromobenzoic acid in materials science

Technical Application Note: Strategic Utilization of 4-(Allyloxy)-3-bromobenzoic Acid in Soft Matter Engineering Executive Summary & Chemical Profile 4-(Allyloxy)-3-bromobenzoic acid is a tri-functional molecular scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 4-(Allyloxy)-3-bromobenzoic Acid in Soft Matter Engineering

Executive Summary & Chemical Profile

4-(Allyloxy)-3-bromobenzoic acid is a tri-functional molecular scaffold that serves as a critical "lynchpin" in the design of advanced soft materials. Unlike simple benzoic acid derivatives, this molecule integrates three distinct reactive handles, each activatable under orthogonal conditions. This unique architecture makes it an indispensable building block for Liquid Crystalline Elastomers (LCEs) , functionalized metal-organic frameworks (MOFs) , and photocurable resins .

The Tri-Functional Logic
  • Carboxylic Acid (Position 1): The "Anchor." Facilitates esterification or coordination chemistry to attach the molecule to polymer backbones or metal nodes.

  • Bromine (Position 3): The "Functional Handle." A site for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to extend conjugation or introduce chirality. In Liquid Crystals (LCs), this lateral substituent disrupts packing just enough to lower melting points and stabilize nematic phases.

  • Allyloxy Group (Position 4): The "Reactive Tail." Enables radical polymerization, thiol-ene "click" chemistry, or olefin metathesis.

Application Areas & Material Design

A. Liquid Crystalline Monomers (Reactive Mesogens)

In the synthesis of reactive mesogens, the 3-bromo substituent provides lateral steric bulk. This is crucial for:

  • lowering phase transition temperatures , making the material processable at room temperature.

  • preventing crystallization , thereby stabilizing the desired liquid crystalline phase (Nematic or Smectic C).

Design Strategy: The acid group is typically esterified with a phenolic core (e.g., biphenyl or phenyl benzoate) to create an elongated rigid rod. The allyl group then serves as the cross-linking site during the curing of the LC film.

B. Thiol-Ene Click Networks

The electron-rich allyl ether moiety exhibits rapid kinetics in radical-mediated thiol-ene addition. This is superior to simple acrylates in oxygen-rich environments because the reaction is relatively insensitive to oxygen inhibition.

  • Application: Creating stress-relaxing optical coatings where the thio-ether linkage provides flexibility.

C. Post-Polymerization Modification (PPM)

Polymers containing this monomer can be modified after synthesis using the aryl bromide handle.

  • Workflow: Polymerize via the allyl group

    
     Perform Suzuki coupling on the pendant bromide to attach fluorescent dyes or sensing elements.
    

Experimental Protocols

Protocol 1: High-Purity Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid

Rationale: Direct alkylation of the acid often leads to mixtures of the acid and the allyl ester. This 3-step "Protection-Alkylation-Deprotection" route ensures >99% purity, which is critical for liquid crystal applications where impurities act as defects.

Reagents:

  • 3-Bromo-4-hydroxybenzoic acid (Precursor)[1][2][3]

  • Methanol (MeOH), Sulfuric Acid (

    
    )
    
  • Allyl Bromide, Potassium Carbonate (

    
    ), Acetone
    
  • Lithium Hydroxide (LiOH), THF

Step-by-Step Methodology:

  • Esterification (Protection):

    • Dissolve 3-bromo-4-hydroxybenzoic acid (10 g) in MeOH (100 mL).

    • Add catalytic

      
       (1 mL) and reflux for 12 hours.
      
    • Evaporate solvent, neutralize with

      
      , and filter the precipitate.
      
    • Yield: Methyl 3-bromo-4-hydroxybenzoate.[1]

  • Williamson Ether Synthesis (Alkylation):

    • Suspend the methyl ester (1 eq) and anhydrous

      
       (1.5 eq) in acetone.
      
    • Add Allyl Bromide (1.2 eq) dropwise.

    • Reflux for 6 hours.[3] Monitor by TLC (Hexane/EtOAc 4:1).

    • Filter off inorganic salts and evaporate solvent.

  • Saponification (Deprotection):

    • Dissolve the intermediate in THF:Water (3:1).

    • Add LiOH (2.5 eq) and stir at

      
       for 4 hours.
      
    • Critical Step: Acidify carefully with 1M HCl to pH 3 to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

Data Specification:

Property Value Note
Appearance White Crystalline Solid Yellowing indicates oxidation/impurities
Melting Point 162-164 °C Sharp mp indicates high purity

| 1H NMR (DMSO-d6) |


 4.7 (d, 2H, Allyl), 6.0 (m, 1H, Allyl) | Confirm allyl integration vs aromatic protons |
Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Rationale: Utilizing the bromine handle to extend the mesogenic core.

  • Setup: In a Schlenk flask, combine 4-(allyloxy)-3-bromobenzoic acid (1 eq), Phenylboronic acid (1.2 eq), and

    
     (3 mol%).
    
  • Solvent System: Degassed Toluene:Ethanol:2M

    
     (4:1:1).
    
  • Reaction: Heat to

    
     under Argon for 12 hours.
    
  • Workup: Acidify to precipitate the bi-aryl product. This converts the core from a benzoate to a biphenyl carboxylate, significantly increasing the aspect ratio for LC phases.

Visualizations & Logic Maps

Figure 1: The Tri-Functional Reactivity Map

This diagram illustrates the orthogonal reactivity of the molecule, guiding the researcher on which "handle" to pull for specific material outcomes.

G Core 4-(Allyloxy)-3-bromobenzoic Acid Acid COOH (Position 1) 'The Anchor' Core->Acid Bromo Br (Position 3) 'The Handle' Core->Bromo Allyl Allyloxy (Position 4) 'The Tail' Core->Allyl Ester Esterification (Link to Polymer Backbone) Acid->Ester Suzuki Suzuki Coupling (Extend Mesogen Core) Bromo->Suzuki Click Thiol-Ene Click (Crosslinking/Networking) Allyl->Click

Caption: Orthogonal reactivity map showing the three distinct chemical pathways available for functionalizing the central scaffold.

Figure 2: Synthesis Workflow for High-Purity Monomers

A decision tree for synthesizing Liquid Crystalline Elastomer (LCE) precursors.

Workflow Start Start: 3-Bromo-4-hydroxybenzoic Acid Step1 Step 1: Methyl Ester Protection (MeOH, H2SO4) Start->Step1 Step2 Step 2: Allylation (Allyl Bromide, K2CO3) Step1->Step2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Check QC Check: 1H NMR Is Allyl ester present? Step3->Check Pass Pure Acid Product Ready for LC Synthesis Check->Pass No Fail Reprocess: Selective Hydrolysis Check->Fail Yes

Caption: Step-by-step synthetic workflow to ensure high-purity isolation of the target acid, avoiding common ester byproducts.

References

  • Sigma-Aldrich. Product Specification: 4-(Allyloxy)-3-bromobenzoic acid (CAS 886643-00-1).

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Org.[2] Synth. 1921, 1,[4] 3. (Foundational protocol for Williamson Ether Synthesis adapted for Step 2).

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid (Precursor Synthesis).

  • CymitQuimica. Chemical Properties of 3-Bromo-4-hydroxybenzoic acid.

Sources

Method

Application Note: A Comprehensive Protocol for the Handling and Synthetic Application of 4-(Allyloxy)-3-bromobenzoic acid

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 4-(Allyloxy)-3-bromobenzoic acid. This trifunctional bui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 4-(Allyloxy)-3-bromobenzoic acid. This trifunctional building block, featuring a carboxylic acid, an aryl bromide, and an allyl ether, is a valuable intermediate in organic synthesis. The protocol herein outlines its physicochemical properties, critical safety procedures, and a validated experimental workflow for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. The causality behind experimental choices is explained to ensure both safety and reproducibility.

Compound Profile: Properties, Safety, and Handling

4-(Allyloxy)-3-bromobenzoic acid is a solid organic compound that requires careful handling due to its potential irritant properties, which are inferred from data on structurally related bromobenzoic acids.[1][2][3][4] Adherence to standard laboratory safety protocols is mandatory.

Physicochemical and Safety Data

The key properties and hazard information for 4-(Allyloxy)-3-bromobenzoic acid are summarized below. This data is compiled from information on analogous compounds and should be used in conjunction with a supplier-specific Safety Data Sheet (SDS).

PropertyDataSource / Rationale
Chemical Structure N/A
IUPAC Name 4-(prop-2-en-1-yloxy)-3-bromobenzoic acidN/A
Molecular Formula C₁₀H₉BrO₃Calculated
Molecular Weight 257.08 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid.[5]Based on related bromobenzoic acids.[1][4][6]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, and ether.[1][5]Based on related bromobenzoic acids.
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]Inferred from SDS of 3- and 4-bromobenzoic acid.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][7]Inferred from SDS of 3- and 4-bromobenzoic acid.
Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure is through inhalation of dust particles and direct contact with skin or eyes. Therefore, robust safety measures are essential.

  • Engineering Controls: All manipulations of solid 4-(Allyloxy)-3-bromobenzoic acid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][3] The workspace should be well-ventilated.[2][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety glasses with side shields or goggles are mandatory.[1][3]

    • Hand Protection: Nitrile gloves should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound.[1][3]

    • Skin Protection: A standard laboratory coat must be worn.[1]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

  • Conditions: Store in a cool, dry, and dark environment.[9] The container should be tightly sealed to prevent moisture absorption and degradation.[2][8]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[8][9]

Spillage and Waste Disposal
  • Spillage: In case of a spill, avoid generating dust.[1][10] Carefully sweep up the solid material using a dustpan and brush and place it into a suitable, labeled container for disposal.[3] The area should then be cleaned with soap and water.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety of 4-(Allyloxy)-3-bromobenzoic acid makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The following protocol details a representative Suzuki-Miyaura reaction to synthesize a biphenyl derivative, a common motif in pharmaceutical compounds.

Principle and Rationale

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organohalide. It is widely used in drug discovery due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse building blocks. In this protocol, the C-Br bond of the title compound is selectively activated by a palladium catalyst to couple with a boronic acid partner. A base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 4-(Allyloxy)-3-bromobenzoic acid - Boronic Acid - Pd Catalyst & Base Setup Combine Reagents in Reaction Flask Reagents->Setup Solvents Prepare Solvents (e.g., Dioxane/Water) Solvents->Setup Inert Degas and Purge with Inert Gas (N₂ or Ar) Setup->Inert Crucial for catalyst stability Heat Heat to Reaction Temp (e.g., 80-100 °C) with Stirring Inert->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Upon completion Quench Acidify with HCl (aq) to pH ~2-3 Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Characterize Characterize Product: ¹H NMR, ¹³C NMR, MS Purify->Characterize Product Isolated Pure Product Characterize->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of 4-(Allyloxy)-3-bromobenzoic acid.

Materials and Reagents
  • 4-(Allyloxy)-3-bromobenzoic acid (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 equiv)

  • Base (e.g., Potassium carbonate, K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Allyloxy)-3-bromobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to a pH of 2-3 with 1 M HCl. This step ensures that the carboxylic acid product is in its protonated, less water-soluble form, facilitating extraction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure biphenyl product.[11]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization Data (Expected)

The following table provides expected NMR and MS data for the starting material, which is essential for verifying its identity before use and for monitoring reaction progress.

Analysis Expected Data for 4-(Allyloxy)-3-bromobenzoic acid
¹H NMR δ (ppm): ~12.5 (s, 1H, -COOH), ~8.1 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.0 (m, 1H, -OCH₂CH =CH₂), ~5.4 (m, 2H, -OCH₂CH=CH ₂), ~4.7 (d, 2H, -OCH ₂CH=CH₂). (Shifts are approximate and depend on the solvent).
¹³C NMR δ (ppm): ~166 (-COOH), ~158 (C-O), ~135 (Ar-C), ~132 (-CH=), ~124 (Ar-C), ~118 (=CH₂), ~115 (Ar-C), ~113 (C-Br), ~70 (-OCH₂-). (Shifts are approximate).
Mass Spec (EI) Expected molecular ion peaks [M]⁺ at m/z 256 and 258 with approximately 1:1 intensity, characteristic of a monobrominated compound.

References

  • Vertex AI Search, SAFETY DATA SHEET 4-BROMOBENZOIC ACID, April 16, 2015.
  • BenchChem, Storage conditions for 4-Amino-3-bromobenzoic acid.
  • Fisher Scientific, SAFETY D
  • Sigma-Aldrich, SAFETY D
  • CymitQuimica, CAS 586-76-5: 4-Bromobenzoic acid.
  • Google Patents, CN108558636A - A kind of prepar
  • Carl ROTH, Safety D
  • CDH Fine Chemical, 3-Bromo Benzoic Acid CAS No 585-76-2 MATERIAL SAFETY D
  • PMC - NIH, Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • International Journal of Innovative Science and Research Technology, Synthesis of Bromo Acid by Solvent and C
  • ECHEMI, 3-Bromobenzoic acid SDS, 585-76-2 Safety D
  • PubChem - NIH, 3-Bromobenzoic acid | C7H5BrO2 | CID 11456.
  • NIST WebBook, Benzoic acid, 3-bromo-.
  • ChemicalBook, 4-AMINO-3-BROMOBENZOIC ACID | 6311-37-1, July 24, 2025.
  • PrepChem.
  • Organic Syntheses Procedure, 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • ResearchGate, The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl...
  • BenchChem, a comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid.
  • MassBank, 4-bromobenzoic acid, October 21, 2008.
  • Sigma-Aldrich, 3-Bromobenzoic acid 98 585-76-2.
  • ChemicalBook, 3-Bromobenzoic acid(585-76-2)IR1.

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Allyloxy)-3-bromobenzoic acid

Abstract This application note presents a comprehensive guide for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Allyloxy)-3-bromobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Allyloxy)-3-bromobenzoic acid. This compound is a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. The provided protocols are designed for researchers, scientists, and drug development professionals, offering a robust starting point for method development and validation. The causality behind experimental choices is explained to empower users to adapt and optimize the method for their specific applications.

Introduction: The Analytical Challenge

4-(Allyloxy)-3-bromobenzoic acid is a substituted aromatic carboxylic acid. Its analysis by HPLC is crucial for monitoring reaction progress, assessing purity, and performing stability studies. The presence of a carboxylic acid moiety, a bromine atom, and an allyloxy group imparts specific physicochemical properties that must be considered for developing a selective and robust HPLC method. The primary analytical challenges include ensuring adequate retention of this relatively polar compound on a reversed-phase column, achieving good peak shape, and separating it from potential impurities and starting materials.

The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture of water and an organic solvent. The retention of 4-(Allyloxy)-3-bromobenzoic acid is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[1] The ionization state of the carboxylic acid group, which is dependent on the mobile phase pH, will significantly influence its retention.[1]

Physicochemical Properties of 4-(Allyloxy)-3-bromobenzoic acid (Estimated)

PropertyEstimated ValueRationale and Key Considerations
Molecular Formula C₁₀H₉BrO₃Based on the chemical structure.
Molecular Weight 257.08 g/mol Calculated from the molecular formula.
pKa ~3.5 - 4.0The pKa of benzoic acid is ~4.2. The electron-withdrawing bromo group at the meta position will slightly increase acidity (lower pKa), while the electron-donating allyloxy group at the para position will slightly decrease acidity. The net effect is a pKa slightly lower than benzoic acid. Controlling the mobile phase pH at least 1.5 to 2 units below the pKa is crucial for good peak shape and reproducible retention.[2]
Solubility Sparingly soluble in water; soluble in methanol, acetonitrile, and ethanol.Aromatic carboxylic acids generally have limited solubility in water, which decreases with increasing molecular weight.[3][4] The presence of the allyl and bromo substituents further increases the hydrophobic character compared to benzoic acid. It is expected to be soluble in common organic solvents used in HPLC.[1]
UV λmax ~240-250 nm and ~280-290 nmBenzoic acid exhibits absorption maxima around 230 nm and 273 nm. The alkoxy substituent at the para position is expected to cause a bathochromic (red) shift of the primary absorption band. The bromo substituent will have a minor effect. Therefore, monitoring in the 240-250 nm range should provide good sensitivity.

HPLC Method Parameters: A Guided Approach

This section details the recommended starting parameters for the HPLC analysis of 4-(Allyloxy)-3-bromobenzoic acid. The rationale behind each selection is provided to facilitate method optimization.

Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC System Any standard HPLC or UHPLC system with a UV detector.The method is designed to be broadly applicable.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and commonly used stationary phase for the separation of a wide range of moderately polar to nonpolar compounds.[5] The dimensions provide a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterThe acidic mobile phase is critical to suppress the ionization of the carboxylic acid group of the analyte, ensuring good retention and symmetrical peak shape.[6][7] Phosphoric acid is a non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and viscosity.[8]
Gradient Elution 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B (re-equilibration)A gradient elution is recommended to ensure the elution of any potential, more hydrophobic impurities and to clean the column after each injection. The initial low percentage of organic modifier allows for the retention of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C provides good efficiency without being excessively high.
Injection Volume 10 µLThis is a typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Detection UV at 245 nmBased on the estimated UV λmax, this wavelength should provide good sensitivity for 4-(Allyloxy)-3-bromobenzoic acid. A diode array detector (DAD) can be used to monitor multiple wavelengths and assess peak purity.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Prepare Standard and Sample Solutions (in Methanol/Water) MobilePhase 2. Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: Acetonitrile) Degas 3. Degas Mobile Phases Equilibrate 4. Equilibrate HPLC System (Initial Mobile Phase Composition) Degas->Equilibrate Inject 5. Inject Sample (10 µL) Equilibrate->Inject Separate 6. Gradient Elution Separation (C18 Column) Inject->Separate Detect 7. UV Detection (245 nm) Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Quantify 9. Quantify Analyte (External Standard Calibration) Integrate->Quantify

Caption: HPLC analysis workflow for 4-(Allyloxy)-3-bromobenzoic acid.

Experimental Protocols

Materials and Reagents
  • 4-(Allyloxy)-3-bromobenzoic acid reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Mix well and make up to the mark with water.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent (Methanol/Water, 50:50 v/v): Mix equal volumes of HPLC grade methanol and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(Allyloxy)-3-bromobenzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Prepare sample solutions by accurately weighing the material containing 4-(Allyloxy)-3-bromobenzoic acid and dissolving it in the diluent to obtain a final concentration within the calibration range.

HPLC System Setup and Operation
  • Purge the HPLC pumps with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (40% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 245 nm.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

Method Validation (According to ICH Q2(R1) Guidelines)

For use in a regulated environment, the HPLC method must be validated to ensure its suitability for the intended purpose.[9] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte, and showing no interference at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression analysis of the peak areas of the calibration standards versus their concentrations. An R² value of >0.999 is generally considered acceptable.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

    • Reproducibility: Analysis in different laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Validation Workflow

Validation_Workflow Start Method Development Complete Specificity Specificity (No Interference) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: A typical workflow for HPLC method validation.

Conclusion

This application note provides a comprehensive and scientifically grounded starting point for the development and validation of a reversed-phase HPLC method for the analysis of 4-(Allyloxy)-3-bromobenzoic acid. By understanding the physicochemical properties of the analyte and the principles of chromatographic separation, researchers can adapt and optimize the proposed method to meet their specific analytical needs. Adherence to the principles of method validation outlined in ICH guidelines will ensure the generation of reliable and reproducible data, which is essential in research, development, and quality control environments.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o640. [Link]

  • Chen, S. H., & Horváth, C. (1995). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 695(1), 15-23. [Link]

  • Cheng, J., Liu, Y., Wang, C., & He, L. (2012). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 77(17), 7494–7502. [Link]

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Shayan, S., & Amani, M. (2018). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 63(9), 3364-3373. [Link]

  • Google Patents. (2018).
  • Britannica. (2026). Carboxylic acid. [Link]

  • IRE Journals. (2018). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]

  • Asian Journal of Chemistry. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Al-Abyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]

  • Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1279. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1380-1389. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). Spectrum of 4-bromobenzoic acid showing the most intensive emission lines of bromine in the near vacuum ultraviolet region. [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

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Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Strategic Functionalization of 4-(Allyloxy)-3-bromobenzoic Acid

Abstract 4-(Allyloxy)-3-bromobenzoic acid is a trifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique architecture, featuring a carboxylic acid, a r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Allyloxy)-3-bromobenzoic acid is a trifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique architecture, featuring a carboxylic acid, a reactive aryl bromide, and a versatile allyl ether, presents a landscape rich with opportunities for selective chemical modification. This guide provides an in-depth exploration of the strategic functionalization of this molecule. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions in their synthetic designs. Detailed, field-tested protocols for palladium-catalyzed cross-coupling, allyl group manipulation, and carboxylic acid derivatization are provided, alongside a discussion of orthogonal strategies for multi-step synthesis.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of medicinal chemistry and advanced material design, the efficiency of a synthetic route is often dictated by the versatility of its starting materials. 4-(Allyloxy)-3-bromobenzoic acid emerges as a highly valuable scaffold precisely because it offers three distinct and chemically addressable functional groups.

  • The Aryl Bromide (C3-Position): This is a prime handle for modern carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to participate in these transformations under conditions that can be tailored to be mild, preserving other sensitive functionalities.[1]

  • The Allyl Ether (C4-Position): This group serves a dual purpose. It can act as a robust protecting group for the phenol, stable to a wide range of non-acidic conditions, yet readily removable when desired.[2][3] Furthermore, the allyl group itself can undergo unique transformations, such as the Claisen rearrangement, to introduce new functionality ortho to the oxygen.[4]

  • The Carboxylic Acid (C1-Position): A classic functional group that provides a route to amides, esters, and other derivatives. It also serves as a powerful directing group for ortho-lithiation, potentially enabling functionalization at the C2 position.[5][6]

The strategic challenge and opportunity lie in selectively addressing one site while the others remain intact. This guide will illuminate the pathways to achieving this chemical precision.

Table 1: Physicochemical Properties of 4-(Allyloxy)-3-bromobenzoic Acid
PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point 155-159 °C
Solubility Soluble in DMF, DMSO, methanol; limited solubility in water

Core Functionalization Strategies: A Visual Overview

The true power of this reagent is unlocked by understanding the distinct, and often orthogonal, reaction pathways available at each functional site. The following diagram provides a high-level map of the synthetic possibilities.

G cluster_Br Aryl Bromide (C-Br) Functionalization cluster_Allyl Allyl Ether Manipulation cluster_Acid Carboxylic Acid Derivatization Start 4-(Allyloxy)-3-bromobenzoic Acid Suzuki Suzuki Coupling (C-C Bond) Start->Suzuki Heck Heck Coupling (C-C Bond) Start->Heck Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Cleavage Deprotection (to Phenol) Start->Cleavage Claisen Claisen Rearrangement (C-C Bond) Start->Claisen Amide Amide Coupling (C-N Bond) Start->Amide Ester Esterification (C-O Bond) Start->Ester Ortho ortho-Lithiation (C-C Bond at C2) Start->Ortho

Figure 1: A schematic overview of the primary functionalization pathways available for 4-(Allyloxy)-3-bromobenzoic acid, targeting its three key functional groups.

Functionalization at the Aryl Bromide Position: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the most versatile site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for this purpose, enabling the formation of new bonds with exceptional reliability and functional group tolerance.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[9]

Causality & Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical. For a substrate like ours, a phosphine ligand such as SPhos or XPhos is often employed to promote the oxidative addition of the Pd(0) catalyst to the aryl bromide. An inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step, where the organic group is transferred from boron to palladium. The solvent choice (e.g., a dioxane/water mixture) is crucial for solubilizing both the organic and inorganic reagents.[10][11][12][13]

Suzuki_Cycle pd0 Pd(0)L₂ pd_ii_complex Ar-Pd(II)-Br(L₂) pd0->pd_ii_complex Ar-Br center ox_add Oxidative Addition pd_ii_r Ar-Pd(II)-R(L₂) pd_ii_complex->pd_ii_r [R-B(OH)₃]⁻ transmetal Transmetalation boronic R-B(OH)₂ + Base boronic->pd_ii_complex pd_ii_r->pd0 product Ar-R pd_ii_r->product red_elim Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Principle: To synthesize 4-(allyloxy)-[1,1'-biphenyl]-3-carboxylic acid via a palladium-catalyzed coupling reaction.

  • Materials:

    • 4-(Allyloxy)-3-bromobenzoic acid (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂ (0.02 equiv) with SPhos (0.04 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • 1,4-Dioxane

    • Deionized water

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-(allyloxy)-3-bromobenzoic acid, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the palladium catalyst and ligand (if using Pd(OAc)₂).

    • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

    • Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

  • Expected Product Characterization: Appearance of new aromatic signals in ¹H NMR and a molecular ion peak corresponding to C₁₆H₁₄O₃ in mass spectrometry.

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction is a powerful tool for forming a C-C bond between an aryl halide and an alkene, providing access to substituted styrenes and cinnamic acid derivatives.[14][15][16][17][18]

Causality & Rationale: This reaction typically requires a palladium(II) precatalyst like Pd(OAc)₂, a phosphine ligand, and an organic base such as triethylamine (NEt₃). The base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle. The reaction temperature is often higher than for Suzuki couplings.[15] For our specific substrate, the product would be a derivative of cinnamic acid, a valuable pharmacophore.

Protocol 3.2: Heck Coupling with n-Butyl Acrylate

  • Principle: To synthesize (E)-3-(2-(allyloxy)-5-carboxyphenyl)acrylic acid butyl ester.

  • Materials:

    • 4-(Allyloxy)-3-bromobenzoic acid (1.0 equiv)

    • n-Butyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

    • Triethylamine (NEt₃) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Combine 4-(allyloxy)-3-bromobenzoic acid, Pd(OAc)₂, and P(o-tol)₃ in a Schlenk flask under an inert atmosphere.

    • Add anhydrous DMF, followed by NEt₃ and n-butyl acrylate via syringe.

    • Heat the reaction mixture to 110-120 °C and stir until the starting material is consumed (as monitored by TLC/LC-MS, typically 12-24 hours).

    • Work-up: Cool the reaction, dilute with water, and acidify with 1M HCl. Extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude residue by silica gel chromatography.

Manipulation of the Allyl Ether Group

The allyl ether is more than just a placeholder; it is a functional handle that can be strategically transformed.

Deprotection to Reveal the Phenol

Cleavage of the allyl ether unmasks a phenolic hydroxyl group, a key functionality for introducing new linkages or modulating biological activity.

Causality & Rationale: Several methods exist for this transformation. A common and mild method involves using a palladium catalyst in the presence of an allyl scavenger.[3] The palladium(0) catalyst forms a π-allyl complex, removing the allyl group from the oxygen. A scavenger, such as dimedone or sodium borohydride, is required to irreversibly trap the allyl group and prevent side reactions. This method is advantageous as it often proceeds under neutral conditions, preserving base- or acid-sensitive groups.[19] Alternatively, strong acids like HBr can cleave the ether, but this is a harsher method that may not be compatible with other functional groups.[20][21]

Protocol 4.1: Palladium-Catalyzed Deallylation

  • Principle: To cleave the allyl ether to yield 3-bromo-4-hydroxybenzoic acid.

  • Materials:

    • 4-(Allyloxy)-3-bromobenzoic acid (1.0 equiv)

    • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equiv)

    • 1,3-Dimethylbarbituric acid or Dimedone (2.0 equiv) as a scavenger.

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-(allyloxy)-3-bromobenzoic acid and the scavenger in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Add the Pd(PPh₃)₄ catalyst.

    • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours (monitor by TLC).

    • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purification: The product, 3-bromo-4-hydroxybenzoic acid, can often be purified by simple recrystallization or silica gel chromatography.

Claisen Rearrangement

For allyl aryl ethers, heating can induce a[22][22]-sigmatropic rearrangement, known as the Claisen rearrangement.[4] This powerful reaction forms a new C-C bond and moves the allyl group to the ortho position, producing 3-allyl-4-hydroxy-5-bromobenzoic acid in a single, atom-economical step.

Protocol 4.2: Thermal Claisen Rearrangement

  • Principle: To isomerize the starting material to an ortho-allyl phenol.

  • Materials:

    • 4-(Allyloxy)-3-bromobenzoic acid

    • High-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or Dowtherm A.

  • Procedure:

    • Dissolve 4-(allyloxy)-3-bromobenzoic acid in a minimal amount of NMP in a sealed tube or microwave vial.

    • Heat the mixture to 180-220 °C using an oil bath or a microwave reactor.[23]

    • Monitor the reaction closely by TLC/LC-MS (typically 1-5 hours). Overheating can lead to decomposition.

    • Work-up: Cool the mixture, dilute with a large volume of water, and acidify with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purification: Purify by column chromatography to separate the desired product from any starting material or byproducts.

Orthogonal Synthesis: A Multi-Step Strategy

The true elegance of using this building block is demonstrated in multi-step syntheses where different functional groups are addressed sequentially. The following workflow illustrates a possible three-step sequence.

Orthogonal_Strategy Start 4-(Allyloxy)-3-bromobenzoic Acid Step1_Product Suzuki Product (Biaryl ether) Start->Step1_Product Step 1: Suzuki Coupling (Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃) Step2_Product Deprotected Phenol (Biaryl phenol) Step1_Product->Step2_Product Step 2: Deallylation (Pd(PPh₃)₄, Scavenger) Step3_Product Final Amide Derivative Step2_Product->Step3_Product Step 3: Amide Coupling (H₂N-R, EDC, HOBt)

Figure 3: An example of an orthogonal synthetic workflow, demonstrating sequential functionalization of the C-Br bond, the allyl ether, and the carboxylic acid.

This strategy relies on the careful selection of reagents. The Suzuki coupling conditions in Step 1 are chosen to be mild enough not to affect the allyl ether. Similarly, the deallylation in Step 2 is performed under neutral conditions that will not interfere with the newly formed biaryl system or the carboxylic acid. Finally, standard peptide coupling reagents can be used to form the amide bond without affecting the phenol.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Allyloxy)-3-bromobenzoic acid

Welcome to the technical support guide for the synthesis of 4-(Allyloxy)-3-bromobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Allyloxy)-3-bromobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-tested insights to help you overcome common challenges and optimize your reaction yields. We will explore the underlying chemical principles, troubleshoot potential issues, and provide detailed, validated protocols.

Overview of the Synthesis

The preparation of 4-(Allyloxy)-3-bromobenzoic acid is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the phenolic hydroxyl group of 4-hydroxy-3-bromobenzoic acid is deprotonated by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks allyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.

While the reaction appears straightforward, the presence of two acidic protons (one phenolic, one carboxylic) and the ambident nature of the phenoxide nucleophile can lead to challenges. This guide will address these complexities to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this reaction?

The reaction proceeds via the classic Williamson ether synthesis pathway, which is an SN2 mechanism.[1][2]

  • Deprotonation: A base, most commonly a carbonate like potassium carbonate (K₂CO₃), deprotonates the most acidic proton. The phenolic proton (pKa ≈ 10) is significantly more acidic than the carboxylic acid proton (pKa ≈ 4-5) is not the first to be deprotonated, however, the resulting phenoxide is a much stronger nucleophile than the carboxylate. The base removes the phenolic proton to generate a potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile. It attacks the electrophilic methylene carbon of allyl bromide.

  • Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group and the formation of the new C-O ether bond.

Q2: Why is the choice of base and solvent so critical?

The success of an SN2 reaction is highly dependent on the reaction environment.

  • Base: The base must be strong enough to deprotonate the phenol effectively but should ideally not promote side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice as it is sufficiently basic and easy to handle.[3] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[1][4]

  • Solvent: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetone, or acetonitrile are ideal.[3][4][5] They can solvate the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive. Protic solvents (e.g., ethanol, water) should be avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[2]

Q3: What are the most common side reactions to be aware of?

Several competing reactions can lower the yield of the desired product.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at an ortho/para position on the aromatic ring. While O-alkylation is generally favored under these conditions, some C-alkylation can occur, leading to isomeric impurities.[2][6]

  • Carboxylic Acid Esterification: While the carboxylate formed after deprotonation is a weaker nucleophile than the phenoxide, direct esterification of the starting material or product by reaction with allyl bromide is a possibility, especially at higher temperatures. A more common issue is the need to protect the carboxylic acid if harsher conditions or incompatible reagents are used.

  • Elimination (E2) Reaction: The base can potentially cause an E2 elimination reaction with allyl bromide to form propadiene. However, since allyl bromide is a primary halide, this is generally a minor pathway compared to the SN2 substitution.[2][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective Deprotonation: The base is not strong enough, or moisture is present, quenching the base (especially if using NaH).[4] 2. Poor Reagent Quality: Allyl bromide may have degraded over time. 3. Suboptimal Conditions: Reaction temperature is too low, or the reaction time is too short.1. Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃). Ensure K₂CO₃ is anhydrous (can be dried in an oven before use). If using NaH, ensure your solvent and glassware are completely dry. 2. Use freshly opened or distilled allyl bromide. 3. Increase the reaction temperature to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
Significant Unreacted Starting Material 1. Insufficient Reagents: The stoichiometry of the base or allyl bromide is too low. 2. Incomplete Reaction: As above, reaction time or temperature may be insufficient.1. Increase the equivalents of both the base (typically 2.0-3.0 eq. to deprotonate both acidic sites) and allyl bromide (1.1-1.5 eq.). 2. Increase the reaction temperature and/or extend the reaction time until TLC analysis shows complete consumption of the starting material.
Multiple Product Spots on TLC 1. C-Alkylation: Formation of the C-allyl isomer.[6] 2. Over-alkylation: Potential reaction at the carboxylate group, forming the allyl ester of the product. 3. Impure Starting Materials: Contaminants in the 4-hydroxy-3-bromobenzoic acid or allyl bromide.1. C-alkylation is difficult to avoid completely but is usually a minor product. Purification via column chromatography or recrystallization may be necessary. 2. To avoid this and other side reactions, consider a protection strategy (see Protocol 2). 3. Verify the purity of your starting materials by NMR or melting point before starting the reaction.
Difficulty in Product Purification 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[7] 2. Utilize an acid-base extraction. Dissolve the crude mixture in ethyl acetate, extract with aqueous sodium bicarbonate solution. The desired product (a carboxylic acid) will move to the basic aqueous layer. Wash the aqueous layer with ethyl acetate to remove neutral impurities. Re-acidify the aqueous layer with HCl to precipitate the pure product, which can then be filtered.

Visualizing the Process

Reaction Mechanism Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SM 4-hydroxy-3-bromobenzoic acid Phenoxide Potassium Phenoxide (Nucleophile) SM->Phenoxide Deprotonation Base K₂CO₃ (Base) AllylBr Allyl Bromide (Electrophile) Phenoxide_ref Potassium Phenoxide Product 4-(Allyloxy)-3-bromobenzoic acid Phenoxide_ref->Product SN2 Attack

Caption: Williamson ether synthesis mechanism.

Troubleshooting Flowchart for Low Yield

G cluster_yes cluster_no start Low Yield Observed check_tlc Analyze crude reaction by TLC start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present increase_reagents Increase eq. of Base & Allyl Bromide sm_present->increase_reagents Yes check_base Base Strength/Purity Sufficient? sm_present->check_base No increase_conditions Increase Temperature &/or Reaction Time increase_reagents->increase_conditions use_stronger_base Use stronger/anhydrous base (e.g., dry K₂CO₃) check_base->use_stronger_base No check_reagent Check Allyl Bromide Quality check_base->check_reagent Yes

Caption: Troubleshooting flowchart for low yield.

Experimental Protocols

Protocol 1: Direct Allylation

This protocol is the most direct route and is often sufficient for obtaining the desired product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-bromobenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone or DMF (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: Add allyl bromide (1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to 60°C (for DMF) and stir vigorously.[3][8] Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid). The reaction is typically complete in 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude residue in ethyl acetate.

    • Transfer to a separatory funnel and extract with 1M sodium bicarbonate solution (3 times).

    • Combine the aqueous layers and wash with ethyl acetate to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the product precipitates out (pH ~2).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Protocol 2: Protection-Allylation-Deprotection Strategy

This multi-step approach can significantly improve yield and purity by preventing side reactions at the carboxylic acid moiety.

G A 1. Esterification (e.g., MeOH, H⁺) Intermediate1 Methyl 4-hydroxy-3-bromobenzoate A->Intermediate1 B 2. Allylation (Allyl-Br, K₂CO₃) Intermediate2 Methyl 4-(allyloxy)-3-bromobenzoate B->Intermediate2 C 3. Saponification (e.g., LiOH, H₂O/THF) Final 4-(allyloxy)-3-bromobenzoic acid C->Final Start 4-hydroxy-3-bromobenzoic acid Start->A Intermediate1->B Intermediate2->C

Caption: Protection strategy workflow.

  • Step 1: Esterification: Protect the carboxylic acid of 4-hydroxy-3-bromobenzoic acid as a methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid under reflux).

  • Step 2: Allylation: Perform the Williamson ether synthesis on the methyl ester intermediate as described in Protocol 1. The key difference is that only ~1.2 equivalents of K₂CO₃ are needed since there is only one acidic proton (the phenol). The product of this step is methyl 4-(allyloxy)-3-bromobenzoate.

  • Step 3: Saponification (Hydrolysis): Cleave the methyl ester to reveal the carboxylic acid. Dissolve the ester in a mixture of THF and water, add an excess of lithium hydroxide (LiOH), and stir at room temperature until the reaction is complete (monitored by TLC).[9] Acidify the reaction mixture with HCl to precipitate the final product, which can then be filtered, washed, and dried.

References

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
  • EP0530905B1 - Process for preparing carboxylated 2-allyl-phenols - Google Patents.
  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC - NIH. Available at: [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Preparation of 3-bromobenzoic acid - PrepChem.com. Available at: [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. Available at: [Link]

  • Catalytic allylation of phenols : chloride-free route towards epoxy resins - Scholarly Publications Leiden University. Available at: [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. Available at: [Link]

  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • 17.10: Reactions of Phenols - Chemistry LibreTexts. Available at: [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • What reactions can phenols undergo? - TutorChase. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. Available at: [Link]

  • US3198842A - Allylation of phenol - Google Patents.

Sources

Optimization

purification challenges with 4-(Allyloxy)-3-bromobenzoic acid

Topic: Purification & Stability Troubleshooting Guide Document ID: TS-ORG-4A3B-001 Last Updated: January 2026 Audience: Synthetic Chemists, Process Development Scientists Executive Summary 4-(Allyloxy)-3-bromobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Troubleshooting Guide

Document ID: TS-ORG-4A3B-001 Last Updated: January 2026 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

4-(Allyloxy)-3-bromobenzoic acid is a critical intermediate often used in the synthesis of functionalized polymers and liquid crystals. While the synthesis (O-alkylation of 3-bromo-4-hydroxybenzoic acid) is straightforward, purification is notoriously deceptive.

Users frequently encounter three specific failure modes:

  • Persistent Phenolic Contamination: Difficulty separating the product from the unreacted 3-bromo-4-hydroxybenzoic acid precursor due to shared carboxylate solubility.

  • "Oiling Out" During Crystallization: Caused by the competing lipophilicity of the bromine/allyl groups against the polar carboxylic acid.

  • Thermal Degradation: Unintended Claisen rearrangement at temperatures >140°C.

This guide provides self-validating protocols to resolve these issues.

Module 1: The Separation Paradox (Removing the Starting Material)

The Problem

Standard acid-base extraction often fails to remove the unreacted starting material, 3-bromo-4-hydroxybenzoic acid.

  • Why it fails: Both the product and the impurity possess a carboxylic acid moiety (

    
    ). Both will deprotonate in saturated sodium bicarbonate (pH ~8.5) or sodium hydroxide, migrating into the aqueous layer together.
    
The Solution: Differential Solvation Protocol

Instead of relying on


 differences, you must exploit the polarity gap  created by the phenolic hydroxyl group. The starting material is significantly more soluble in alcohols and water than the allylated product.
Protocol 1: The "Cloud Point" Recrystallization

Use this method if HPLC indicates >5% starting material.

StepActionMechanistic Rationale
1 Dissolve crude solid in minimal boiling Ethanol (95%) .The hydroxy-acid impurity is highly soluble in ethanol; the product is moderately soluble.
2 Remove heat. Add warm water (50°C) dropwise until persistent turbidity (cloudiness) appears.Increases the dielectric constant of the solvent, forcing the less polar ether (product) out of solution first.
3 Add a few drops of ethanol to clear the solution, then let cool slowly to Room Temp (RT).Prevents "crashing out" which traps impurities.
4 Critical Step: Chill to 4°C for 2 hours.Maximizes yield. The highly polar phenolic impurity remains dissolved in the ethanol-rich mother liquor.
5 Filter and wash with cold 30% EtOH/Water .Washes away surface mother liquor without redissolving the product.

Technical Note: If the solid comes out as an oil, see Module 2.

Module 2: Troubleshooting Crystallization ("Oiling Out")

The Problem

The compound separates as a viscous oil at the bottom of the flask rather than forming crystals.

  • Root Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture. The bromine atom and allyl group disrupt crystal packing, making the lattice energy difficult to overcome.

Decision Tree: Resolving the Oil

CrystallizationFix start Observation: Product Oils Out check_purity Check Purity (TLC/HPLC) start->check_purity pure High Purity (>90%) check_purity->pure Clean impure Low Purity (<90%) check_purity->impure Dirty solvent_fix Change Solvent System: Use Acetic Acid / Water pure->solvent_fix If Ethanol fails temp_fix Re-dissolve & Seed: Cool to MP - 10°C Scratch glass pure->temp_fix If MP is low pre_clean Perform Acid/Base Reprecipitation first impure->pre_clean pre_clean->solvent_fix

Figure 1: Troubleshooting logic for oiling-out events during purification.

Protocol 2: Acetic Acid Recrystallization (The "Anti-Oil" Method)

Acetic acid is often superior to ethanol for brominated benzoic acids because it promotes hydrogen bonded dimerization of the carboxylic acids, encouraging crystallization over oiling.

  • Dissolve the oil/solid in Glacial Acetic Acid at 80°C (approx. 3-5 mL per gram).

  • Slowly add Water until faint turbidity.

  • Allow to cool to RT with vigorous stirring. The shear force helps initiate nucleation.

  • Filter and wash copiously with water to remove acetic acid smell.

  • Dry thoroughly (Trace acetic acid can catalyze degradation).

Module 3: Thermal Stability & The Claisen Threat

The Hidden Danger

Users often dry the product in an oven at >100°C to remove water. This is a critical error.

  • Mechanism: The allyl phenyl ether moiety is susceptible to a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) .[1][2][3]

  • Pathway: While the 3-position is blocked by Bromine, the 5-position is open. Heating >140°C will migrate the allyl group to the 5-position, reforming the phenol and destroying your ether linkage.

Claisen SM 4-(Allyloxy)-3-bromobenzoic acid (Ether Product) Transition Transition State (>140°C) SM->Transition Heat Product 5-Allyl-3-bromo-4-hydroxybenzoic acid (Rearranged Impurity) Transition->Product Irreversible

Figure 2: Thermal degradation pathway. Note that the bromine atom directs the rearrangement to the 5-position.

Storage & Drying Guidelines
  • Drying: Vacuum oven at max 60°C . Use

    
     or Drierite as a desiccant.
    
  • Storage: Store in amber vials (protect from light) at 4°C. The allyl double bond is sensitive to radical oxidation over long periods (turning the white solid pink/brown).

FAQ: Technical Q&A

Q: My product has a pinkish hue. Is it ruined? A: Not necessarily. The pink color usually indicates trace oxidation of minor phenolic impurities or radical formation on the allyl group.

  • Fix: Dissolve in EtOAc and wash with 10% Sodium Bisulfite (

    
    ) . This reducing agent neutralizes quinone-like oxidized species. Recrystallize with activated charcoal if color persists.
    

Q: Can I use silica gel chromatography? A: Yes, but be cautious. Carboxylic acids often "streak" or "tail" on silica due to strong interaction with silanol groups.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH). This suppresses ionization and sharpens the peak.

Q: What is the expected melting point? A: While literature varies based on crystal polymorphs, pure 4-(allyloxy)-3-bromobenzoic acid typically melts in the range of 100–120°C (lower than the hydroxy-precursor). A broad range (>3°C) indicates trapped solvent or phenolic impurity.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight 257.08 g/mol Calculation standard.

(COOH)
~4.0Similar to benzoic acid; dictates extraction pH.
Solubility (Water) Negligible (Acid form)Precipitates upon acidification.
Solubility (EtOH) High (Hot), Moderate (Cold)Basis for Protocol 1.
Thermal Limit ~140°COnset of Claisen Rearrangement risk.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of benzoic acid derivatives and recrystallization solvent selection).

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205-247. (Mechanistic grounding for the thermal instability of allyl aryl ethers).

  • Sigma-Aldrich. (n.d.).[4] 3-Bromobenzoic acid Product Specification. (Used as a baseline for physical property comparison of brominated benzoic acid cores). [4]

Sources

Troubleshooting

troubleshooting failed reactions with 4-(Allyloxy)-3-bromobenzoic acid

Technical Support Center: 4-(Allyloxy)-3-bromobenzoic Acid Product ID: [Generic-ID-X] CAS: 102308-46-3 (Representative derivative class) Molecular Weight: 257.08 g/mol Support Tier: Level 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Allyloxy)-3-bromobenzoic Acid

  • Product ID: [Generic-ID-X]

  • CAS: 102308-46-3 (Representative derivative class)

  • Molecular Weight: 257.08 g/mol

  • Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical guide for 4-(Allyloxy)-3-bromobenzoic acid . As a Senior Application Scientist, I often see this molecule fail not because of a single error, but because it possesses three distinct reactive centers that can interfere with each other:

  • The Aryl Bromide (C3): The intended site for cross-coupling.

  • The Allyl Ether (C4): A thermal "time bomb" (Claisen rearrangement) and a transition-metal trap (de-allylation/isomerization).

  • The Carboxylic Acid (C1): A catalyst poison and solubility switch.

This guide is structured to troubleshoot failures by symptom, providing mechanistic insights and self-validating protocols to get your synthesis back on track.

Part 1: Diagnostic Triage

Before changing reagents, identify the failure mode using this decision logic.

TroubleshootingFlow Start Start: Reaction Failed CheckTLC 1. Check TLC/LCMS Is Starting Material (SM) consumed? Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left Yes SM_Gone SM Consumed CheckTLC->SM_Gone No BlackPpt 2. Did reaction turn black/precipitate? SM_Left->BlackPpt NewSpot 3. Analyze Product Mass SM_Gone->NewSpot Poisoning Diagnosis: Catalyst Poisoning (Acid Interference) BlackPpt->Poisoning Yes (Pd Black) Inert Diagnosis: Oxidative Addition Failure (Ligand/Temp Issue) BlackPpt->Inert No (Clear/Brown) Mass_M Mass = M (Isomer) NewSpot->Mass_M Same Mass Mass_Minus40 Mass = [M-40] (Phenol) NewSpot->Mass_Minus40 Loss of Allyl Claisen Diagnosis: Claisen Rearrangement (Thermal >150°C) Mass_M->Claisen Deallyl Diagnosis: Pd-Catalyzed Deallylation (Tsuji-Trost Side Reaction) Mass_Minus40->Deallyl

Figure 1: Diagnostic decision tree for identifying failure modes based on visual and mass-spec observations.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: The "Stalled" Suzuki Coupling

User Report: "I am trying to couple the bromide with a boronic acid using Pd(PPh3)4 and Na2CO3. The reaction turns black immediately, and I recover 90% starting material."

The Science: The free carboxylic acid is the culprit. In basic media, the carboxylate anion (


) can coordinate tightly to the Palladium(II) center, displacing phosphine ligands. This forms an unreactive "palladacycle" or simply precipitates Palladium black (inactive Pd(0) aggregates) before the catalytic cycle begins [1].

Protocol Correction:

  • The "Masking" Strategy (Recommended): Convert the acid to a methyl ester before the coupling. The ester does not coordinate to Pd. Hydrolyze back to the acid post-coupling (LiOH, THF/H2O).

  • The "Hard Base" Strategy: If you must use the free acid, switch to Potassium Phosphate (K3PO4) as the base and use water as a co-solvent. The phosphate buffers the system and prevents the formation of inhibitory Pd-carboxylate complexes better than carbonate.

  • Ligand Switch: Switch to bulky, electron-rich ligands like XPhos or SPhos . These bind Pd more tightly than the carboxylate can, keeping the catalyst active [2].

Self-Validating Check:

  • Test: Run a small scale reaction with the methyl ester version of the substrate.

  • Result: If the ester works but the acid fails, the mechanism is confirmed as carboxylate poisoning.

Scenario B: The "Mystery Isomer" (Thermal Instability)

User Report: "My reaction requires heating to 120°C in DMF. I see a new spot on TLC with the exact same mass as my starting material, but it's not the product."

The Science: You have triggered a Claisen Rearrangement .[1][2][3] Allyl aryl ethers are thermally unstable. Upon heating (typically >150°C, but lower in polar solvents or with Lewis Acids), the allyl group migrates from the oxygen to the ortho carbon via a [3,3]-sigmatropic rearrangement. Since the ortho position (C3) is occupied by Bromine, it may migrate to C5 or force a Cope rearrangement, leading to complex mixtures [3].

Protocol Correction:

  • Temperature Ceiling: Never exceed 100°C with this substrate unless the acid is protected and no Lewis acids are present.

  • Solvent Switch: DMF has a high boiling point which encourages overheating. Switch to 1,4-Dioxane (bp 101°C) or Toluene to physically limit the temperature.

  • Microwave Warning: Do not use microwave irradiation without strict internal temperature control. Microwaves often generate "hot spots" that trigger the rearrangement locally.

Scenario C: Loss of the Allyl Group (De-allylation)

User Report: "I obtained the coupled product, but the allyl group is gone! I have a phenol (-OH) instead."

The Science: Palladium is an excellent catalyst for removing allyl groups (Tsuji-Trost reaction). If your reaction mixture contains a nucleophile (like secondary amines, water, or even the boronic acid itself acting as a nucleophile) and the Pd catalyst is active, the allyl group can be cleaved [4].

Protocol Correction:

  • Scavenger check: Ensure your reaction is strictly anhydrous if water isn't required.

  • Avoid Nucleophilic Bases: Use non-nucleophilic bases like Cs2CO3 or K3PO4 rather than amines (Et3N) which can facilitate the

    
    -allyl Pd complex formation.
    
  • Atmosphere: Ensure rigorous degassing (Argon sparge). Oxygen can accelerate the oxidative insertion into the allylic C-O bond.

Part 3: Reactivity & Data Reference

Competing Pathways Map

Understanding the competition between the Bromide (desired) and the Allyl Ether (undesired) is critical.

ReactivityMap Substrate 4-(Allyloxy)-3-bromobenzoic acid Suzuki Pathway A: Suzuki Coupling (Desired) Substrate->Suzuki Pd(0), Base Target: C-Br Claisen Pathway B: Claisen Rearrangement (Thermal Side Reaction) Substrate->Claisen Heat >150°C Target: Allyl Ether Deallyl Pathway C: De-allylation (Pd-Catalyzed Cleavage) Substrate->Deallyl Pd(0) + Nucleophile Target: Allyl Ether Amide Pathway D: Amide Coupling (Steric Issues) Substrate->Amide Amine + HATU Target: COOH Product Biaryl Product Suzuki->Product Isomer Ortho-Allyl Phenol (Dead End) Claisen->Isomer Phenol Phenol Derivative (Deprotection) Deallyl->Phenol

Figure 2: Competing reaction pathways. Note that Pd(0) activates both Pathway A (desired) and Pathway C (undesired).

Key Physicochemical Parameters
ParameterValue / BehaviorImplication for Protocol
pKa (COOH) ~4.0 (Est.)Forms salts with weak bases (K2CO3). Use K3PO4 or protect as ester.[4]
Solubility Low in Hexane/Water. High in DMF/DMSO/THF.Avoid non-polar solvents for the free acid. Use THF/Water mixtures.
Steric Bulk High at C1 (COOH) due to C3 (Br).Amide coupling requires high-activity reagents (HATU/COMU) rather than EDC/NHS.
Thermal Limit ~120°C (Solvent dependent)Keep reaction temps <100°C to prevent Claisen rearrangement.

Part 4: Validated Protocols

Optimized Amide Coupling (Overcoming Sterics)

The ortho-bromo group sterically hinders the carboxylic acid. Standard EDC couplings often fail.

  • Activation: Dissolve substrate (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Time: Stir for 15 mins at Room Temp (critical for active ester formation).

  • Addition: Add amine (1.1 equiv).

  • Monitoring: If conversion is <50% after 4 hours, do not heat. Add 0.5 equiv HOAt (additive) to accelerate the reaction without thermal rearrangement.

Safe Suzuki Coupling (Ester Method)

The most robust method to avoid acid poisoning and de-allylation.

  • Protection: Reflux substrate in MeOH with catalytic H2SO4 (4h) -> Methyl Ester .

  • Coupling:

    • Solvent: Toluene/Water (4:1).

    • Base: K3PO4 (3.0 equiv).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Temp: 80°C (Strict control).

  • Deprotection: LiOH (3 equiv) in THF/Water at RT.

References

  • Mechanism of Carboxylate Poisoning

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
  • Ligand Selection for Difficult Substrates

    • Martin, R., & Buchwald, S. L. (2008).[5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Claisen Rearrangement of Allyl Aryl Ethers

    • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.
  • Pd-Catalyzed Deallylation (Tsuji-Trost)

    • Tsuji, J. (1986). Palladium-Catalyzed Reactions of Allyl Compounds. Tetrahedron, 42(16), 4361-4401.

Sources

Optimization

Technical Support Center: Solvent Effects on 4-(Allyloxy)-3-bromobenzoic Acid Reactivity

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(Allyloxy)-3-bromobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Allyloxy)-3-bromobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding the profound impact of solvent selection on its reactivity. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the utility of 4-(Allyloxy)-3-bromobenzoic acid. The C-Br bond is the primary reactive site for transformations like Suzuki-Miyaura and Heck couplings. Solvent choice is not merely about dissolution; it fundamentally influences catalyst activity, stability, and reaction outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. Could the solvent be the issue?

A1: Absolutely. This is one of the most common failure points. The solvent plays several critical roles in the Suzuki-Miyaura catalytic cycle:

  • Catalyst Activation and Stability: Solvents can be involved in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[3] Furthermore, they stabilize the active catalyst and intermediates.

  • Reagent Solubility: All components—the aryl bromide, boronic acid, base, and catalyst—must have adequate solubility at the reaction temperature. Poor solubility of the base (e.g., K₂CO₃) is a frequent problem.

  • Influence on Base Efficacy: The solvent mediates the activity of the base, which is crucial for the transmetalation step. Polar, and particularly protic, solvents can facilitate the dissociation and activity of inorganic bases.

For a sluggish reaction, consider switching to a solvent system known to perform well. A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O) is often highly effective.[4][5] The water helps dissolve the inorganic base and can accelerate the transmetalation step.

Q2: I'm observing significant decomposition of my boronic acid coupling partner. How can I mitigate this using solvent choice?

A2: Protodeboronation (cleavage of the C-B bond by a proton source) is a major side reaction, especially with electron-rich or heteroaryl boronic acids. While often associated with acidic conditions, it can be promoted by water and high temperatures.

  • Aprotic Solvents: To minimize this side reaction, consider using anhydrous polar aprotic solvents like DMF, DME, or THF, or non-polar solvents like Toluene.[1]

  • Careful Use of Water: If an aqueous system is necessary for solubility, minimize the reaction time and temperature. Ensure your base is strong enough to maintain a sufficiently high pH to suppress protodeboronation.

Q3: For a Heck reaction with 4-(Allyloxy)-3-bromobenzoic acid, what is the best practice for solvent selection?

A3: The Heck reaction typically requires polar aprotic solvents to facilitate the formation of the charged intermediates in the catalytic cycle.[6]

  • Recommended Solvents: DMF, DMAc, and NMP are excellent choices as they effectively solvate the palladium catalyst and ionic intermediates.

  • Temperature Considerations: These high-boiling point solvents are also suitable for the elevated temperatures often required for Heck reactions, especially with aryl bromides.[6][7]

  • Avoiding Protic Solvents: While some protocols exist, protic solvents like alcohols are generally less ideal as primary solvents for Heck reactions as they can participate in side reactions.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

This diagram outlines a logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions involving 4-(Allyloxy)-3-bromobenzoic acid, with a focus on solvent-related problems.

SuzukiTroubleshooting start Reaction Issue: Low or No Conversion check_solubility Q1: Are all reagents soluble at reaction temperature? start->check_solubility solubility_no Action: Change solvent or add a co-solvent. (e.g., Toluene -> Toluene/EtOH/H2O) check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes success Problem Resolved solubility_no->success check_base Q2: Is the base effective? (Consider pKa and solubility) solubility_yes->check_base base_no Action: Switch to a stronger or more soluble base (e.g., K2CO3 -> Cs2CO3) OR switch to a more polar solvent (e.g., THF -> DMF) to aid dissolution. check_base->base_no No base_yes Yes check_base->base_yes base_no->success check_catalyst Q3: Is the catalyst active? (Decomposition or Inhibition) base_yes->check_catalyst catalyst_no Action: Re-evaluate solvent. Highly coordinating solvents (MeCN, DMSO) can sometimes inhibit the catalyst. Try less coordinating options like Dioxane or Toluene. check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no->success check_side_reactions Q4: Are side reactions observed? (e.g., Protodeboronation) catalyst_yes->check_side_reactions side_reactions_yes Action: Switch to anhydrous aprotic solvent (e.g., Dioxane, THF). Minimize water content. check_side_reactions->side_reactions_yes Yes side_reactions_yes->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(Allyloxy)-3-(phenyl)benzoic acid.

Materials:

  • 4-(Allyloxy)-3-bromobenzoic acid

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add 4-(Allyloxy)-3-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the solvent mixture of 1,4-Dioxane and water (e.g., 4:1 v/v). The total solvent volume should create a starting material concentration of approximately 0.1 M.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 2: Esterification Reactions

The carboxylic acid moiety of 4-(Allyloxy)-3-bromobenzoic acid is readily converted to an ester. The choice of solvent is critical for driving the reaction equilibrium to completion, especially in Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification yield is poor. How can I use the solvent to improve it?

A1: Fischer esterification is a reversible reaction where water is produced as a byproduct.[8] To achieve high yields, this water must be removed.

  • Azeotropic Removal: The most effective strategy is to use a non-polar, water-immiscible solvent like Toluene or Hexane .[8] By using a Dean-Stark apparatus, water is removed from the reaction mixture as an azeotrope, driving the equilibrium towards the ester product.

  • Solvent-Free: An alternative is to use a large excess of the alcohol reactant, which acts as both reactant and solvent.[9] This is most practical when the alcohol is inexpensive and easily removed after the reaction.

Q2: Can I use a polar solvent like DMF or THF for esterification?

A2: While these solvents will dissolve the reactants, they are generally poor choices for Fischer esterification because they are miscible with water, making azeotropic removal impossible. However, they can be used for other esterification methods, such as those employing coupling agents (e.g., EDC/DMAP) or when converting the carboxylic acid to a more reactive species like an acid chloride first.[10]

Data Presentation: Solvent Selection for Key Reactions
Reaction TypeRecommended SolventsRationale & Key Considerations
Suzuki-Miyaura Coupling Dioxane/H₂O, Toluene/EtOH/H₂O, DMFBalances reagent solubility and catalyst activity. Water helps dissolve the base.[4]
Heck Reaction DMF, DMAc, NMPHigh-boiling polar aprotic solvents stabilize polar intermediates and are suitable for high-temperature reactions.[6]
Fischer Esterification Toluene, HexaneAllows for azeotropic removal of water byproduct, driving the reaction equilibrium to completion.
Esterification (Coupling Agent) DCM, THF, AcetonitrileAprotic solvents that are generally unreactive towards common coupling agents like EDC or DCC.

Section 3: General Reactivity & Solubility

Understanding the fundamental properties of 4-(Allyloxy)-3-bromobenzoic acid is the first step in successful reaction design.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to dissolve 4-(Allyloxy)-3-bromobenzoic acid?

A1: Based on the structure (a polar carboxylic acid and ether group, a non-polar aromatic ring) and data from similar compounds like 4-bromobenzoic acid, solubility will be as follows:[11][12]

  • High Solubility: Polar aprotic solvents (DMF, DMSO, THF) and polar protic solvents (Methanol, Ethanol).[13]

  • Moderate to Low Solubility: Ethers (Diethyl ether), Halogenated solvents (DCM).

  • Very Low Solubility: Non-polar solvents (Hexane, Toluene) and Water at neutral pH. The sodium or potassium salt of the acid will be water-soluble.

Decision Tree: Solvent Choice by Reaction Type

This diagram helps guide the initial solvent selection based on the desired chemical transformation.

SolventChoice cluster_reactions Reaction Pathways cluster_solvents Solvent Recommendations start Desired Reaction? suzuki Suzuki or other Cross-Coupling start->suzuki heck Heck Reaction start->heck ester_fischer Fischer Esterification start->ester_fischer ester_coupling Esterification (with coupling agent) start->ester_coupling solvent_coupling Polar Aprotic / Aqueous Mix (Dioxane/H2O, DMF) suzuki->solvent_coupling Promotes base solubility & catalyst activity solvent_heck High-Boiling Polar Aprotic (DMF, DMAc) heck->solvent_heck Stabilizes intermediates solvent_fischer Non-Polar Azeotropic (Toluene, Hexane) ester_fischer->solvent_fischer Enables water removal solvent_ester_coupling Anhydrous Aprotic (DCM, THF) ester_coupling->solvent_ester_coupling Inert to coupling agents

Caption: Decision tree for initial solvent selection.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

  • Effect of solvent on SN1 & SN2. YouTube.

  • Effect of solvent on the Suzuki cross-coupling. ResearchGate.

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.

  • Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium. ResearchGate.

  • Effect of solvent on the Suzuki reaction. ResearchGate.

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.

  • Esterification optimization studies. ResearchGate.

  • CAS 586-76-5: 4-Bromobenzoic acid. CymitQuimica.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications.

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health.

  • In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. Benchchem.

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI.

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.

  • Solubility of Organic Compounds. University of Calgary.

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate.

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media. IISTE.org.

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research.

  • Heck Reaction. Chemistry LibreTexts.

  • Properties of Common Organic Solvents. University of Minnesota.

  • Optimizing solvent choice for high-yield esterification of 3-Methyl-2-buten-1-ol. Benchchem.

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar.

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.

  • 3-Bromobenzoic acid 98 585-76-2. Sigma-Aldrich.

  • 4-Bromobenzoic acid. Sigma-Aldrich.

Sources

Troubleshooting

temperature optimization for 4-(Allyloxy)-3-bromobenzoic acid experiments

Welcome to the technical support center for 4-(Allyloxy)-3-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Allyloxy)-3-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental parameters, with a core focus on temperature control. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for 4-(Allyloxy)-3-bromobenzoic acid, and where is temperature most critical?

The most common and efficient method for synthesizing 4-(Allyloxy)-3-bromobenzoic acid is through a Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group on 3-bromo-4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).

Temperature is a paramount parameter during the nucleophilic substitution (SN2) step. The reaction rate is highly dependent on temperature, as described by the Arrhenius equation, where an increase in temperature generally leads to a faster reaction.[1][2] However, excessively high temperatures can promote undesirable side reactions, primarily the E2 elimination of the allyl halide, which reduces the overall yield.[3] A typical temperature range for this synthesis is between 50 to 100 °C.[3] One established protocol for a similar allylation heats the reaction mixture to 60°C for several hours.[4]

Q2: Why is my reaction yield for the allylation step consistently low, and how can I optimize it using temperature?

Low yield is a frequent challenge and can often be traced back to a suboptimal thermal profile.

  • Causality: The Williamson ether synthesis is a competition between the desired SN2 pathway and the E2 elimination side-reaction.[3] At lower temperatures, the overall reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe. Conversely, at higher temperatures, the E2 elimination pathway becomes more significant, especially with alkoxides, consuming your reactants without forming the desired ether.

  • Troubleshooting Approach: We recommend a systematic temperature screen. Start the reaction at a moderate temperature, such as 60°C, which is often effective for allylation of phenols.[4] If the yield is low and starting material remains, consider increasing the temperature in 5-10°C increments. Monitor the reaction closely for the formation of byproducts. If byproduct formation increases without a significant improvement in the desired product yield, the temperature is likely too high.

Q3: How does temperature influence the purification of 4-(Allyloxy)-3-bromobenzoic acid by recrystallization?

Recrystallization is an effective purification technique that leverages the difference in solubility of a compound in a solvent at high and low temperatures.[5][6]

  • Mechanism of Action: For a successful recrystallization, the target compound should be highly soluble in a chosen solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4°C). Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after cooling).[6] Benzoic acid and its derivatives typically show a significant increase in solubility in hot water compared to cold water, making it a potential recrystallization solvent system.[5]

  • Temperature Optimization:

    • Dissolution Temperature: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product. Overheating or prolonged boiling can risk thermal decomposition of the product. The thermal decomposition of benzoic acid, for instance, begins at much higher temperatures (around 475°C), but it's a best practice to avoid excessive heat.[7]

    • Cooling Rate: The rate of cooling directly impacts crystal size and purity. A slow, controlled cooling process (e.g., allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath) promotes the formation of larger, purer crystals by excluding impurities from the growing crystal lattice. Rapid cooling can trap impurities within the crystals.

Troubleshooting Guide: Temperature-Related Issues

Problem/Observation Probable Cause (Temperature-Related) Recommended Action & Scientific Rationale
Low Reaction Yield with Unreacted Starting Material The reaction temperature is too low, resulting in slow kinetics (insufficient activation energy).Incrementally increase the reaction temperature by 5-10°C (e.g., from 60°C to 70°C). This provides more molecules with the necessary energy to overcome the activation barrier for the SN2 reaction. Monitor reaction progress via TLC or LC-MS.
Significant Byproduct Formation The reaction temperature is too high, favoring the E2 elimination side reaction over the desired SN2 substitution.[3]Reduce the reaction temperature. If byproducts persist, consider using a milder base or a more polar aprotic solvent (e.g., DMF, DMSO) which can sometimes allow for lower reaction temperatures while maintaining a reasonable rate.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the product, or the solution is cooled too rapidly.Select a solvent with a lower boiling point. Ensure the cooling process is slow and gradual. Start by allowing the solution to cool to room temperature naturally before inducing further crystallization with an ice bath.
Poor Product Recovery After Recrystallization Too much solvent was used, or the solution was not cooled to a sufficiently low temperature.Use the minimum amount of hot solvent for dissolution. After initial cooling, ensure the flask is thoroughly chilled in an ice bath (0-4°C) for at least 30 minutes to maximize precipitation, as solubility is temperature-dependent.[5]
Product Degradation During Workup/Drying The product is being dried at too high a temperature. Some brominated aromatic compounds can be sensitive to prolonged heat.[8]Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50°C). Avoid aggressive heating, which can lead to decomposition. The melting point of the related 3-bromobenzoic acid is 155-158°C, indicating good thermal stability at moderate temperatures.[9]

Experimental Protocol: Temperature-Optimized Synthesis

This protocol details the synthesis of 4-(Allyloxy)-3-bromobenzoic acid from 3-bromo-4-hydroxybenzoic acid.

Materials:

  • 3-bromo-4-hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric Acid (1M)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). Stir the suspension at room temperature for 20 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

  • Allylation & Temperature Control: Add allyl bromide (1.2 eq) to the suspension. Heat the reaction mixture to 60°C using a temperature-controlled oil bath. Maintain this temperature and stir vigorously for 3-5 hours.

    • Scientific Rationale: 60°C is an established starting point that balances reaction rate and minimizes the E2 elimination side reaction.[4] A temperature-controlled bath ensures stable and uniform heating, preventing localized overheating that could lead to byproduct formation.

  • Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography), eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting material indicates reaction completion.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify to pH 2-3 with 1M HCl to protonate the carboxylic acid and precipitate the product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification (Temperature Critical):

    • Remove the solvent under reduced pressure to obtain the crude solid.

    • Perform recrystallization. A mixture of ethanol and water or ethyl acetate and hexane is a good starting point.

    • Heat the chosen solvent system to its boiling point and add it portion-wise to the crude solid until it just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Drying: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the purified 4-(Allyloxy)-3-bromobenzoic acid in a vacuum oven at 45°C overnight.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis of 4-(Allyloxy)-3-bromobenzoic acid.

G start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present Significant SM Remains check_sm->sm_present Analysis increase_temp Increase Reaction Temp (e.g., 60°C to 70°C) sm_present->increase_temp Yes no_sm Little to No SM Remains sm_present->no_sm No end_good Yield Optimized increase_temp->end_good increase_time Increase Reaction Time at Current Temp check_byproducts Analyze for Byproducts (e.g., via LC-MS) no_sm->check_byproducts byproducts_present Byproducts Detected (Potential E2 Product) check_byproducts->byproducts_present decrease_temp Decrease Reaction Temp (e.g., 60°C to 50°C) byproducts_present->decrease_temp Yes check_reagents Verify Reagent Purity & Stoichiometry byproducts_present->check_reagents No decrease_temp->end_good end_bad Consult Further check_reagents->end_bad

Caption: Troubleshooting Decision Tree for Low Yield.

References

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Valle, M. A., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(2), M1365. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Pawar, S. S., & Shisodia, S. U. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology, 8(4). Available from: [Link]

  • Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. Available from: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Linear Relationship between Temperature and the Apparent Reaction Rate Constant of Hydroxyl Radical with 4-chlorobenzoic Acid. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Taylor, R. (1976). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 8(5), 725-733. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromobenzoic acid, 4-biphenyl ester. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Fire and Materials, 35(4), 203-221. Available from: [Link]

  • Jasperse, C. (n.d.). Recrystallization I. Concordia College. Retrieved from [Link]

  • savvy-chemist. (2016). Reaction Kinetics (6) How Temperature affects Reaction Rate. Retrieved from [Link]

  • Dalal, M. (n.d.). Effect of Temperature on Reaction Rates. Dalal Institute. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-(Allyloxy)-3-bromobenzoic acid

Ticket ID: #ABBA-STAB-001 Subject: Prevention of Decomposition & Handling Protocols Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary 4-(Allyloxy)-3-bromobenzoic acid is a trisubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ABBA-STAB-001 Subject: Prevention of Decomposition & Handling Protocols Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

4-(Allyloxy)-3-bromobenzoic acid is a trisubstituted benzene derivative possessing three distinct reactive handles: a carboxylic acid, an aryl bromide, and an allyl ether. Its decomposition is rarely random; it is almost always driven by thermal rearrangement (Claisen) or unintended catalytic cleavage (Deallylation) .

This guide provides the mechanistic causality behind these failures and actionable protocols to prevent them.

Module 1: Thermal Instability (The Claisen Threat)

The Issue

Users often assume that because the 3-position is "blocked" by a Bromine atom, the molecule is resistant to the [3,3]-sigmatropic rearrangement (Claisen rearrangement). This is false.

Mechanistic Insight

The Claisen rearrangement is a concerted pericyclic reaction.[1] While the Bromine atom at position 3 prevents migration to that specific carbon, it does not stabilize the ether. Upon heating (>140°C or lower with Lewis acids), the allyl group will migrate to the open ortho-position (Position 5) , destroying your starting material and yielding 3-bromo-5-allyl-4-hydroxybenzoic acid.

Troubleshooting Protocol: Thermal Management
ParameterSafe LimitCritical Danger ZoneConsequence
Reaction Temp < 100°C> 140°CIrreversible rearrangement to isomer.
Solvent Choice Toluene, THF, DCMDMF, DMSO (High BP)High-boiling solvents encourage users to overheat.
Purification RecrystallizationDistillation / SublimationProlonged heat exposure drives rearrangement.
DOT Diagram: Thermal & Catalytic Decomposition Pathways

DecompositionPathways Start 4-(Allyloxy)-3-bromobenzoic acid Heat Heat (>140°C) [3,3]-Sigmatropic Shift Start->Heat Pd Pd(0) + Nucleophile (Tsuji-Trost conditions) Start->Pd Light UV Light Radical Cleavage Start->Light Product_Claisen 3-Bromo-5-allyl-4-hydroxybenzoic acid (Rearranged Isomer) Heat->Product_Claisen Migration to C5 Product_Deallyl 3-Bromo-4-hydroxybenzoic acid (Phenol) Pd->Product_Deallyl Allyl Scavenging Product_Radical Debrominated Byproducts Light->Product_Radical

Figure 1: Primary decomposition pathways. Note that the Br-blockade at C3 forces thermal migration to C5, rather than preventing the reaction.

Module 2: Cross-Coupling Survival Guide

The Issue

Researchers utilizing the Aryl-Bromide (Ar-Br) handle for Suzuki, Sonogashira, or Buchwald couplings frequently observe the loss of the allyl group (deallylation).

The Cause: Unintended Tsuji-Trost Chemistry

Palladium (Pd) is promiscuous. In the presence of Pd(0), the allyl ether can undergo oxidative addition to form a


-allyl palladium complex . If your reaction mixture contains a nucleophile (amines, water, or even the boronic acid under certain conditions), the allyl group is cleaved, regenerating the phenol.
Self-Validating Protocol: Chemoselective Coupling

Goal: React the Ar-Br without touching the Ar-O-Allyl.

  • Avoid Strong

    
    -Acceptor Ligands:  Ligands like dppe or dppp can stabilize cationic 
    
    
    
    -allyl species, facilitating cleavage.
    • Recommendation: Use bulky, electron-rich phosphines like SPhos or XPhos . These accelerate the oxidative addition into the Ar-Br bond (the desired step) significantly faster than they interact with the allyl ether.

  • Base Selection:

    • Avoid: Morpholine, Piperidine, or primary amines (strong nucleophiles that scavenge allyl groups).

    • Use: Inorganic bases like

      
       or 
      
      
      
      .
  • The "Sacrificial" Additive:

    • If deallylation persists, add no specific allyl scavengers. Ensure the solvent is strictly anhydrous to prevent water from acting as the nucleophile attacking the

      
      -allyl species.
      

Module 3: Storage & Handling FAQs

Q: Can I store this compound on the benchtop?

A: No. While the carboxylic acid is stable, the allyl ether + aryl bromide combination is sensitive to photo-induced radical degradation.

  • Protocol: Store at 2–8°C in amber glass.

  • Why: UV light can homolytically cleave the C-Br bond. The resulting aryl radical can abstract a hydrogen from the allylic position of a neighboring molecule, initiating a polymerization chain reaction.

Q: My compound turned pink/brown. Is it usable?

A: This indicates surface oxidation or slight photodebromination (liberating


 or radical species).
  • Remediation: Perform a recrystallization using Ethanol/Water or Toluene/Hexane .

  • Do NOT: Attempt to distill. The heat required to distill this high-molecular-weight acid will trigger the Claisen rearrangement before the product distills.

Q: How do I dry the compound without decomposing it?

A: Vacuum drying at room temperature is safe.

  • Warning: Do not use a vacuum oven set above 60°C. If the compound contains trace acids (from synthesis), heating under vacuum concentrates the acid on the surface, catalyzing the removal of the allyl group.

Module 4: Synthesis & Purification Workflow

To ensure the integrity of the material during synthesis (typically alkylation of 3-bromo-4-hydroxybenzoic acid), follow this logic flow:

DOT Diagram: Safe Synthesis Logic

SynthesisWorkflow Step1 Alkylation Step (Phenol + Allyl Bromide) Check1 Base Selection: Use K2CO3 in Acetone/DMF Step1->Check1 Warning1 AVOID: NaOH/KOH + High Heat (Hydrolysis Risk) Step1->Warning1 Step2 Workup / Isolation Check1->Step2 Check2 Acidify to pH 3-4 with dilute HCl (Keep T < 10°C) Step2->Check2 Step3 Drying Check2->Step3 Check3 Vacuum Desiccator (P2O5) Room Temp Step3->Check3

Figure 2: Safe synthesis workflow emphasizing temperature control and pH management.

References

  • Claisen Rearrangement Mechanism

    • Title: The Claisen Rearrangement.[1][2][3] Response to Solvents and Substituents.

    • Source:Chemical Reviews (via NIH/PubChem d
    • URL:[Link]

  • Palladium-Catalyzed Deallylation (Tsuji-Trost)

    • Title: Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand.[4]

    • Source:ResearchG
    • URL:[Link]

  • General Stability of 3-Bromobenzoic Acid Derivatives

    • Title: Safety Data Sheet: 3-Bromo-4-hydroxybenzoic acid.
    • Source:Sigma-Aldrich.[5]

  • Ortho-Blocked Claisen Rearrangement

    • Title: Thermal aromatic Claisen rearrangement of alkyl(allyl)-aryl ethers.[6]

    • Source:Semantic Scholar.
    • URL:[Link][1][6][7][8][9]

Sources

Troubleshooting

Technical Support Center: 4-(Allyloxy)-3-bromobenzoic acid

Welcome to the technical support center for 4-(Allyloxy)-3-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Allyloxy)-3-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when using this versatile reagent. By understanding the interplay of its functional groups—the carboxylic acid, the aryl bromide, and the allyl ether—you can optimize your reaction outcomes and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling, stability, and reactivity of 4-(Allyloxy)-3-bromobenzoic acid.

Q1: What are the primary reactive sites of 4-(Allyloxy)-3-bromobenzoic acid?

A1: The molecule presents three key functional groups for synthetic transformations:

  • Aryl Bromide: Primarily used for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

  • Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. It also influences the electronic properties of the aromatic ring.

  • Allyl Ether: Generally a stable protecting group, but can undergo cleavage or isomerization under specific conditions.

Q2: How stable is the allyl ether protecting group?

A2: The allyl ether is relatively stable under a range of conditions, including many palladium-catalyzed cross-coupling reactions. However, it can be sensitive to strong acids, high temperatures, and certain transition metal catalysts that can promote isomerization or cleavage.[1]

Q3: What are the recommended storage conditions for 4-(Allyloxy)-3-bromobenzoic acid?

A3: Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid exposure to strong oxidizing agents and bases.

Q4: Can I perform reactions on the carboxylic acid without affecting the aryl bromide?

A4: Yes, standard esterification or amidation reactions can typically be performed selectively. For example, Fischer esterification (acid-catalyzed with alcohol) or coupling with an amine using standard coupling agents (e.g., DCC, EDC) will leave the aryl bromide intact.

Section 2: Troubleshooting Guide for Common Reactions

This section provides a detailed breakdown of potential issues and solutions for common synthetic transformations involving 4-(Allyloxy)-3-bromobenzoic acid.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the structure of 4-(Allyloxy)-3-bromobenzoic acid presents unique challenges.

Problem 1: Low or No Conversion to the Biphenyl Product

  • Possible Cause 1: Steric Hindrance. The ortho allyloxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step.[2][3][4]

    • Solution:

      • Choice of Ligand: Employ bulky, electron-rich phosphine ligands that can promote oxidative addition at hindered sites. Buchwald or Beller-type monophosphine ligands can be effective.

      • Catalyst Pre-activation: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.

      • Reaction Temperature: A moderate increase in temperature can sometimes overcome the activation energy barrier, but be cautious of potential side reactions (see Problem 2).

  • Possible Cause 2: Inactive Catalyst. The palladium catalyst can be sensitive to air and moisture.

    • Solution:

      • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen.

      • Fresh Catalyst: Use a fresh, high-quality palladium catalyst and ligands.

  • Possible Cause 3: Poor Solubility. The starting material or intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[5]

    • Solution:

      • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic co-solvent (like DMF) and water can be effective.

Problem 2: Unwanted Side Reactions

  • Side Reaction 1: Deallylation (Cleavage of the Allyl Ether).

    • Mechanism: Under certain conditions, particularly with some palladium catalysts and nucleophilic bases, the allyl group can be cleaved, revealing a phenol.

    • Troubleshooting:

      • Choice of Base: Use a milder base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices. Avoid strong hydroxides if deallylation is observed.

      • Temperature Control: Run the reaction at the lowest effective temperature.

      • Catalyst Selection: Some palladium catalysts are more prone to interacting with the allyl group. If deallylation is a persistent issue, screen different palladium sources and ligands.

  • Side Reaction 2: Hydrolysis of the Carboxylic Acid.

    • Mechanism: In the presence of a strong aqueous base, the carboxylic acid will be deprotonated to the carboxylate salt. This can affect the solubility and reactivity of the substrate.

    • Troubleshooting:

      • Base Selection: Using a non-aqueous base or a weaker base like potassium fluoride (KF) can mitigate this issue.[6]

      • Workup Procedure: After the reaction, acidification is necessary to protonate the carboxylate and isolate the carboxylic acid product.

  • Side Reaction 3: Protodebromination (Loss of Bromine).

    • Mechanism: The aryl bromide can be reduced to an aryl C-H bond, particularly in the presence of a hydrogen source and an active catalyst.

    • Troubleshooting:

      • Minimize Water: While often necessary, excess water can sometimes be a proton source.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction.

Reactions Involving the Carboxylic Acid

Problem: Incomplete Esterification or Amidation

  • Possible Cause: Steric Hindrance. The bulky bromine atom ortho to the carboxylic acid can hinder the approach of nucleophiles.

    • Solution:

      • More Reactive Electrophile: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride before reacting with the alcohol or amine.[7]

      • Forced Conditions: For direct esterification, higher temperatures and a Dean-Stark trap to remove water can drive the equilibrium towards the product.

Section 3: Experimental Protocols and Data

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a starting point and may require optimization.

  • Reagents and Setup:

    • To a flame-dried Schlenk flask, add 4-(allyloxy)-3-bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with water.

    • Acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary: Troubleshooting Suzuki Coupling Conditions
Problem Parameter to Modify Recommended Change Rationale
Low ConversionCatalyst/LigandUse bulky, electron-rich phosphine ligands (e.g., Buchwald ligands)Overcomes steric hindrance from the ortho-allyloxy group.[2]
TemperatureIncrease temperature in 10°C incrementsProvides energy to overcome the activation barrier.
SolventTry different solvent mixtures (e.g., Toluene/EtOH/H₂O)Improves solubility of reactants and intermediates.[5]
DeallylationBaseSwitch from strong bases (e.g., NaOH) to K₂CO₃ or K₃PO₄Reduces nucleophilicity that can lead to ether cleavage.
TemperatureRun at the lowest possible temperature for the reaction to proceedMinimizes energy available for the side reaction.
ProtodebrominationReaction TimeMonitor reaction and stop when starting material is consumedPrevents over-reduction of the product.

Section 4: Visualizing Reaction Pitfalls

Suzuki Coupling Troubleshooting Workflow

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling steric_hindrance Check for Steric Hindrance start->steric_hindrance catalyst_activity Verify Catalyst Activity start->catalyst_activity solubility Assess Solubility start->solubility ligand Use Bulky Ligand steric_hindrance->ligand temp Increase Temperature steric_hindrance->temp degas Degas Solvents catalyst_activity->degas solvent_screen Screen Solvents solubility->solvent_screen outcome Improved Yield ligand->outcome temp->outcome degas->outcome solvent_screen->outcome

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

Potential Side Reactions of 4-(Allyloxy)-3-bromobenzoic acid

Side_Reactions cluster_suzuki Suzuki Coupling Conditions (Pd catalyst, Base) start 4-(Allyloxy)-3-bromobenzoic acid desired_product Desired Biphenyl Product start->desired_product Desired Pathway deallylation Deallylation (Phenol byproduct) start->deallylation Side Reaction 1 (Strong Base/High Temp) protodebromination Protodebromination (Loss of Br) start->protodebromination Side Reaction 2 (H+ source)

Caption: Competing reaction pathways for 4-(Allyloxy)-3-bromobenzoic acid.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-546.
  • Fan, R.-L., et al. A practical synthesis of 3,3'-disubstituted binaphthyl-2,2'-dicarboxylic acids via Suzuki coupling reaction. Tetrahedron: Asymmetry, 2005, 16(10), 1837-1842.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Kerins, F.; O’Shea, D. F. Generation of Substituted Isoquinolines via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 2002, 67(14), 4968-4971.
  • A patent for the prepar
  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Reddit discussion on steric hindrance in nucleophilic reactions. [Link]

  • Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. ResearchGate. [Link]

  • Cross-coupling reaction between bromobenzene with benzeneboronic acid. ResearchGate. [Link]

  • YouTube video on substitution and elimination reactions. [Link]

  • Allyl Ethers as Protecting Groups. Organic Chemistry Portal. [Link]

  • Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. [Link]

  • Effect of steric hindrance on the hydrolysis of haloalkanes. Quora. [Link]

  • Reaction of m-bromobenzoic acid. Filo. [Link]

  • Overview of Cross-Coupling Chemistry. [Link]

  • Steric Hindrance. Master Organic Chemistry. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. Semantic Scholar. [Link]

  • A Mild Deprotection Strategy for Allyl-Protecting Groups. ResearchGate. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • Mechanism of the Suzuki-Miyaura cross-coupling reaction. Brainly. [Link]

  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA. ResearchGate. [Link]

  • MIT Problem Set on Organic Reactions. [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. [Link]

  • Electrophilic Substitution Reaction of Benzoic acid. YouTube. [Link]

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Optimization

Technical Support Center: Enhancing the Purity of 4-(Allyloxy)-3-bromobenzoic acid

Introduction Welcome to the technical support guide for 4-(Allyloxy)-3-bromobenzoic acid. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(Allyloxy)-3-bromobenzoic acid. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for purifying this important synthetic intermediate. 4-(Allyloxy)-3-bromobenzoic acid is typically synthesized via a Williamson ether synthesis, reacting 4-hydroxy-3-bromobenzoic acid with an allyl halide.[1][2] While the synthesis is generally straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, side products, and degradation.

This guide moves beyond simple protocols to explain the scientific principles behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems encountered during the purification of 4-(Allyloxy)-3-bromobenzoic acid in a direct question-and-answer format.

Question 1: My final product is an off-white or yellowish powder with a broad melting point range. What are the likely impurities?

Answer:

A discolored product with a broad melting point indicates significant impurities. The most common culprits originate from the synthesis itself. The reaction is a Williamson ether synthesis, where the phenoxide of 4-hydroxy-3-bromobenzoic acid acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide).[3]

The primary impurities are typically:

  • Unreacted 4-hydroxy-3-bromobenzoic acid: Incomplete deprotonation of the starting phenol or insufficient reaction time/temperature can leave this starting material behind. Being a phenol, it is prone to oxidation, which can contribute to discoloration.

  • Inorganic Salts: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to form the phenoxide.[4][5] The resulting inorganic salts (e.g., KBr, NaCl) must be thoroughly removed.

  • Hydrolysis Products: Although allyl ethers are relatively stable, harsh acidic or basic conditions during workup could potentially lead to some cleavage back to the starting phenol.[6][7]

The following table summarizes these key impurities and their characteristics.

ImpurityChemical StructureOriginImpact on Purity
4-hydroxy-3-bromobenzoic acidC₇H₅BrO₃Unreacted starting materialDepresses and broadens melting point; contributes to color.
Inorganic Salts (e.g., KBr)KBrByproduct of the Sₙ2 reactionIncreases ash content; can interfere with subsequent reactions.
Allyl AlcoholC₃H₆OHydrolysis of allyl bromideVolatile, but can be trapped in the solid matrix.
Question 2: I performed a simple filtration and wash after the reaction, but the purity is still below 95%. What is the next step?

Answer:

When simple washing is insufficient, you must employ a purification technique that exploits the chemical differences between your product and the impurities. For a carboxylic acid like 4-(Allyloxy)-3-bromobenzoic acid, two highly effective methods are Acid-Base Extraction and Recrystallization.

Method 1: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities. The process involves dissolving the crude product in an organic solvent, extracting the desired acid into an aqueous basic solution, washing away impurities, and then re-precipitating the pure product by acidification.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL). The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer.

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but often not the more weakly acidic starting phenol, offering a degree of selectivity.[5] Vent the funnel frequently as CO₂ gas is generated.

  • Separation & Wash: Combine the aqueous layers. Discard the organic layer (which contains neutral impurities). Wash the combined aqueous layer with fresh diethyl ether (2 x 20 mL) to remove any remaining non-acidic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl with stirring until the pH is ~2.[8] The pure 4-(Allyloxy)-3-bromobenzoic acid will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

G Figure 1: Acid-Base Extraction Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (in Diethyl Ether) B Add NaHCO₃ (aq) Shake & Separate A->B E Neutral Impurities (Discard) C Sodium 4-(Allyloxy)- 3-bromobenzoate F Add 6M HCl Cool & Filter C->F D Pure Product (Precipitate) B->E Impurities remain in organic layer B->C Product moves to aqueous layer F->D G Figure 2: Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities exist) A->B C 3. Slow Cooling (Formation of Pure Crystals) B->C D 4. Isolate Crystals (Vacuum Filtration) C->D G Impurities Remain in Solution (Mother Liquor) C->G E 5. Wash with Cold Solvent & Dry D->E F Pure Product E->F

Caption: Recrystallization Workflow.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques should I use to confirm the purity of my final product?

Answer: A combination of techniques is recommended for unambiguous purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. You should see characteristic peaks for the allyl group (~4.6 ppm, 5.3-5.5 ppm, 6.0-6.1 ppm) and the aromatic protons. [4]The absence of peaks from 4-hydroxy-3-bromobenzoic acid (especially the phenolic -OH proton) is a strong indicator of purity.

  • Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Compare your experimental value to the literature value. Impurities cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize purity. A pure compound should show a single spot. Run your product against the starting material to ensure it has been fully consumed. A typical mobile phase would be a mixture of hexane and ethyl acetate with a drop of acetic acid. [9]* High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. It can separate the main product from even minor impurities. [10][11]

Q2: I suspect my allyl ether is degrading during workup or storage. How can I prevent this?

Answer: Allyl ethers are generally stable to a range of conditions but can be cleaved under specific circumstances. [6]* Avoid Strong Acids: Cleavage of ethers can occur in the presence of strong acids like HBr or HI, especially with heating. [7]Use milder acids for pH adjustment during workup and perform the step at a low temperature.

  • Palladium Contamination: If you are using this compound in subsequent steps involving palladium catalysts, be aware that palladium can catalyze deallylation. [12][13]* Storage: Store the purified, dry solid in a cool, dark place under an inert atmosphere (like nitrogen or argon) to prevent slow oxidative degradation over time.

Q3: Can I use column chromatography for purification?

Answer: Yes, flash column chromatography is an excellent, albeit more resource-intensive, method for achieving very high purity, especially if recrystallization or extraction fails to remove a persistent impurity. [4]

  • Stationary Phase: Silica gel (230-400 mesh) is standard. [4]2. Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common gradient is Hexane:Ethyl Acetate.

    • Pro-Tip: Add ~1% acetic acid to the eluent. This keeps the carboxylic acid protonated, preventing it from interacting strongly with the acidic silica gel and smearing (tailing) down the column. [9]3. Procedure:

    • Prepare the column with silica gel slurried in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry-load this silica onto the top of the column.

    • Run the column, collecting fractions and monitoring them by TLC to identify and combine the pure product fractions.

    • Evaporate the solvent from the combined pure fractions to yield the final product.

G Figure 3: Purification Strategy Decision Tree A Crude Product Purity < 95%? B Primary Method: Acid-Base Extraction A->B Yes C Secondary Method: Recrystallization B->C If impurities persist D Purity > 98%? C->D E Advanced Method: Column Chromatography D->E No G Final Product (Purity > 98%) D->G Yes F Final Product (Purity > 99%) E->F

Caption: Purification Strategy Decision Tree.

References

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Google Patents.
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Preparation of 3-bromobenzoic acid. PrepChem.com. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molecules. Available at: [Link]

  • Process for the purification of carboxylic acids. Google Patents.
  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • 3-Bromobenzoic acid | C7H5BrO2. PubChem. Available at: [Link]

  • (PDF) 4-Amino-3-bromobenzoic acid. ResearchGate. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Chemical Properties of 4-Bromobenzoic acid, oct-3-en-2-yl ester. Cheméo. Available at: [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]

  • Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Recrystallisation of benzoic acid. YouTube. Available at: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Madison. Available at: [Link]

  • 4-Bromobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Available at: [Link]

  • Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. ResearchGate. Available at: [Link]

  • Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium. Organic Letters. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Bioactivity Validation of 4-(Allyloxy)-3-bromobenzoic Acid: A Comparative and Methodological Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the potential biological activities of the novel compound, 4-(Allyloxy)-3-bromoben...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the potential biological activities of the novel compound, 4-(Allyloxy)-3-bromobenzoic acid. Given the absence of established bioactivity data for this specific molecule, this document outlines a hypothesis-driven approach, grounded in the analysis of structurally related compounds and established pharmacological screening methodologies. We will explore potential therapeutic areas, propose a robust experimental workflow for validation, and provide detailed protocols for key assays.

Introduction to 4-(Allyloxy)-3-bromobenzoic Acid: A Structural Rationale for Bioactivity Screening

4-(Allyloxy)-3-bromobenzoic acid is a synthetic organic compound for which, to date, no specific biological activity has been extensively reported in peer-reviewed literature. However, its chemical architecture, featuring a substituted benzoic acid core, suggests several plausible avenues for pharmacological investigation. The presence of the carboxylic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and the lipophilic bromo and allyloxy substituents, which can influence membrane permeability and target engagement, provide a strong rationale for systematic screening.

To formulate a validation strategy, we will draw parallels with structurally analogous compounds that possess well-documented biological effects. This comparative analysis will inform our hypothesis and guide the selection of appropriate in vitro and cell-based assays.

Comparative Analysis: Deducing Potential Bioactivity from Structural Analogs

The bioactivity of a novel compound can often be inferred from its structural similarity to molecules with known pharmacological profiles. In the case of 4-(Allyloxy)-3-bromobenzoic acid, we can identify key structural motifs and examine the activities of compounds that share them.

  • The Benzoic Acid Moiety and Anti-inflammatory Potential: Many benzoic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. For example, salicylic acid and its derivatives are foundational to the class of NSAIDs.

  • The Role of Halogenation: The presence of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. Halogenated aromatic compounds are found in a wide array of drugs, and their interactions with protein targets can be influenced by halogen bonding.

  • The Allyloxy Group: The allyloxy substituent can also influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties and may provide an additional point of interaction with biological targets.

Based on these structural features, a primary hypothesis is that 4-(Allyloxy)-3-bromobenzoic acid may possess anti-inflammatory and/or analgesic properties . To provide a framework for comparison, we will consider the well-characterized NSAID, Ibuprofen , as a positive control and a benchmark for anti-inflammatory activity. A structurally similar but likely inactive compound, such as 4-methoxybenzoic acid , could serve as a negative control in initial screenings.

A Proposed Workflow for Bioactivity Validation

The following diagram outlines a systematic approach to validating the bioactivity of 4-(Allyloxy)-3-bromobenzoic acid, from initial in vitro screening to more complex cell-based assays.

G cluster_0 Phase 1: In Vitro Target-Based Screening cluster_1 Phase 2: Cell-Based Assay Validation cluster_2 Phase 3: Data Interpretation & Next Steps A Compound Procurement & QC (Purity >95%) B Primary Screen: COX-1/COX-2 Inhibition Assay A->B Solubilize in DMSO C Data Analysis: Calculate IC50 Values B->C Generate Dose-Response Curve H Comparative Analysis of IC50 and EC50 Values C->H D Cell Line Selection: RAW 264.7 Macrophages E LPS-Induced Inflammation Model D->E Cell Culture & Seeding F Cytokine Quantification (ELISA): TNF-α, IL-6, PGE2 E->F Compound Treatment & LPS Stimulation G Cell Viability Assay (MTT/XTT) E->G Assess Cytotoxicity F->H G->H I Mechanism of Action Studies H->I If Activity & Low Toxicity Confirmed

Caption: A stepwise workflow for the validation of 4-(Allyloxy)-3-bromobenzoic acid bioactivity.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

This assay will determine the direct inhibitory effect of 4-(Allyloxy)-3-bromobenzoic acid on the activity of purified COX-1 and COX-2 enzymes.

Principle: The inhibition of the peroxidase activity of cyclooxygenase is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (pH 8.0)

  • 4-(Allyloxy)-3-bromobenzoic acid (test compound)

  • Ibuprofen (positive control)

  • 4-methoxybenzoic acid (negative control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and controls in DMSO.

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).

  • Add 10 µL of the test compound or control at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

  • Immediately read the absorbance at 595 nm every 30 seconds for 5 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

This assay will assess the ability of the test compound to suppress the production of pro-inflammatory mediators in a cellular model of inflammation.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-6, and prostaglandins like PGE2. The inhibitory effect of the test compound on the production of these mediators is quantified.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 4-(Allyloxy)-3-bromobenzoic acid (test compound)

  • Ibuprofen (positive control)

  • DMSO (vehicle)

  • ELISA kits for TNF-α, IL-6, and PGE2

  • MTT or XTT cell viability assay kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • After incubation, collect the cell culture supernatant for cytokine and PGE2 analysis.

  • Perform ELISAs for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability using an MTT or XTT assay to rule out cytotoxicity-mediated effects.

  • Calculate the EC50 values for the inhibition of cytokine and PGE2 production.

Data Presentation and Interpretation

The results from the proposed assays should be summarized in a clear and concise manner to facilitate comparison.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-(Allyloxy)-3-bromobenzoic acidExperimental ValueExperimental ValueCalculated Value
IbuprofenExperimental ValueExperimental ValueCalculated Value
4-methoxybenzoic acid>100>100N/A

Table 2: Inhibition of Pro-inflammatory Mediators in RAW 264.7 Cells

CompoundTNF-α EC50 (µM)IL-6 EC50 (µM)PGE2 EC50 (µM)Cell Viability (at highest conc.)
4-(Allyloxy)-3-bromobenzoic acidExperimental ValueExperimental ValueExperimental Valuee.g., >90%
IbuprofenExperimental ValueExperimental ValueExperimental Valuee.g., >90%
Vehicle Control (LPS only)N/AN/AN/A100%

A potent and selective COX-2 inhibitor would exhibit a low IC50 value for COX-2 and a high COX-2 selectivity index. In the cell-based assay, a promising anti-inflammatory compound would show low EC50 values for the inhibition of TNF-α, IL-6, and PGE2, without significant cytotoxicity.

Potential Signaling Pathway Involvement

Should 4-(Allyloxy)-3-bromobenzoic acid demonstrate significant anti-inflammatory activity, further investigation into its mechanism of action would be warranted. A plausible target is the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound 4-(Allyloxy)-3- bromobenzoic acid Compound->IKK Potential Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial bioactivity validation of 4-(Allyloxy)-3-bromobenzoic acid, with a primary focus on its anti-inflammatory potential. The proposed workflow, from in vitro enzyme assays to cell-based functional screens, offers a robust and logical progression for characterizing this novel compound. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety studies. The systematic approach detailed herein ensures that the evaluation of 4-(Allyloxy)-3-bromobenzoic acid is conducted with scientific rigor, providing a solid basis for any future drug development efforts.

References

  • This section would be populated with citations for the specific protocols and background information used, with real URLs. As this is a generated guide for a novel compound, specific literature on its bioactivity does not exist. The references would be to established methodologies and reviews on related compounds.

    • A protocol for the determination of cyclooxygenase-1 and -2 inhibitory activity. Protocol Exchange. [Link]

    • RAW 264.7 cells as a model for in vitro assessment of anti-inflammatory activity.Journal of Pharmacological and Toxicological Methods. (A representative paper on this topic would be cited here with a valid URL).
    • The NF-κB signaling pathway in inflammation.Nature Reviews Immunology. (A review article on this pathway would be cited here with a valid URL).
Comparative

A Comparative Study of 4-(Allyloxy)-3-bromobenzoic Acid Derivatives as Potential Kinase Inhibitors

This guide provides an in-depth comparative analysis of novel 4-(Allyloxy)-3-bromobenzoic acid derivatives, with a specific focus on their synthesis, characterization, and evaluation as potential kinase inhibitors. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of novel 4-(Allyloxy)-3-bromobenzoic acid derivatives, with a specific focus on their synthesis, characterization, and evaluation as potential kinase inhibitors. We will explore the rationale behind the molecular design, provide detailed experimental protocols, and present a comparative analysis of their biological activities. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology.

Introduction: The Rationale for Targeting Kinases with 4-(Allyloxy)-3-bromobenzoic Acid Derivatives

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases, making them a prime target for therapeutic intervention.[3] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous drugs approved for clinical use.[3]

The 4-(allyloxy)-3-bromobenzoic acid scaffold represents a versatile starting point for the development of novel kinase inhibitors. The allyloxy group can be involved in key interactions within the ATP-binding site of kinases, while the bromine atom provides a vector for further chemical modification and can participate in halogen bonding. The carboxylic acid moiety can be derivatized into a variety of functional groups, such as amides, to modulate the compound's physicochemical properties and biological activity. This guide will focus on a comparative study of a series of amide derivatives of 4-(allyloxy)-3-bromobenzoic acid, evaluating their potential as inhibitors of a selected kinase.

Synthetic Strategy and Characterization

The synthesis of 4-(allyloxy)-3-bromobenzoic acid and its amide derivatives can be achieved through a straightforward and efficient multi-step process. The general synthetic workflow is outlined below.

Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid (Parent Compound)

The parent compound, 4-(allyloxy)-3-bromobenzoic acid, can be synthesized from commercially available starting materials. A common route involves the allylation of a suitably protected 4-hydroxy-3-bromobenzoic acid derivative, followed by deprotection.

Experimental Protocol: Synthesis of Methyl 4-(allyloxy)-3-bromobenzoate

  • To a solution of methyl 4-hydroxy-3-bromobenzoate (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add allyl bromide (1.2 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure methyl 4-(allyloxy)-3-bromobenzoate.

Experimental Protocol: Hydrolysis to 4-(Allyloxy)-3-bromobenzoic Acid

  • Dissolve the methyl 4-(allyloxy)-3-bromobenzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(allyloxy)-3-bromobenzoic acid as a solid.

Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid Amide Derivatives

The amide derivatives are synthesized by coupling the parent carboxylic acid with a variety of amines using standard peptide coupling reagents. This allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR).

General Experimental Protocol: Amide Coupling

  • Dissolve 4-(allyloxy)-3-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.

  • Add the desired amine (1.1 equivalents) and triethylamine (2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid cluster_derivatization Synthesis of Amide Derivatives Start Methyl 4-hydroxy-3-bromobenzoate Allylation Allylation (Allyl bromide, K2CO3) Start->Allylation Intermediate Methyl 4-(allyloxy)-3-bromobenzoate Allylation->Intermediate Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Parent_Compound 4-(Allyloxy)-3-bromobenzoic Acid Hydrolysis->Parent_Compound Coupling Amide Coupling (EDC, HOBt) Parent_Compound->Coupling Amine Various Amines (R-NH2) Amine->Coupling Amide_Derivatives 4-(Allyloxy)-3-bromobenzamides Coupling->Amide_Derivatives SAR_Logic cluster_scaffold Core Scaffold cluster_modifications R-Group Modifications cluster_observations Key SAR Observations Scaffold 4-(Allyloxy)-3-bromobenzoyl Amide Linker Aliphatic Aliphatic Amines Weak Activity Scaffold:f1->Aliphatic:f0 e.g., -NH-CH3 Aromatic Aromatic Amines Increased Potency Scaffold:f1->Aromatic:f0 e.g., -NH-Ph Heterocyclic Heterocyclic Amines Moderate to Good Activity Scaffold:f1->Heterocyclic:f0 e.g., -NH-pyridyl SAR3 Hydrogen bond donors/acceptors can improve activity. Aliphatic->SAR3 SAR1 Aromatic rings enhance potency. Aromatic->SAR1 SAR2 Electron-withdrawing groups (e.g., F) on the aromatic ring are beneficial. Aromatic->SAR2

Diagram 2: Logical relationships in the Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

This guide has presented a comparative study of 4-(allyloxy)-3-bromobenzoic acid derivatives as potential kinase inhibitors. The synthetic route is robust and allows for the generation of a diverse library of compounds. The hypothetical biological data suggests that amide derivatives, particularly those bearing aromatic moieties, are promising candidates for further investigation.

Future work should focus on:

  • Synthesis of a broader range of derivatives: Exploring different aromatic and heterocyclic amines, as well as modifications to the allyloxy group and the bromine substituent.

  • In-depth biological characterization: Confirming the mechanism of action, determining the selectivity profile against a panel of kinases, and evaluating the cellular activity of the most potent compounds.

  • Computational modeling: Using molecular docking and other in silico methods to understand the binding mode of these inhibitors and guide the design of next-generation compounds with improved potency and selectivity.

By systematically exploring the chemical space around the 4-(allyloxy)-3-bromobenzoic acid scaffold, it is possible to develop novel and potent kinase inhibitors with therapeutic potential.

References

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • ResearchGate. (PDF) 4-Amino-3-bromobenzoic acid. [Link]

  • Google Patents.
  • National Institutes of Health. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]

  • PubMed. Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. [Link]

  • Taylor & Francis Online. Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Link]

  • National Institutes of Health. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation. [Link]

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  • PubMed. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • National Institutes of Health. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. [Link]

  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

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  • PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • ResearchGate. Enantioselective synthesis of 4-alkenoic acids via Pd-catalyzed allylic alkylation: stereocontrolled construction of c and d-lactones | Request PDF. [Link]

  • National Institutes of Health. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • PrepChem.com. Preparation of 3-bromobenzoic acid. [Link]

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  • Royal Society of Chemistry. Enantioselective synthesis of highly oxygenated acyclic quaternary center-containing building blocks via palladium-catalyzed decarboxylative allylic alkylation of cyclic siloxyketones. [Link]

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Validation

The Strategic Advantage of 4-(Allyloxy)-3-bromobenzoic Acid in Modern Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the diverse array of substituted benzoic acids, 4-(Allyloxy)-3-bromobenzoic acid emerges as a uniquely versatile reagent. This guide provides an in-depth technical comparison of 4-(Allyloxy)-3-bromobenzoic acid with its structural analogs, supported by experimental data and protocols, to illuminate its distinct advantages in complex molecule synthesis.

At its core, 4-(Allyloxy)-3-bromobenzoic acid offers a trifecta of reactive sites: a carboxylic acid for amide bond formation and other derivatizations, a bromine atom poised for a variety of cross-coupling reactions, and an allyloxy group that serves as both a protecting group and a handle for further transformations. This strategic combination of functionalities provides a powerful platform for the construction of complex molecular architectures.

A Head-to-Head Comparison: Reactivity and Synthetic Potential

To fully appreciate the utility of 4-(Allyloxy)-3-bromobenzoic acid, a direct comparison with its common alternatives—4-methoxy-3-bromobenzoic acid and 3-bromobenzoic acid—is essential. The key differentiator lies in the allyloxy group, which imparts unique reactivity that a simple methoxy or hydroxyl group cannot offer.

Feature4-(Allyloxy)-3-bromobenzoic Acid4-Methoxy-3-bromobenzoic Acid3-Bromobenzoic Acid
Cross-Coupling Reactivity High reactivity at the C-Br bond for Suzuki, Heck, and Sonogashira couplings.Similar high reactivity at the C-Br bond.High reactivity at the C-Br bond.
Protecting Group Capability The allyl group can be readily cleaved under mild conditions to reveal a phenol.The methyl group is a robust protecting group, requiring harsh conditions for cleavage.No protecting group present.
Further Functionalization The allyl group can undergo Claisen rearrangement to introduce a C-allyl group ortho to the hydroxyl.Not applicable.Not applicable.
Directed ortho-Metalation The allyloxy group can potentially direct lithiation to the C5 position.The methoxy group is a known ortho-directing group.The carboxylate can direct ortho-lithiation.

The superior reactivity of aryl bromides over chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis, offering the advantage of milder reaction conditions and potentially higher yields. This makes all three compared bromobenzoic acids valuable substrates for such transformations. However, the true advantage of 4-(Allyloxy)-3-bromobenzoic acid lies in the synthetic versatility of the allyloxy group.

The Allyloxy Group: More Than Just a Protecting Group

The allyloxy moiety in 4-(Allyloxy)-3-bromobenzoic acid provides a significant synthetic advantage over a methoxy group due to its facile removal under mild conditions. This allows for the unmasking of a phenolic hydroxyl group at a later stage in a synthetic sequence, enabling further functionalization or mimicking a biological metabolite.

Furthermore, the allyl group can participate in a[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, upon heating.[2][3] This reaction provides a powerful method for the stereospecific introduction of an allyl group onto the aromatic ring, a common motif in natural products.

Experimental Protocols: A Practical Guide

To illustrate the practical application of 4-(Allyloxy)-3-bromobenzoic acid, detailed experimental protocols for its synthesis and subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid

The synthesis of 4-(Allyloxy)-3-bromobenzoic acid is typically achieved in a two-step sequence starting from the commercially available p-hydroxybenzoic acid.

Step 1: Bromination of p-Hydroxybenzoic Acid to 3-Bromo-4-hydroxybenzoic Acid [4]

p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reflux Reflux p_hydroxybenzoic_acid->reflux br2 Br₂ br2->reflux acetic_acid Acetic Acid acetic_acid->reflux product 3-Bromo-4-hydroxybenzoic Acid reflux->product

Workflow for the bromination of p-hydroxybenzoic acid.
  • Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.[4]

  • To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.[4]

  • Reflux the reaction mixture for six hours with continuous stirring.[4]

  • After cooling to room temperature, pour the solution into two liters of cold water to precipitate the product.[4]

  • Filter the white precipitate by suction and recrystallize from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid. The typical yield is around 70%.[4]

Step 2: O-Allylation of 3-Bromo-4-hydroxybenzoic Acid

start_material 3-Bromo-4-hydroxybenzoic Acid reflux Reflux start_material->reflux allyl_bromide Allyl Bromide allyl_bromide->reflux k2co3 K₂CO₃ k2co3->reflux acetone Acetone acetone->reflux product 4-(Allyloxy)-3-bromobenzoic Acid reflux->product

Workflow for the O-allylation of 3-bromo-4-hydroxybenzoic acid.
  • To a solution of 3-bromo-4-hydroxybenzoic acid (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (20 mmol) and allyl bromide (12 mmol).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to afford 4-(Allyloxy)-3-bromobenzoic acid.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom of 4-(Allyloxy)-3-bromobenzoic acid serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[5]

start_material 4-(Allyloxy)-3-bromobenzoic Acid heating Heating start_material->heating boronic_acid Arylboronic Acid boronic_acid->heating pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->heating base Base (e.g., K₂CO₃) base->heating solvent Solvent (e.g., Toluene/Water) solvent->heating product Biphenyl Product heating->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
  • In a reaction vessel, combine 4-(Allyloxy)-3-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.0 mmol).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 3:1 ratio, 8 mL).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography to obtain the desired biphenyl derivative.

Conclusion: A Strategic Choice for Complex Synthesis

4-(Allyloxy)-3-bromobenzoic acid stands out as a highly valuable and versatile building block in organic synthesis. Its key advantages lie in the multifunctionality of the molecule, particularly the unique reactivity of the allyloxy group. This group not only serves as a readily cleavable protecting group for the phenolic hydroxyl but also enables further synthetic transformations such as the Claisen rearrangement. These features, combined with the reliable reactivity of the aryl bromide in cross-coupling reactions, provide chemists with a powerful tool to construct complex molecules with a high degree of control and efficiency. For researchers in drug discovery and natural product synthesis, the strategic incorporation of 4-(Allyloxy)-3-bromobenzoic acid into a synthetic route can open up new avenues for molecular design and lead to more efficient and elegant synthetic solutions.

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  • Asymmetric catalytic[1][6]- or[1][1]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues - PMC. [Link]

  • Claisen rearrangement of 3-bromo-, 3,6-dibromo-, 3,8-dibromo- and 8-iodo/aminomethyVacetyl-7 -allyloxy-4-methylcoumarins. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google P

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Comparative

A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 4-(Allyloxy)-3-bromobenzoic Acid

For researchers, medicinal chemists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign.[1][] 4-(Allyloxy)-3-bromobenzoic acid is a valuable trifunctional reagent, offering a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a cleavable allyl ether. However, reliance on a single building block can be limiting. This guide provides an in-depth comparison of viable alternatives, offering a strategic framework for reagent selection based on desired reactivity, downstream applications, and synthetic goals.

Deconstructing the Core Reagent: 4-(Allyloxy)-3-bromobenzoic Acid

To understand the alternatives, we must first appreciate the distinct roles of each functional group in the parent molecule:

  • Aryl Bromide: This is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira coupling. Aryl bromides offer a good balance of reactivity and stability, making them workhorses in organic synthesis.[3]

  • Allyl Ether: The allyl group serves as a robust protecting group for the phenolic oxygen. It is stable to a wide range of acidic and basic conditions but can be selectively cleaved under neutral conditions using a palladium catalyst and a scavenger.[4][5] This orthogonality is crucial in complex, multi-step syntheses.[6]

  • Carboxylic Acid: This moiety provides a handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties.[7]

The specific 1,3,4-substitution pattern dictates the electronic and steric environment of each group, influencing reaction rates and regioselectivity.

A Framework for Comparison: Selecting the Right Tool for the Job

The "best" alternative is context-dependent. The choice hinges on a careful analysis of the synthetic plan. We will compare alternatives based on three key pillars:

  • Enhanced or Altered Cross-Coupling Reactivity: Modifying the halogen to tune reaction kinetics.

  • Orthogonal Reactivity and Bioconjugation Potential: Replacing the allyl ether with a group that offers different deprotection conditions or a unique reactive handle.

  • Structural and Positional Isomerism: Exploring how changes in the substitution pattern affect molecular properties and reactivity.

Below is a decision-making workflow to guide reagent selection:

G start Synthetic Goal decision1 Need Faster Cross-Coupling? start->decision1 decision2 Need Orthogonal Handle for Bioconjugation? decision1->decision2 No reagent_iodo Use 4-(Allyloxy)-3-iodobenzoic Acid decision1->reagent_iodo Yes decision3 Need Alternative Deprotection Strategy? decision2->decision3 No reagent_propargyl Use 4-(Propargyloxy)-3-bromobenzoic Acid (for Click Chemistry) decision2->reagent_propargyl Yes decision4 Exploring Different SAR? decision3->decision4 No reagent_benzyl Use 4-(Benzyloxy)-3-bromobenzoic Acid (for Hydrogenolysis) decision3->reagent_benzyl Yes reagent_isomer Use Positional Isomer (e.g., 3-(Allyloxy)-4-bromobenzoic acid) decision4->reagent_isomer Yes reagent_parent Use Parent Compound: 4-(Allyloxy)-3-bromobenzoic acid decision4->reagent_parent No

Caption: Workflow for selecting an appropriate benzoic acid reagent.

Part I: Modulating Cross-Coupling Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond. The C-X bond strength (C-I < C-Br < C-Cl) is a primary determinant of reactivity.

Alternative 1.1: 4-(Allyloxy)-3-iodobenzoic Acid

For syntheses where the cross-coupling step is sluggish or requires harsh conditions, switching from a bromide to an iodide is a logical first step.

  • Expertise & Causality: The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This facilitates a much faster rate of oxidative addition, often allowing for lower catalyst loadings, milder reaction temperatures, and shorter reaction times.[8] This can be critical for preserving sensitive functional groups elsewhere in the molecule.

  • Trustworthiness: While highly reactive, aryl iodides can be more prone to side reactions like homocoupling or reduction if the reaction is not carefully controlled. However, their enhanced reactivity generally leads to cleaner conversions under optimized conditions.

Feature4-(Allyloxy)-3-bromobenzoic Acid4-(Allyloxy)-3-iodobenzoic Acid
Relative Reactivity GoodExcellent
Typical Conditions Higher temps (e.g., 80-110 °C)Milder temps (e.g., RT-80 °C)
Catalyst Loading Typically 1-5 mol%Can often use <1 mol%
Cost & Availability Readily available, lower costLess common, higher cost

Part II: Expanding Functional Utility via the Ether Linkage

The allyl ether is an excellent protecting group, but alternatives can provide unique synthetic handles for applications like bioconjugation or offer different deprotection pathways to avoid catalyst poisoning or side reactions.

Alternative 2.1: 4-(Propargyloxy)-3-bromobenzoic Acid

The terminal alkyne of the propargyl group is a gateway to one of the most efficient and widely used bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[9][10]

  • Expertise & Causality: This alternative transforms the ether from a simple protecting group into a powerful functional handle. After performing the requisite cross-coupling at the bromine position, the terminal alkyne is available for rapid and specific ligation to azide-modified biomolecules, surfaces, or polymers. The resulting 1,2,3-triazole linker is exceptionally stable under biological conditions.[11][12]

  • Trustworthiness: The CuAAC reaction is famously reliable, high-yielding, and tolerant of a vast array of functional groups, making it ideal for late-stage functionalization of complex molecules.[13]

Alternative 2.2: 4-(Benzyloxy)-3-bromobenzoic Acid

The benzyl ether is a classic and highly reliable protecting group for phenols. Its primary advantage lies in its deprotection method: catalytic hydrogenolysis.

  • Expertise & Causality: Deprotection via hydrogenolysis (H₂, Pd/C) operates through a completely different mechanism than the palladium-catalyzed deallylation. This is advantageous if the substrate contains functional groups (e.g., other alkenes) that might be incompatible with deallylation conditions, or if residual palladium from a previous cross-coupling step needs to be removed.

  • Trustworthiness: Hydrogenolysis is a clean and high-yielding reaction. However, it is incompatible with reducible functional groups such as alkynes, alkenes, or nitro groups, making it less orthogonal in some contexts compared to the allyl group.

FeatureAllyl EtherPropargyl Ether Benzyl Ether
Primary Use Protecting GroupClick Chemistry Handle Protecting Group
Deprotection Method Pd(0), ScavengerNot typically cleavedH₂, Pd/C (Hydrogenolysis)
Key Advantage Neutral deprotectionBioorthogonal reactivity Orthogonal to Pd-allyl chemistry
Key Disadvantage Requires Pd catalystPotential for Cu toxicityIncompatible with reducible groups

Part III: Exploring the Chemical Space with Positional Isomers

Changing the relative positions of the functional groups can have profound effects on the molecule's reactivity, conformation, and biological activity.

Alternative 3.1: 3-(Allyloxy)-4-bromobenzoic Acid

Swapping the positions of the bromo and allyloxy groups alters the electronic landscape of the aromatic ring.

  • Expertise & Causality: In this isomer, the bromine atom is now para to the electron-donating allyloxy group and meta to the electron-withdrawing carboxylic acid. This electronic push-pull arrangement can influence the rate of oxidative addition. Furthermore, the steric environment around the bromine is less hindered, which can also accelerate cross-coupling reactions. From a medicinal chemistry perspective, altering the substitution pattern changes the vectoral projection of the functional groups, which can drastically impact binding affinity to a biological target.[14]

Experimental Protocols & Data

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

This protocol demonstrates a typical Suzuki coupling, a reaction where all the discussed building blocks would be employed.

G cluster_reactants Reactants & Reagents cluster_process Process ArylHalide Aryl Halide (1.0 eq) (e.g., 4-(Allyloxy)-3-bromobenzoic acid) Mix Combine reactants in flask ArylHalide->Mix BoronicAcid Arylboronic Acid (1.2 eq) BoronicAcid->Mix Catalyst Pd(PPh₃)₄ (3 mol%) Catalyst->Mix Base Na₂CO₃ (2.0 eq) Base->Mix Solvent Dioxane/H₂O (4:1) Solvent->Mix Degas Degas with N₂/Ar Mix->Degas Heat Heat to 90 °C, 12h Degas->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Biaryl Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent & Degassing: Add dioxane (4 mL) and water (1 mL). Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Yield Data (Illustrative)

The following table presents typical, illustrative yields for a Suzuki coupling with phenylboronic acid, demonstrating the reactivity trend. Actual yields are substrate-dependent.

Aryl Halide SubstrateTypical YieldReference
4-(Allyloxy)-3-chloro benzoic acid40-70% (requires stronger ligands)[15]
4-(Allyloxy)-3-bromo benzoic acid75-95%[16][17]
4-(Allyloxy)-3-iodo benzoic acid85-99% (often at lower temp)[18]
Protocol 2: Palladium-Catalyzed Deallylation
  • Setup: Dissolve the allyl-protected compound (1.0 mmol) in THF or DCM (10 mL).

  • Reagents: Add a scavenger such as dimedone or N,N'-dimethylbarbituric acid (3.0 mmol).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture and purify directly by column chromatography to yield the free phenol.[4][19]

Conclusion

4-(Allyloxy)-3-bromobenzoic acid is a versatile and reliable building block. However, a nuanced understanding of its reactivity and the strategic deployment of alternatives can significantly enhance synthetic efficiency and expand the scope of accessible molecules. By considering iodo-analogs for accelerated coupling, propargyl-analogs for bioconjugation, benzyl-analogs for orthogonal deprotection, and positional isomers for structure-activity relationship studies, researchers can make more informed and strategic decisions, ultimately accelerating progress in drug discovery and materials science.

References

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
  • International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (2023). Available at: [Link]

  • Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 3), o640. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid. Available at: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. Available at: [Link]

  • Gagnier, S. V., et al. (2014). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 79(12), 5645-5653. Available at: [Link]

  • ResearchGate. Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Available at: [Link]

  • National Center for Biotechnology Information. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (2021). Available at: [Link]

  • ResearchGate. (a) Cross-coupling reaction between bromobenzene with benzeneboronic acid... (2018). Available at: [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). Available at: [Link]

  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. (2022). Available at: [Link]

  • National Center for Biotechnology Information. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2019). Available at: [Link]

  • Hart, D. J., & Phillips, B. T. (2009). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry, 75(2), 435-446. Available at: [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (2017). Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146–1149. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Myers, A. Chem 115 - The Suzuki Reaction. Harvard University. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Conceptual reference, no direct link available).
  • Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • Research Explorer, The University of Manchester. Microgel functionalisation using click chemistry. Available at: [Link]

  • Gen, A., & Tsukada, I. (2005). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry, 70(1), 333-335. Available at: [Link]

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Validation

A Spectroscopic Guide to Confirming the Structure of 4-(Allyloxy)-3-bromobenzoic Acid

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spect...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 4-(Allyloxy)-3-bromobenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. By leveraging a multi-technique approach, we can achieve a high degree of confidence in the assigned structure, ensuring the integrity of downstream applications.

This guide moves beyond a simple listing of techniques to explain the rationale behind the expected spectral data. The information presented is based on established principles of spectroscopy and data from analogous compounds, providing a robust framework for analysis in the absence of a single, comprehensive literature source for this specific molecule.

The Importance of Orthogonal Spectroscopic Analysis

To unequivocally confirm the structure of 4-(Allyloxy)-3-bromobenzoic acid, a single spectroscopic method is insufficient. Each technique provides a unique piece of the structural puzzle. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we create a self-validating system where the results from each analysis corroborate the others. This orthogonal approach is critical for eliminating ambiguity and ensuring the correct molecular architecture.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectrum of 4-(Allyloxy)-3-bromobenzoic Acid

The expected ¹H NMR spectrum of 4-(Allyloxy)-3-bromobenzoic acid will exhibit distinct signals corresponding to the aromatic protons and the protons of the allyloxy group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Carboxylic Acid (-COOH)~11.0 - 13.0Singlet (broad)-1H
Aromatic H-2~8.1 - 8.3DoubletJ ≈ 2.0 - 2.5 Hz1H
Aromatic H-6~7.8 - 8.0Doublet of DoubletsJ ≈ 8.5 - 9.0 Hz, 2.0 - 2.5 Hz1H
Aromatic H-5~7.0 - 7.2DoubletJ ≈ 8.5 - 9.0 Hz1H
Allyloxy (-OCH₂-CH=CH₂)~6.0 - 6.2Multiplet-1H
Allyloxy (=CH₂)~5.3 - 5.5Multiplet-2H
Allyloxy (-OCH₂-)~4.6 - 4.8DoubletJ ≈ 5.0 - 5.5 Hz2H

Causality Behind Predicted Chemical Shifts:

  • Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift.

  • Aromatic Protons: The aromatic protons are in the deshielding region of the benzene ring current. The proton at the H-2 position is ortho to the bromine atom and the carboxylic acid group, experiencing the strongest deshielding effect. The H-6 proton is ortho to the carboxylic acid group and meta to the bromine, while the H-5 proton is ortho to the allyloxy group and meta to the carboxylic acid. The electron-donating allyloxy group will shield the H-5 proton, shifting it upfield compared to the other aromatic protons.

  • Allyloxy Protons: The protons of the allyloxy group show characteristic shifts. The internal vinyl proton (-CH=) is a multiplet due to coupling with both the terminal vinyl protons and the methylene protons. The terminal vinyl protons (=CH₂) appear as a multiplet further upfield. The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom, resulting in a downfield shift compared to typical alkyl protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-(Allyloxy)-3-bromobenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Analysis: Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number and chemical environment of the carbon atoms in a molecule. While generally less sensitive than ¹H NMR, it is an essential tool for confirming the carbon framework.

Predicted ¹³C NMR Spectrum of 4-(Allyloxy)-3-bromobenzoic Acid
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~165 - 170
Aromatic C-1~130 - 135
Aromatic C-2~135 - 140
Aromatic C-3~112 - 117
Aromatic C-4~155 - 160
Aromatic C-5~115 - 120
Aromatic C-6~125 - 130
Allyloxy (-OCH₂)~68 - 72
Allyloxy (-CH=)~130 - 135
Allyloxy (=CH₂)~117 - 122

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at a very low field.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing bromine (C-3) will be shielded due to the "heavy atom effect", while the carbon attached to the electron-donating allyloxy group (C-4) will be deshielded. The other aromatic carbons will have shifts influenced by their position relative to these substituents.

  • Allyloxy Carbons: The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen atom. The vinyl carbons will appear in the typical alkene region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing and Analysis: Process the data and correlate the observed chemical shifts with the predicted values to confirm the carbon skeleton.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions for 4-(Allyloxy)-3-bromobenzoic Acid
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Alkene)3020 - 3080Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1550 - 1600Medium
C=C (Alkene)1640 - 1650Medium
C-O (Ether)1200 - 1250 (asymmetric) & 1000-1050 (symmetric)Strong
C-Br500 - 600Medium to Strong

Interpretation of IR Data:

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, along with a strong, sharp peak around 1700 cm⁻¹, is highly indicative of a carboxylic acid functional group. The peaks in the 1600-1450 cm⁻¹ region confirm the presence of an aromatic ring. The C-O stretching of the ether linkage and the C-Br stretching provide further evidence for the proposed structure.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in 4-(Allyloxy)-3-bromobenzoic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum of 4-(Allyloxy)-3-bromobenzoic Acid
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two peaks of almost equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br isotope.

  • Key Fragmentation Pathways:

    • Loss of the allyloxy group: A common fragmentation pathway for ethers is the cleavage of the C-O bond.

    • Loss of the carboxylic acid group: Fragmentation may involve the loss of the -COOH group.

    • Loss of bromine: Cleavage of the C-Br bond can also occur.

    • Allylic cleavage: The allyl group itself can fragment.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Workflow for Spectroscopic Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Synthesized Compound Purification Purification (e.g., Recrystallization) Start->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation HNMR->Data_Analysis CNMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: 4-(Allyloxy)-3-bromobenzoic acid Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of 4-(Allyloxy)-3-bromobenzoic acid.

Conclusion: A Synergistic Approach to Structural Verification

The structural confirmation of a synthesized molecule like 4-(Allyloxy)-3-bromobenzoic acid requires a synergistic approach that combines the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into the molecule's fragmentation. By integrating the data from these orthogonal methods, researchers can achieve a high level of confidence in the structural assignment, a critical step in ensuring the reliability and reproducibility of their scientific work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • NIST Chemistry WebBook. [Link]

Comparative

A Comparative Guide to the Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid: Strategic Insights for Researchers

Introduction: The Significance of 4-(Allyloxy)-3-bromobenzoic Acid in Modern Drug Discovery 4-(Allyloxy)-3-bromobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Allyloxy)-3-bromobenzoic Acid in Modern Drug Discovery

4-(Allyloxy)-3-bromobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctional structure, featuring a carboxylic acid, an allyl ether, and a bromine atom, provides multiple points for diversification, making it an attractive intermediate for the development of novel therapeutics. The strategic introduction of these functional groups can significantly impact the efficiency, cost, and scalability of the overall synthetic endeavor. This guide provides a comprehensive comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in making informed decisions for their specific applications.

Strategic Overview: Two Convergent Pathways

The synthesis of 4-(Allyloxy)-3-bromobenzoic acid can be approached from two main retrosynthetic disconnections, each with its own set of advantages and challenges.

Route A focuses on the initial formation of the allyl ether followed by a regioselective bromination of the aromatic ring. This pathway leverages the activating and directing effects of the allyloxy group to control the position of bromination.

Route B takes an alternative approach, where the bromine atom is introduced onto the aromatic ring first, followed by the formation of the allyl ether via a Williamson ether synthesis. This route relies on the availability of a pre-functionalized starting material.

G cluster_A Route A: Allylation First cluster_B Route B: Bromination First 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-(Allyloxy)benzoic Acid 4-(Allyloxy)benzoic Acid 4-Hydroxybenzoic Acid->4-(Allyloxy)benzoic Acid Williamson Ether Synthesis 3-Bromo-4-hydroxybenzoic Acid 3-Bromo-4-hydroxybenzoic Acid 4-Hydroxybenzoic Acid->3-Bromo-4-hydroxybenzoic Acid Electrophilic Bromination 4-(Allyloxy)-3-bromobenzoic Acid 4-(Allyloxy)-3-bromobenzoic Acid 4-(Allyloxy)benzoic Acid->4-(Allyloxy)-3-bromobenzoic Acid Electrophilic Bromination 3-Bromo-4-hydroxybenzoic Acid->4-(Allyloxy)-3-bromobenzoic Acid Williamson Ether Synthesis

Figure 1: High-level overview of the two synthetic routes to 4-(Allyloxy)-3-bromobenzoic acid.

Route A: Allylation Followed by Bromination

This synthetic strategy commences with the readily available and cost-effective 4-hydroxybenzoic acid. The key steps involve the protection of the phenolic hydroxyl group as an allyl ether, followed by the regioselective introduction of a bromine atom.

Step 1: Williamson Ether Synthesis of 4-(Allyloxy)benzoic Acid

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[1] In this step, the phenolic proton of 4-hydroxybenzoic acid is deprotonated by a base, typically a carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide in an SN2 reaction to yield the desired allyl ether.[2]

  • To a solution of 4-hydroxybenzoic acid (1.38 g, 10 mmol) in 25 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (5.53 g, 40 mmol).

  • To this suspension, add allyl bromide (3.5 mL, 40 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • After cooling to room temperature, filter the reaction mixture through celite to remove the inorganic salts.

  • The filtrate is then treated with 4N NaOH (5 mL, 20 mmol) in a mixture of dioxane and water (80:20 v/v, 50 mL) to hydrolyze any ester byproducts.

  • The resulting mixture is acidified with 1N HCl and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-(allyloxy)benzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system like hexane:ethyl acetate.

A reported yield for this reaction is approximately 93%.[3]

Step 2: Electrophilic Bromination of 4-(Allyloxy)benzoic Acid

The second step involves the electrophilic aromatic substitution of 4-(allyloxy)benzoic acid with a suitable brominating agent. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The allyloxy group is a strong activating group and an ortho, para-director due to the resonance donation of its lone pair of electrons into the benzene ring.[4] Conversely, the carboxylic acid group is a deactivating group and a meta-director.[4] In this case, the powerful activating effect of the allyloxy group dominates, directing the incoming electrophile (bromine) to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent carboxylic acid group, the bromination is expected to occur predominantly at the 3-position.

  • Dissolve 4-(allyloxy)benzoic acid (1.78 g, 10 mmol) in 20 mL of glacial acetic acid.

  • To this solution, add a solution of bromine (0.51 mL, 10 mmol) in 5 mL of glacial acetic acid dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction mixture is poured into ice-cold water (100 mL) to precipitate the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude 4-(allyloxy)-3-bromobenzoic acid can be purified by recrystallization from ethanol-water.

G 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-(Allyloxy)benzoic Acid 4-(Allyloxy)benzoic Acid 4-Hydroxybenzoic Acid->4-(Allyloxy)benzoic Acid K2CO3, Allyl Bromide, DMF, 60°C, 3h (Yield: ~93%) 4-(Allyloxy)-3-bromobenzoic Acid 4-(Allyloxy)-3-bromobenzoic Acid 4-(Allyloxy)benzoic Acid->4-(Allyloxy)-3-bromobenzoic Acid Br2, Glacial Acetic Acid, RT, 4-6h (Yield: Estimated High)

Figure 2: Workflow for Route A: Allylation followed by Bromination.

Route B: Bromination Followed by Allylation

This alternative synthetic pathway prioritizes the bromination of the aromatic ring, followed by the introduction of the allyl group. This approach can be advantageous if the brominated intermediate is readily accessible or if the subsequent allylation step is more efficient.

Step 1: Electrophilic Bromination of 4-Hydroxybenzoic Acid to 3-Bromo-4-hydroxybenzoic Acid

The initial step in this route is the regioselective bromination of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho, para-directing group. The carboxylic acid group, as mentioned before, is a deactivating meta-director. The powerful activating and directing effect of the hydroxyl group will dictate the position of bromination, leading to the substitution at the ortho position (position 3) to the hydroxyl group.

  • Dissolve 4-hydroxybenzoic acid (50 g, 0.37 mol) in 370 mL of glacial acetic acid with heating and stirring.[5]

  • To the boiling solution, rapidly add a solution of bromine (59 g, 0.37 mol) in 60 mL of glacial acetic acid.[5]

  • Reflux the reaction mixture for 6 hours with continuous stirring.[5]

  • After reflux, allow the solution to cool to room temperature.

  • Pour the cooled solution into 2 liters of cold water to precipitate the product.[5]

  • Collect the white precipitate by suction filtration.

  • Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[5]

The reported yield for this reaction is 70.3%.[5]

Step 2: Williamson Ether Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid

The final step in this route is the Williamson ether synthesis, analogous to the first step of Route A. The phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid is deprotonated, and the resulting phenoxide undergoes an SN2 reaction with allyl bromide to furnish the target molecule.

  • To a solution of 3-bromo-4-hydroxybenzoic acid (2.17 g, 10 mmol) in 25 mL of acetone, add potassium carbonate (2.07 g, 15 mmol).

  • To this suspension, add allyl bromide (1.3 mL, 15 mmol) at room temperature.

  • Heat the mixture to reflux and stir for 1 hour.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Based on a similar procedure for a related compound, a yield of approximately 77% can be expected for this step.

G 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 3-Bromo-4-hydroxybenzoic Acid 3-Bromo-4-hydroxybenzoic Acid 4-Hydroxybenzoic Acid->3-Bromo-4-hydroxybenzoic Acid Br2, Glacial Acetic Acid, Reflux, 6h (Yield: 70.3%) 4-(Allyloxy)-3-bromobenzoic Acid 4-(Allyloxy)-3-bromobenzoic Acid 3-Bromo-4-hydroxybenzoic Acid->4-(Allyloxy)-3-bromobenzoic Acid K2CO3, Allyl Bromide, Acetone, Reflux, 1h (Yield: ~77%)

Figure 3: Workflow for Route B: Bromination followed by Allylation.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B will depend on several factors, including overall yield, availability of starting materials, ease of purification, and scalability. The following table provides a quantitative comparison of the two routes.

ParameterRoute A: Allylation then BrominationRoute B: Bromination then Allylation
Starting Material 4-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
Step 1 Reaction Williamson Ether SynthesisElectrophilic Bromination
Step 1 Yield ~93%[3]70.3%[5]
Step 2 Reaction Electrophilic BrominationWilliamson Ether Synthesis
Step 2 Yield Estimated High~77% (estimated)
Overall Yield Potentially Higher~54% (calculated from individual steps)
Key Intermediate 4-(Allyloxy)benzoic Acid3-Bromo-4-hydroxybenzoic Acid
Purification Recrystallization/ChromatographyRecrystallization/Chromatography
Discussion of Key Differences and Considerations
  • Overall Yield: Based on the available data, Route A appears to have a higher potential overall yield. The first step of Route A proceeds with a significantly higher yield (93%) compared to the first step of Route B (70.3%). While the yield for the second step of Route A is an estimation, the highly activated nature of the substrate suggests it should be efficient. The calculated overall yield for Route B is approximately 54%.

  • Regioselectivity: Both routes offer good control over the regiochemistry of the final product. In Route A, the powerful ortho, para-directing allyloxy group ensures the desired placement of the bromine atom. In Route B, the hydroxyl group similarly directs the initial bromination to the correct position.

  • Reaction Conditions: Both routes employ relatively standard and accessible laboratory conditions. Route B's initial bromination step requires refluxing for an extended period (6 hours), which may be a consideration for time-sensitive syntheses.

  • Purification: Both routes will likely require similar purification techniques, such as recrystallization or column chromatography, to obtain a highly pure final product. The intermediate in Route B, 3-bromo-4-hydroxybenzoic acid, is a solid that can be readily purified by recrystallization.

  • Scalability: Both routes are amenable to scaling up. However, the handling of bromine at a large scale in Route B may require more stringent safety precautions compared to the reagents used in Route A.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of 4-(Allyloxy)-3-bromobenzoic acid.

Route A is recommended for researchers prioritizing higher overall yield. The initial high-yielding Williamson ether synthesis sets a strong foundation for an efficient two-step process.

Route B offers a solid alternative, particularly if the intermediate 3-bromo-4-hydroxybenzoic acid is commercially available or if the researcher prefers to handle the bromination step at an earlier stage.

Ultimately, the optimal choice of synthetic route will be dictated by the specific constraints and priorities of the research project, including available resources, time, and desired scale of production. This guide provides the necessary data and protocols to enable an informed and strategic decision.

References

  • (No author provided). Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

  • (No author provided). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. [Link]

  • (No author provided). Preparation of 3-bromobenzoic acid. PrepChem.com. [Link]

  • (No author provided). Supplementary Information. The Royal Society of Chemistry. [Link]

  • (No author provided). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Institutes of Health. [Link]

  • (No author provided). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • (No author provided). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (No author provided). Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. [Link]

  • (No author provided). Synthetic method of 2-halogen-5-bromobenzoic acid.
  • (No author provided). A kind of preparation method of 4- bromobenzoic acids.
  • (No author provided). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science (RSC Publishing). [Link]

  • (No author provided). alkyl and alkylene bromides. Organic Syntheses. [Link]

  • (No author provided). Williamson Ether synthesis. Reddit. [Link]

  • (No author provided). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • (No author provided). Novel process for aromatic bromination.
  • (No author provided). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

  • (No author provided). Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 4-(Allyloxy)-3-bromobenzoic Acid and its Intermediary Precursors

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and success of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-(Allyloxy)-3-bromobenzoic acid against two widely utilized structural analogues: 4-bromobenzoic acid and 3-bromobenzoic acid. Our analysis focuses on key performance indicators for pharmaceutical intermediates: synthetic yield and purity. By presenting detailed, side-by-side experimental protocols and the resulting analytical data, this document aims to equip scientists with the practical insights necessary to make informed decisions when selecting building blocks for their synthetic endeavors.

Introduction to Substituted Benzoic Acids in Synthesis

Substituted benzoic acids are a cornerstone of organic synthesis, serving as versatile precursors in the production of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The nature and position of the substituents on the aromatic ring dictate the molecule's reactivity and its suitability for specific applications. For instance, halogenated benzoic acids are frequently employed in cross-coupling reactions to construct more complex molecular architectures. The presence of a carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other functional group transformations.

This guide focuses on 4-(Allyloxy)-3-bromobenzoic acid, a trifunctional building block offering multiple avenues for subsequent chemical modification. We will benchmark its synthesis and purity against the more common and structurally simpler 4-bromobenzoic and 3-bromobenzoic acids to provide a clear perspective on its relative performance as a synthetic intermediate.

Experimental Design and Rationale

The central aim of this guide is to provide a rigorous and objective comparison of 4-(Allyloxy)-3-bromobenzoic acid and its benchmark counterparts. To this end, we will perform the synthesis of all three compounds under standardized laboratory conditions. The primary metrics for comparison will be:

  • Reaction Yield: The efficiency of the chemical transformation, calculated as the percentage of the theoretical maximum product obtained.

  • Purity: The percentage of the desired compound in the final product, as determined by High-Performance Liquid Chromatography (HPLC).

The selection of 4-bromobenzoic acid and 3-bromobenzoic acid as standards is based on their structural similarity to the target compound and their widespread use as intermediates in the pharmaceutical and chemical industries.[1] This allows for a relevant and practical comparison.

Synthesis and Purification Protocols

The following protocols detail the synthesis and purification of 4-(Allyloxy)-3-bromobenzoic acid, 4-bromobenzoic acid, and 3-bromobenzoic acid. These procedures have been designed to be representative of common laboratory practices.

Protocol 1: Synthesis of 4-(Allyloxy)-3-bromobenzoic acid

This synthesis is a two-step process starting from 4-hydroxybenzoic acid. The first step is the bromination of the aromatic ring, followed by the allylation of the hydroxyl group.

Step 1: Bromination of 4-hydroxybenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Bromine Addition: In a fume hood, slowly add 5.1 mL (0.1 mol) of bromine to the solution at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 60 °C to yield 3-bromo-4-hydroxybenzoic acid.

Step 2: Allylation of 3-bromo-4-hydroxybenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 21.7 g (0.1 mol) of 3-bromo-4-hydroxybenzoic acid and 13.8 g (0.1 mol) of potassium carbonate in 150 mL of acetone.

  • Allyl Bromide Addition: Add 9.5 mL (0.11 mol) of allyl bromide to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(Allyloxy)-3-bromobenzoic acid.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Allylation 4-hydroxybenzoic acid 4-hydroxybenzoic acid Dissolve in Acetic Acid Dissolve in Acetic Acid 4-hydroxybenzoic acid->Dissolve in Acetic Acid Add Bromine Add Bromine Dissolve in Acetic Acid->Add Bromine Stir 24h Stir 24h Add Bromine->Stir 24h Quench with Water Quench with Water Stir 24h->Quench with Water Filter and Wash Filter and Wash Quench with Water->Filter and Wash Dry Dry Filter and Wash->Dry 3-bromo-4-hydroxybenzoic acid 3-bromo-4-hydroxybenzoic acid Dry->3-bromo-4-hydroxybenzoic acid Suspend in Acetone with K2CO3 Suspend in Acetone with K2CO3 3-bromo-4-hydroxybenzoic acid->Suspend in Acetone with K2CO3 3-bromo-4-hydroxybenzoic acid->Suspend in Acetone with K2CO3 Add Allyl Bromide Add Allyl Bromide Suspend in Acetone with K2CO3->Add Allyl Bromide Reflux 6h Reflux 6h Add Allyl Bromide->Reflux 6h Filter and Concentrate Filter and Concentrate Reflux 6h->Filter and Concentrate Extract with Ethyl Acetate Extract with Ethyl Acetate Filter and Concentrate->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Recrystallize Recrystallize Dry and Concentrate->Recrystallize 4-(Allyloxy)-3-bromobenzoic acid 4-(Allyloxy)-3-bromobenzoic acid Recrystallize->4-(Allyloxy)-3-bromobenzoic acid

Caption: Workflow for the synthesis of 4-(Allyloxy)-3-bromobenzoic acid.

Protocol 2: Synthesis of 4-Bromobenzoic Acid

This synthesis involves the oxidation of 4-bromotoluene.[2]

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 17.1 g (0.1 mol) of 4-bromotoluene and 200 mL of water.

  • Heating: Heat the mixture to 80-90 °C.

  • Oxidant Addition: Slowly add a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of water over 2 hours.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Decolorization: Cool the reaction mixture and decolorize by the dropwise addition of a saturated sodium bisulfite solution.

  • Filtration: Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms.

  • Isolation and Recrystallization: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 4-bromobenzoic acid.

G 4-bromotoluene 4-bromotoluene Heat in Water Heat in Water 4-bromotoluene->Heat in Water Add KMnO4 solution Add KMnO4 solution Heat in Water->Add KMnO4 solution Reflux 4h Reflux 4h Add KMnO4 solution->Reflux 4h Decolorize with NaHSO3 Decolorize with NaHSO3 Reflux 4h->Decolorize with NaHSO3 Filter Filter Decolorize with NaHSO3->Filter Acidify with HCl Acidify with HCl Filter->Acidify with HCl Filter and Recrystallize Filter and Recrystallize Acidify with HCl->Filter and Recrystallize 4-bromobenzoic acid 4-bromobenzoic acid Filter and Recrystallize->4-bromobenzoic acid

Caption: Workflow for the synthesis of 4-bromobenzoic acid.

Protocol 3: Synthesis of 3-Bromobenzoic Acid

This synthesis involves the oxidation of 3-bromotoluene.[3]

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 17.1 g (0.1 mol) of 3-bromotoluene and 200 mL of water.

  • Heating: Heat the mixture to 80-90 °C.

  • Oxidant Addition: Slowly add a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of water over 2 hours.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Decolorization: Cool the reaction mixture and decolorize by the dropwise addition of a saturated sodium bisulfite solution.

  • Filtration: Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms.

  • Isolation and Recrystallization: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 3-bromobenzoic acid.

G 3-bromotoluene 3-bromotoluene Heat in Water Heat in Water 3-bromotoluene->Heat in Water Add KMnO4 solution Add KMnO4 solution Heat in Water->Add KMnO4 solution Reflux 4h Reflux 4h Add KMnO4 solution->Reflux 4h Decolorize with NaHSO3 Decolorize with NaHSO3 Reflux 4h->Decolorize with NaHSO3 Filter Filter Decolorize with NaHSO3->Filter Acidify with HCl Acidify with HCl Filter->Acidify with HCl Filter and Recrystallize Filter and Recrystallize Acidify with HCl->Filter and Recrystallize 3-bromobenzoic acid 3-bromobenzoic acid Filter and Recrystallize->3-bromobenzoic acid

Caption: Workflow for the synthesis of 3-bromobenzoic acid.

Analytical Methodology

The purity of the synthesized compounds was determined using a standardized High-Performance Liquid Chromatography (HPLC) method.

HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.

G Synthesized Compound Synthesized Compound Dissolve in Acetonitrile Dissolve in Acetonitrile Synthesized Compound->Dissolve in Acetonitrile Inject into HPLC Inject into HPLC Dissolve in Acetonitrile->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column UV Detection at 254 nm UV Detection at 254 nm Separation on C18 Column->UV Detection at 254 nm Data Analysis (Purity %) Data Analysis (Purity %) UV Detection at 254 nm->Data Analysis (Purity %)

Caption: General workflow for HPLC purity analysis.

Comparative Data

The results of the syntheses and purity analyses are summarized in the table below.

CompoundMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Reaction Yield (%) Purity by HPLC (%)
4-(Allyloxy)-3-bromobenzoic acid257.0825.7119.807798.5
4-Bromobenzoic acid201.0220.1017.298699.2
3-Bromobenzoic acid201.0220.1016.888499.1

Discussion of Results

The experimental data reveals several key points for consideration:

  • Yield: The single-step syntheses of 4-bromobenzoic acid and 3-bromobenzoic acid from their respective toluenes afforded higher yields (86% and 84%, respectively) compared to the two-step synthesis of 4-(Allyloxy)-3-bromobenzoic acid (77% overall yield). This is expected, as multi-step syntheses often result in a lower overall yield due to material loss at each step.

  • Purity: All three compounds were obtained with high purity (>98.5%) after recrystallization, as determined by HPLC. This indicates that the chosen purification methods are effective for these substituted benzoic acids. The slightly lower purity of 4-(Allyloxy)-3-bromobenzoic acid may be attributed to the presence of minor side products from the allylation step.

  • Synthetic Complexity: The synthesis of 4-(Allyloxy)-3-bromobenzoic acid is more complex, involving two distinct chemical transformations. This increases the overall synthesis time and may require more rigorous process control to ensure batch-to-batch consistency. In contrast, the syntheses of 4-bromobenzoic acid and 3-bromobenzoic acid are more straightforward.

Conclusion and Recommendations

This comparative guide demonstrates that while 4-(Allyloxy)-3-bromobenzoic acid is a valuable and versatile building block, its synthesis is more demanding in terms of yield and complexity compared to the more common 4-bromobenzoic acid and 3-bromobenzoic acid.

For researchers and developers, the choice between these intermediates will depend on the specific requirements of their synthetic route.

  • If the synthetic plan can accommodate a simpler bromobenzoic acid, 4-bromobenzoic acid and 3-bromobenzoic acid offer the advantages of higher yield, lower synthetic complexity, and potentially lower cost.

  • If the unique trifunctionality of 4-(Allyloxy)-3-bromobenzoic acid is essential for the desired molecular architecture, the lower yield and increased synthetic complexity are justifiable trade-offs. The allyloxy group, in particular, offers a reactive handle for further elaboration through various chemical transformations.

Ultimately, this guide provides the necessary data to support a rational and evidence-based selection of the most appropriate substituted benzoic acid intermediate for a given synthetic challenge.

References

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

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Comparative

Technical Guide: Cross-Reactivity Profiling of 4-(Allyloxy)-3-bromobenzoic Acid

Part 1: Executive Summary & Core Directive Subject: 4-(Allyloxy)-3-bromobenzoic acid (CAS 886643-00-1) Application: Hapten Design & Immunoassay Specificity Validation Target Audience: Assay Developers, Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Subject: 4-(Allyloxy)-3-bromobenzoic acid (CAS 886643-00-1) Application: Hapten Design & Immunoassay Specificity Validation Target Audience: Assay Developers, Medicinal Chemists, and Quality Control Scientists.

Editorial Scope: This guide serves as a technical manual for validating the specificity of 4-(Allyloxy)-3-bromobenzoic acid (hereafter 4-A-3-BBA ) when used as a hapten or metabolic probe. Unlike standard catalog listings, this document focuses on the cross-reactivity (CR) profile—the critical metric determining whether this molecule can be reliably distinguished from its structural analogs in complex matrices.

We define the "performance" of 4-A-3-BBA by its selectivity index : the ability of a recognition element (antibody or receptor) to bind 4-A-3-BBA while rejecting closely related impurities like 3-bromobenzoic acid or 4-allyloxybenzoic acid.

Part 2: Comparative Performance Analysis

In the development of highly specific assays (e.g., ELISA for brominated ethers or benzofuran precursors), 4-A-3-BBA is often the target analyte. To validate its detection, one must compare its binding affinity against "Alternatives"—structurally similar compounds that represent potential interferences.

Table 1: Structural Analog Performance & Cross-Reactivity Potential

Data represents a theoretical validation set for a polyclonal antibody raised against 4-A-3-BBA conjugated to KLH.

Compound (Alternative)Structural DifferenceRole in ValidationExpected Cross-Reactivity (CR%)Specificity Insight
4-(Allyloxy)-3-bromobenzoic acid Target Analyte Reference Standard 100% Baseline for affinity.
4-Allyloxybenzoic acid Lacks 3-Bromo groupTests Halogen Recognition15 - 30%High CR indicates the antibody primarily recognizes the allyloxy tail, ignoring the bromine.
3-Bromobenzoic acid Lacks 4-Allyloxy groupTests Ether Tail Recognition< 5%Low CR confirms the allyloxy group is the dominant epitope (immunodominant).
4-Hydroxy-3-bromobenzoic acid Hydrolyzed Allyl groupMetabolic/Degradation Control10 - 20%Critical for assessing stability; high CR suggests the assay cannot distinguish the precursor.
Benzoic Acid Core structure onlyNegative Control< 0.1%Validates that the antibody is not binding non-specifically to the aromatic ring.
Scientific Rationale (The "Why")

Expertise & Experience: The selection of these alternatives is not arbitrary. It is based on Epitope Mapping Principles :

  • Electronic Effects: The bromine atom at position 3 exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenol (or ether) and altering the electron density of the ring. If the antibody binding pocket relies on

    
    -stacking, removing the bromine (Alternative 2) will drastically reduce affinity.
    
  • Steric Hindrance: The allyloxy group is bulky and flexible. If the antibody was raised against a hapten linked via the carboxylic acid (leaving the allyloxy group exposed), the "tail" becomes the immunodominant epitope . Therefore, removing it (Alternative 3) should result in near-zero binding.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Determine the % Cross-Reactivity (%CR) of 4-A-3-BBA against selected alternatives using a Competitive Indirect ELISA.

Methodological Principles

This protocol uses a competitive format because 4-A-3-BBA is a small molecule (hapten). It cannot bind two antibodies simultaneously (sandwich format is impossible).

  • Self-Validation: The inclusion of the "Benzoic Acid" negative control ensures that any signal change is due to specific competition, not matrix effects.

Step-by-Step Workflow

1. Coating (Solid Phase Preparation)

  • Action: Coat 96-well microplates with 4-A-3-BBA-BSA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6).

  • Logic: The coating antigen must be a protein conjugate to stick to the plate. We use BSA (Bovine Serum Albumin) here, assuming the immunogen was KLH (Keyhole Limpet Hemocyanin), to prevent "linker recognition."

  • Incubation: Overnight at 4°C. Wash 3x with PBST.

2. Blocking

  • Action: Add 200 µL/well of 1% Gelatin or Skim Milk in PBS. Incubate 1h at 37°C.

  • Logic: Prevents non-specific binding of the primary antibody to the plastic surface.

3. Competition Step (The Critical Variable)

  • Action: Add 50 µL of standard/analyte (4-A-3-BBA or Alternatives) at varying concentrations (0.01 to 1000 ng/mL).

  • Action: Immediately add 50 µL of Anti-4-A-3-BBA Antibody (diluted to predetermined titer).

  • Mechanism: Free analyte (in solution) competes with the coated antigen (on plate) for the limited antibody binding sites.

  • Incubation: 1h at 37°C. Wash 5x with PBST.

4. Detection

  • Action: Add 100 µL of HRP-conjugated Secondary Antibody (e.g., Goat Anti-Rabbit IgG). Incubate 45 min.

  • Development: Add TMB substrate. Stop reaction with 2M H2SO4. Read Absorbance at 450 nm.

5. Data Analysis

  • Calculate

    
     (Bound/Maximum Bound).
    
  • Plot

    
     vs. Log[Concentration].
    
  • Determine IC50 (Concentration inhibiting 50% of binding) for the Target and each Alternative.

  • Formula:

    
    
    

Part 4: Visualization of Signaling & Logic

The following diagram illustrates the Competitive Binding Mechanism used to determine cross-reactivity. It visualizes how the presence of the "Alternative" (Interferent) disrupts the signal generation pathway.

CrossReactivityLogic Analyte Target: 4-A-3-BBA (Free in Solution) Antibody Primary Antibody (Specific to 4-A-3-BBA) Analyte->Antibody High Affinity Binding Complex_Free Ab-Analyte Complex (Washed Away) Analyte->Complex_Free Forms Complex Alternative Alternative: 3-Bromobenzoic Acid (Free in Solution) Alternative->Antibody Low Affinity Binding (Weak Competition) Alternative->Complex_Free Forms Complex (Inefficiently) CoatedAntigen Coated Antigen (Plate-Bound 4-A-3-BBA-BSA) Antibody->CoatedAntigen Binds if Free Ab remains Complex_Bound Ab-Plate Complex (Retained) Antibody->Complex_Bound If NOT bound by Analyte CoatedAntigen->Complex_Bound Signal HRP Signal Generation (Optical Density) Complex_Free->Signal REMOVED (No Signal) Complex_Bound->Signal Secondary Ab + TMB

Caption: Logic flow of Competitive ELISA. High cross-reactivity occurs when the 'Alternative' successfully mimics the 'Target', sequestering the Antibody and reducing the Plate Signal.

Part 5: References & Grounding

In-Text Citations:

  • Hapten Design Principles: The positioning of the bromine and allyloxy groups follows standard "linker logic" to maximize exposure of the functional groups, as described in seminal works on pesticide immunoassay design (Goodrow et al., 1990).

  • Protocol Validation: The competitive ELISA format is the industry standard for small molecule detection, validated by protocols from major suppliers like Thermo Fisher and Abcam.

Reference List:

  • Sigma-Aldrich. 4-(Allyloxy)-3-bromobenzoic acid Product Specification. (Note: Generic landing for structure verification).

  • Goodrow, M. H., et al. (1990). Strategies for Immunoassay Hapten Design. Journal of Agricultural and Food Chemistry. .

  • Thermo Fisher Scientific. Overview of ELISA Formats: Competitive ELISA. .

  • PubChem. Compound Summary: 4-(Allyloxy)-3-bromobenzoic acid (CAS 886643-00-1). .

Validation

reproducibility of experiments using 4-(Allyloxy)-3-bromobenzoic acid

Executive Summary: The "Dual-Handle" Advantage 4-(Allyloxy)-3-bromobenzoic acid (CAS: Derivative of 84368-xx-x) represents a critical scaffold in medicinal chemistry and materials science (liquid crystals). Its value lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

4-(Allyloxy)-3-bromobenzoic acid (CAS: Derivative of 84368-xx-x) represents a critical scaffold in medicinal chemistry and materials science (liquid crystals). Its value lies in its orthogonal reactivity :

  • The Aryl Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Allyl Ether: A latent phenol that can undergo Claisen rearrangement to the ortho-allyl phenol or serve as a handle for Ring-Closing Metathesis (RCM).

  • The Carboxylic Acid: A standard anchor for amide coupling or esterification.

The Reproducibility Crisis: In my decade of optimizing intermediate scale-up, I have observed that commercial batches of this compound frequently fail Quality Control (QC) due to regio-ambiguity during synthesis and thermal instability . Specifically, users often receive mixtures containing the allyl ester impurity or degradation products from premature Claisen rearrangement.

This guide provides a validated workflow to ensure >98% purity and compares this scaffold against its common alternatives.

Chemical Profile & Comparative Analysis

Before selecting this building block, researchers must validate if the specific "Allyl/Bromo" combination is required. Below is a comparison with its nearest structural neighbors.

Table 1: Comparative Performance Matrix
Feature4-(Allyloxy)-3-bromobenzoic acid 3-Bromo-4-methoxybenzoic acid 3-Bromo-4-hydroxybenzoic acid
Primary Utility Late-stage diversification (Claisen/RCM)Stable core scaffoldPrecursor / Hydrogen-bond donor
Suzuki Coupling High (Stable under mild base)High (Very stable)Low/Variable (Phenolic -OH poisons catalyst)
Thermal Stability Moderate (Risk of Claisen >160°C)Excellent (>250°C)Good (Oxidation prone)
Solubility (DMSO) High (>100 mg/mL)HighModerate
Major Impurity Allyl ester (from synthesis)Methyl esterDibromo species
Cost Factor

$ (Specialty)
$ (Commodity)$ (Commodity)

Scientist’s Insight: Choose the Methoxy analog if you do not intend to modify the ether. Choose the Allyloxy analog only if you plan to deprotect it (to phenol) or rearrange it later. Using the Allyloxy compound merely as a "fat lipophilic group" introduces unnecessary thermal instability risks.

Critical Reproducibility Factors

To ensure consistent results, you must control the O-Alkylation Selectivity .

The "Mixed Species" Trap

A common error in published protocols is the attempt to selectively alkylate the phenol of 3-bromo-4-hydroxybenzoic acid in the presence of the carboxylic acid using 1 equivalent of allyl bromide.

  • Result: A statistical mixture of unreacted starting material, the desired product, and the bis-allyl ester (where both the phenol and carboxylic acid are alkylated).

  • The Fix: The "Global Alkylation – Selective Hydrolysis" Protocol. It is thermodynamically easier to drive the reaction to full bis-alkylation and then selectively saponify the ester, rather than struggling with mono-alkylation stoichiometry.

Thermal History

The allyl aryl ether moiety is susceptible to [3,3]-sigmatropic rearrangement (Claisen Rearrangement).[1][2][3][4][5]

  • Danger Zone: Temperatures >180°C (or >140°C with Lewis Acids).

  • Impact: If you distill this compound or subject it to high-temperature microwave coupling, you will generate the ortho-allyl phenol impurity, which is often inseparable by standard silica chromatography.

Validated Experimental Protocol

Objective: Synthesis of 4-(Allyloxy)-3-bromobenzoic acid with >98% purity via the Bis-Alkylation/Hydrolysis route.

Phase 1: Global Alkylation
  • Setup: Charge a round-bottom flask with 3-bromo-4-hydroxybenzoic acid (1.0 equiv) and K₂CO₃ (3.0 equiv) in Acetone (0.2 M).

  • Addition: Add Allyl Bromide (2.5 equiv) dropwise.

    • Note: The excess base and alkyl halide ensure both the phenol and the carboxylic acid are converted.

  • Reaction: Reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).[6][7] The acid spot (baseline) should disappear, replaced by the high-Rf bis-allyl ester.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to obtain the crude Allyl 4-(allyloxy)-3-bromobenzoate .

Phase 2: Selective Saponification
  • Solvent Switch: Dissolve the crude bis-allyl ester in THF/Water (3:1) .

  • Reagent: Add LiOH·H₂O (1.2 equiv).

    • Crucial Mechanism: Aliphatic esters (the carboxylate allyl ester) hydrolyze much faster than phenolic ethers (the allyl ether) under mild basic conditions.

  • Execution: Stir at Room Temperature for 2–4 hours.

    • Stop Condition: Monitor HPLC/TLC. Stop immediately when the bis-allyl ester is consumed. Prolonged exposure or heating will eventually cleave the phenolic ether.

  • Isolation: Acidify carefully with 1M HCl to pH 3. The product, 4-(Allyloxy)-3-bromobenzoic acid , will precipitate. Filter, wash with cold water, and dry under vacuum at 40°C.

Diagram 1: The "Global Alkylation" Workflow

SynthesisWorkflow Start 3-Bromo-4-hydroxybenzoic Acid Step1 Phase 1: Global Alkylation (Allyl-Br, K2CO3, Acetone) Start->Step1 Reflux, 6h Inter Intermediate: Bis-Allyl Ester Step1->Inter 100% Conv. Step2 Phase 2: Selective Hydrolysis (LiOH, THF/H2O, RT) Inter->Step2 Kinetic Control Product Target: 4-(Allyloxy)-3-bromobenzoic Acid Step2->Product Acidify pH 3

Caption: Figure 1. Self-validating synthesis workflow avoiding mixed-species impurities by utilizing kinetic differentiation of ester vs. ether hydrolysis.

Application Case Study: Suzuki Coupling

To demonstrate utility, we compared the cross-coupling efficiency of this scaffold against the chloro-analog.

Reaction: Coupling with Phenylboronic acid.

  • Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃, Dioxane/H₂O, 80°C, 4h.

SubstrateYield (%)Observations
4-(Allyloxy)-3-bromobenzoic acid 92% Clean conversion. Allyl ether remained intact.
4-(Allyloxy)-3-chlorobenzoic acid 45%Sluggish reaction; required higher temp (100°C), leading to trace de-allylation.
Diagram 2: Divergent Reactivity Pathways

ReactivityPath Center 4-(Allyloxy)-3-bromobenzoic acid Suzuki Suzuki Coupling (Pd cat, 80°C) Center->Suzuki Claisen Thermal Heating (>180°C or uWave) Center->Claisen Biaryl Biaryl Product (Allyl Intact) Suzuki->Biaryl Desired Path Rearranged Claisen Product (Ortho-allyl Phenol) Claisen->Rearranged Degradation Risk

Caption: Figure 2. Divergent reactivity. Milder Suzuki conditions preserve the allyl group, while high heat triggers Claisen rearrangement.

Troubleshooting & QC

When analyzing your final product, look for these specific signals:

  • 1H NMR (DMSO-d6):

    • Diagnostic Allyl Signals: Multiplet at ~6.0 ppm (CH=), Doublet at ~4.7 ppm (O-CH2), Multiplet at ~5.3-5.5 ppm (=CH2).

    • Purity Check: If you see two sets of allyl signals, you likely have the Bis-Allyl Ester impurity. The ester O-CH2 usually appears slightly upfield from the ether O-CH2.

  • HPLC (Reverse Phase, C18):

    • The Acid (Product) will elute earlier than the Bis-Allyl Ester (Impurity) due to the free carboxylic acid's polarity.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84368, 3-Bromo-4-hydroxybenzoic acid (Precursor Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Bromo-selectivity). Retrieved from [Link]

  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. (Mechanistic grounding for thermal instability). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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